4-Hydroxy-6-(trifluoromethyl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(trifluoromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-4(11)10-2-9-3/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOYSBZJJWPUBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CNC1=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361444 | |
| Record name | 6-(Trifluoromethyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1546-78-7 | |
| Record name | 6-(Trifluoromethyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-6-(trifluoromethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 4-Hydroxy-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-6-(trifluoromethyl)pyrimidine, a key heterocyclic building block, is of significant interest in medicinal chemistry and drug discovery. Its unique structural features, namely the pyrimidine core, a reactive hydroxyl group, and an electron-withdrawing trifluoromethyl group, make it a versatile precursor for the synthesis of a wide range of bioactive molecules. The trifluoromethyl moiety, in particular, is known to enhance crucial pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed experimental protocols and an exploration of its role in the development of targeted therapeutics.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a ready reference for laboratory use.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₃F₃N₂O | [1] |
| Molecular Weight | 164.09 g/mol | [1] |
| CAS Number | 1546-78-7 | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 169-171 °C | [2] |
| Boiling Point | 130.3 ± 50.0 °C (Predicted) | |
| Solubility | Soluble in organic solvents such as DMSO, methanol, and ethanol. | [3] |
| Tautomerism | Exists in tautomeric equilibrium between the -ol and -one forms. | [1] |
Spectroscopic Data and Interpretation
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound in DMSO-d₆ typically exhibits the following signals:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~13.2 | Broad Singlet | 1H | OH / NH (tautomer) |
| ~8.7 | Singlet | 1H | H-2 (pyrimidine ring) |
| ~7.0 | Singlet | 1H | H-5 (pyrimidine ring) |
Note: The chemical shift of the hydroxyl/amide proton is variable and depends on concentration and temperature.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum in DMSO-d₆ provides further structural confirmation:
| Chemical Shift (ppm) | Assignment |
| ~160 | C-4 |
| ~158 (q, J ≈ 35 Hz) | C-6 |
| ~150 | C-2 |
| ~120 (q, J ≈ 275 Hz) | CF₃ |
| ~110 | C-5 |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H / N-H stretching (hydrogen-bonded) |
| ~3100 | Medium | Aromatic C-H stretching |
| ~1700 | Strong | C=O stretching (from the pyrimidinone tautomer) |
| 1600-1450 | Medium-Strong | C=C and C=N stretching (pyrimidine ring) |
| 1300-1100 | Strong | C-F stretching (trifluoromethyl group) |
Mass Spectrometry
Electron impact mass spectrometry (EI-MS) shows a molecular ion peak (M⁺) at m/z 164, corresponding to the molecular weight of the compound. The fragmentation pattern is consistent with the structure, often showing losses of CO, HCN, and fluorine atoms.[4]
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the cyclocondensation of a trifluoromethyl-containing building block with a source of the pyrimidine ring. A representative procedure is as follows:
-
Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser, add ethyl 4,4,4-trifluoroacetoacetate.
-
Addition of Reagents: To this mixture, add formamide.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., hydrochloric acid).
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[5]
Diagram of a General Synthetic Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
Sample Preparation for Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to an NMR tube.
-
IR Spectroscopy (KBr Pellet): Grind a small amount (1-2 mg) of the dry sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is centered around its hydroxyl group, which can readily undergo O-alkylation, O-acylation, and conversion to a 4-chloro derivative. This versatility allows for its use as a scaffold in the synthesis of a diverse range of derivatives.[3]
A significant application of this compound is in the development of kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By modifying the this compound core, medicinal chemists can design potent and selective inhibitors of specific kinases.
Role in Targeting the EGFR Signaling Pathway
One of the key signaling pathways implicated in cancer is the Epidermal Growth Factor Receptor (EGFR) pathway.[6][7] Overactivation of EGFR can lead to uncontrolled cell proliferation and tumor growth.[8] Derivatives of this compound have been investigated as potential EGFR inhibitors. These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.
Diagram of the EGFR Signaling Pathway and Inhibition
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based kinase inhibitor.
Conclusion
This compound is a valuable and versatile building block in modern medicinal chemistry. Its well-defined chemical properties, coupled with its amenability to chemical modification, make it an attractive starting material for the synthesis of novel therapeutic agents. The trifluoromethyl group imparts advantageous pharmacokinetic properties to its derivatives, enhancing their potential as drug candidates. A thorough understanding of its chemical characteristics, as detailed in this guide, is essential for researchers and scientists working in the field of drug discovery and development, particularly in the pursuit of targeted therapies such as kinase inhibitors.
References
- 1. This compound | C5H3F3N2O | CID 135458620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mason.gmu.edu [mason.gmu.edu]
- 3. rsc.org [rsc.org]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-6-(trifluoromethyl)pyrimidine is a crucial heterocyclic building block in the development of novel therapeutic agents and agrochemicals. The presence of the trifluoromethyl group often imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides a comprehensive overview of the synthetic routes to this compound, detailing the core chemical transformations, experimental protocols, and quantitative data to support research and development in this area.
Core Synthetic Strategies
The synthesis of this compound predominantly proceeds through a multi-step sequence commencing with the commercially available starting material, ethyl 4,4,4-trifluoroacetoacetate. The general synthetic pathway involves the construction of the pyrimidine ring via cyclocondensation, followed by functional group interconversions to arrive at the target molecule.
A prevalent and effective strategy involves the following key transformations:
-
Cyclocondensation: Reaction of ethyl 4,4,4-trifluoroacetoacetate with a suitable amidine source, such as formamidine, to construct the pyrimidine core. This step typically yields a di-functionalized pyrimidine intermediate.
-
Chlorination: Conversion of the initial pyrimidine intermediate, often a dihydroxy derivative, to a more reactive dichloro species using a chlorinating agent like phosphorus oxychloride.
-
Selective Functionalization: Controlled hydrolysis or substitution of one of the chloro groups to introduce the desired hydroxyl functionality, yielding this compound.
The overall synthetic workflow can be visualized as a progression from readily available starting materials to the final, functionalized pyrimidine core.
Experimental Protocols
The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound, based on established literature methods.[1][2][3]
Step 1: Synthesis of 4,6-Dihydroxy-2-(trifluoromethyl)pyrimidine
This initial step involves the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with formamidine acetate in the presence of a base to form the pyrimidine ring.
Reaction Scheme:
Procedure:
-
A solution of sodium methoxide (2.2 equivalents) in methanol is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent) and formamidine acetate (1.1 equivalents) are added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified to pH 3-4 with a suitable acid (e.g., hydrochloric acid).
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 4,6-dihydroxy-2-(trifluoromethyl)pyrimidine as a solid.
Step 2: Synthesis of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine
The dihydroxy pyrimidine intermediate is then converted to the corresponding dichloro derivative using a chlorinating agent.
Reaction Scheme:
Procedure:
-
A mixture of 4,6-dihydroxy-2-(trifluoromethyl)pyrimidine (1.0 equivalent) and phosphorus oxychloride (5-10 equivalents) is placed in a reaction vessel.
-
A catalytic amount of N,N-dimethylaniline is added to the mixture.
-
The reaction mixture is heated to reflux for 3-5 hours.
-
After cooling to room temperature, the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure.
-
The residue is poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed with water, and dried to give 4,6-dichloro-2-(trifluoromethyl)pyrimidine.
Step 3: Synthesis of this compound
The final step involves the selective hydrolysis of one of the chloro groups to yield the target molecule.
Reaction Scheme:
Procedure:
-
4,6-Dichloro-2-(trifluoromethyl)pyrimidine (1.0 equivalent) is dissolved in a suitable solvent such as dioxane.
-
An aqueous solution of sodium hydroxide (1.0-1.2 equivalents) is added dropwise to the solution at room temperature.
-
The reaction mixture is stirred at room temperature for 1-2 hours, with the reaction progress monitored by TLC.
-
Upon completion, the reaction mixture is acidified with a suitable acid (e.g., hydrochloric acid) to pH 5-6.
-
The solvent is removed under reduced pressure, and the residue is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford this compound.
Data Presentation
The following tables summarize the quantitative data associated with the synthesis of this compound and its intermediates.
| Compound | Starting Material(s) | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | M.p. (°C) | Ref. |
| 4,6-Dihydroxy-2-(trifluoromethyl)pyrimidine | Ethyl 4,4,4-trifluoroacetoacetate, Formamidine acetate | Sodium methoxide | Methanol | Reflux | 4-6 | 75-85 | >250 | [1] |
| 4,6-Dichloro-2-(trifluoromethyl)pyrimidine | 4,6-Dihydroxy-2-(trifluoromethyl)pyrimidine | POCl₃, N,N-Dimethylaniline | - | Reflux | 3-5 | 80-90 | 68-70 | [2] |
| This compound | 4,6-Dichloro-2-(trifluoromethyl)pyrimidine | NaOH (aq.) | Dioxane | RT | 1-2 | 65-75 | 169-171 | [3] |
Table 1: Summary of Reaction Conditions and Yields.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 4,6-Dihydroxy-2-(trifluoromethyl)pyrimidine | C₅H₃F₃N₂O₂ | 180.09 | White to off-white solid |
| 4,6-Dichloro-2-(trifluoromethyl)pyrimidine | C₅HF₃Cl₂N₂ | 216.98 | White to pale yellow solid |
| This compound | C₅H₃F₃N₂O | 164.09 | White crystalline solid |
Table 2: Physicochemical Properties of Key Compounds.
Conclusion
This technical guide has outlined a reliable and well-documented synthetic pathway to this compound, a valuable building block for the pharmaceutical and agrochemical industries. The provided experimental protocols and quantitative data offer a solid foundation for researchers and scientists to reproduce and optimize this synthesis. The modular nature of the synthetic route also presents opportunities for the generation of diverse analogs for structure-activity relationship studies, thereby accelerating drug discovery and development programs. Further research into greener and more efficient synthetic methodologies will continue to enhance the accessibility and utility of this important heterocyclic compound.
References
- 1. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
An In-depth Technical Guide to 4-Hydroxy-6-(trifluoromethyl)pyrimidine
CAS Number: 1546-78-7
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of 4-Hydroxy-6-(trifluoromethyl)pyrimidine, a key heterocyclic building block in medicinal and agricultural chemistry. This document consolidates essential physicochemical data, spectroscopic information, synthesis strategies, and insights into its applications in the development of novel bioactive molecules.
Physicochemical Properties
This compound is a white crystalline solid at room temperature.[1] Its structural and physical properties are summarized in the table below. The presence of the trifluoromethyl group significantly influences its chemical characteristics, enhancing its utility as a synthetic intermediate.[2]
| Property | Value | Reference |
| Molecular Formula | C₅H₃F₃N₂O | [3] |
| Molecular Weight | 164.09 g/mol | [3] |
| Melting Point | 169-171 °C | [3] |
| Appearance | White crystalline powder | [1] |
| IUPAC Name | 6-(Trifluoromethyl)pyrimidin-4(3H)-one | [4] |
| Synonyms | 6-(Trifluoromethyl)-4-pyrimidinol, 6-(Trifluoromethyl)pyrimidin-4-ol | [3][4] |
| InChI | 1S/C5H3F3N2O/c6-5(7,8)3-1-4(11)10-2-9-3/h1-2H,(H,9,10,11) | [3] |
| InChIKey | LVOYSBZJJWPUBD-UHFFFAOYSA-N | [5] |
| SMILES | O=c1cc(nc[nH]1)C(F)(F)F | [5] |
| pKa (estimated) | The pKa of 4-hydroxypyrimidine is approximately 8.6. The electron-withdrawing trifluoromethyl group is expected to lower the pKa, making this compound more acidic than the parent compound. | [6] |
| Solubility | Soluble in organic solvents.[2] Specific quantitative data is not readily available in the literature. | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are consistent with the structure of this compound.
-
¹H NMR: Spectral data is available and provides characteristic peaks for the protons on the pyrimidine ring.[5][7]
-
¹³C NMR: The ¹³C NMR spectrum shows characteristic signals for the carbon atoms in the pyrimidine ring and the trifluoromethyl group.[6]
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.[4]
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of the compound.[4]
Synthesis
This compound is a key intermediate that is typically synthesized via the condensation of a trifluoromethyl-containing building block with a source of the pyrimidine ring. The most common synthetic route involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with formamidine.
General Experimental Protocol: Synthesis from Ethyl 4,4,4-trifluoroacetoacetate
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Formamidine acetate
-
Sodium methoxide
-
Methanol
-
Hydrochloric acid
Procedure:
-
A solution of sodium methoxide in methanol is prepared in a reaction vessel equipped with a stirrer and a condenser.
-
Ethyl 4,4,4-trifluoroacetoacetate is added to the solution and stirred.
-
Formamidine acetate is then added to the reaction mixture.
-
The mixture is heated at reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.
-
The crude product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Caption: Synthetic workflow for this compound.
Biological Significance and Applications
While this compound itself is primarily utilized as a chemical intermediate, the trifluoromethyl-pyrimidine scaffold is a prominent feature in a wide range of biologically active molecules. The trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability of drug candidates.[2]
Derivatives of this compound have been investigated for a variety of therapeutic applications, including:
The pyrimidine core serves as a versatile scaffold that can be readily functionalized to interact with various biological targets.
Reactivity and Tautomerism
This compound can exist in tautomeric forms, primarily the keto (pyrimidinone) and enol (hydroxypyrimidine) forms. The equilibrium between these tautomers can be influenced by the solvent and pH. The pyrimidinone form is generally the more stable tautomer.
Caption: Tautomeric equilibrium of the core compound.
The hydroxy group can undergo various reactions, such as O-alkylation and O-acylation, allowing for the introduction of diverse functional groups and the generation of compound libraries for structure-activity relationship (SAR) studies.[2]
Safety and Handling
This compound is classified as an irritant.[4] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[1]
-
Hazard Statements:
Conclusion
This compound is a valuable and versatile building block in modern drug discovery and agrochemical research. Its unique combination of a pyrimidine core and a trifluoromethyl group provides a robust scaffold for the synthesis of a wide array of bioactive molecules. A thorough understanding of its physicochemical properties, reactivity, and synthesis is essential for its effective utilization in the development of novel chemical entities with therapeutic or agricultural potential.
References
- 1. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C5H3F3N2O | CID 135458620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Hydroxypyrimidine | 51953-17-4 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-Hydroxy-6-(trifluoromethyl)pyrimidine
This technical guide provides a comprehensive overview of 4-Hydroxy-6-(trifluoromethyl)pyrimidine, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Compound Properties
This compound, also known as 6-(Trifluoromethyl)-4-pyrimidinol, is a heterocyclic organic compound. Its trifluoromethyl group significantly influences its chemical properties and the biological activity of its derivatives.
| Property | Value | Source |
| Molecular Weight | 164.09 g/mol | [1] |
| Molecular Formula | C5H3F3N2O | [1] |
| CAS Number | 1546-78-7 | [1] |
| Melting Point | 169-171 °C | |
| Appearance | White crystalline powder | [2] |
Synthesis and Experimental Protocols
The primary synthesis route for this compound involves the condensation of a trifluoromethyl-containing β-ketoester with an amidine or urea derivative. A general experimental protocol is outlined below.
General Synthesis Protocol
The synthesis of this compound is typically achieved through the cyclocondensation reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with urea in the presence of a base.
Materials:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
Urea
-
Sodium ethoxide or other suitable base
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (for acidification)
Procedure:
-
A solution of sodium ethoxide in ethanol is prepared in a reaction vessel equipped with a stirrer and a condenser.
-
Urea is added to the stirred solution.
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate is then added dropwise to the mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.
-
The crude product is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
Characterization Methods
The synthesized this compound can be characterized using various analytical techniques to confirm its structure and purity.
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the chemical structure of the molecule. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. |
| Melting Point Analysis | To assess the purity of the crystalline solid. |
Biological Significance and Applications
This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. The presence of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of the final compounds.[2] Derivatives of this pyrimidine have shown significant potential in various therapeutic and agricultural applications.
-
Antiviral Agents: Pyrimidine derivatives containing the trifluoromethyl group have been investigated for their antiviral activities.[3]
-
Antifungal Agents: Several studies have reported the synthesis of novel antifungal compounds derived from this compound.[3]
-
Antibacterial Agents: This compound is also a precursor for the development of new antibacterial agents.[2]
-
Kinase Inhibitors: In medicinal chemistry, it is used to construct kinase inhibitors, which are important in cancer therapy.[2]
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Role in Bioactive Compound Synthesis
This diagram illustrates the role of this compound as a key intermediate in the synthesis of various bioactive compounds.
Caption: Role as an intermediate in bioactive compound synthesis.
References
An In-depth Technical Guide to 6-(Trifluoromethyl)pyrimidin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-(Trifluoromethyl)pyrimidin-4(1H)-one, also known as 4-Hydroxy-6-(trifluoromethyl)pyrimidine. This versatile heterocyclic building block is of significant interest in medicinal chemistry and drug development due to its integral role in the synthesis of a wide array of biologically active molecules. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores the signaling pathways targeted by its derivatives, which have shown potential as anticancer, antifungal, and antiviral agents.
Chemical and Physical Properties
6-(Trifluoromethyl)pyrimidin-4(1H)-one is a stable, solid organic compound. The presence of the trifluoromethyl group significantly influences its chemical properties, enhancing its metabolic stability and lipophilicity, which are desirable characteristics in drug design.[1]
| Property | Value | Reference |
| IUPAC Name | 6-(Trifluoromethyl)pyrimidin-4(1H)-one | [1] |
| Common Name | This compound | [2][3] |
| CAS Number | 1546-78-7 | [2][3] |
| Molecular Formula | C₅H₃F₃N₂O | [2][3] |
| Molecular Weight | 164.09 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 169-171 °C | [3][4] |
| Solubility | Soluble in methanol and other polar organic solvents. |
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 6-(Trifluoromethyl)pyrimidin-4(1H)-one.
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation. | P261, P264, P271, P280, P302+P352, P305+P351+P338 |
| H319: Causes serious eye irritation. | |
| H335: May cause respiratory irritation. |
Experimental Protocol: Synthesis of 6-(Trifluoromethyl)pyrimidin-4(1H)-one
The synthesis of 6-(Trifluoromethyl)pyrimidin-4(1H)-one is typically achieved through a cyclocondensation reaction. The following protocol is a generalized procedure based on established methods for the synthesis of pyrimidinone derivatives from β-ketoesters.[5][6]
Reaction Scheme:
A schematic of the synthesis of 6-(Trifluoromethyl)pyrimidin-4(1H)-one.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Formamidine acetate
-
Sodium ethoxide (NaOEt)
-
Absolute Ethanol
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Brine
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the stirred solution, add formamidine acetate (1.0 equivalent) followed by the dropwise addition of ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.
-
Acidification: To the resulting residue, add water and acidify to pH 3-4 with 2M hydrochloric acid. This will precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 6-(Trifluoromethyl)pyrimidin-4(1H)-one.
-
Drying: Dry the purified product under vacuum.
Applications in Drug Discovery and Development
6-(Trifluoromethyl)pyrimidin-4(1H)-one is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its derivatives have been investigated for their potential as inhibitors of several key signaling pathways implicated in cancer and other diseases.
Inhibition of Kinase Signaling Pathways in Cancer
Pyrimidine-based compounds are known to be effective kinase inhibitors. The 6-(trifluoromethyl)pyrimidine scaffold has been incorporated into molecules targeting several important kinases in cancer therapy.
The RAS-RAF-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in the BRAF gene are common in many cancers, leading to constitutive activation of this pathway.[7][8] Derivatives of 6-(trifluoromethyl)pyrimidine have been explored as pan-RAF inhibitors, aiming to overcome resistance to single-isoform inhibitors.[9]
The MAPK/ERK signaling pathway and the inhibitory action of RAF-targeting pyrimidine derivatives.
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells. Mutations in the FLT3 gene are among the most common genetic alterations in AML and are associated with a poor prognosis.[10] Pyrimidine-based derivatives have been developed as potent FLT3 inhibitors, targeting both wild-type and mutated forms of the kinase.[11][12]
The FLT3 signaling pathway and its inhibition by pyrimidine derivatives in AML.
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, specifically controlling the transition from the G1 to the S phase.[13] Dysregulation of the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway is a common feature of many cancers, leading to uncontrolled cell proliferation.[14] Pyrimidine-based molecules have been successfully developed as selective CDK4/6 inhibitors.[15]
The CDK4/6-Rb pathway in cell cycle regulation and its inhibition by pyrimidine derivatives.
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. It is a key component of the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer.[16][] Pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent and selective ATP-competitive inhibitors of mTOR.[2]
The PI3K/AKT/mTOR signaling pathway and the inhibitory action of mTOR-targeting pyrimidine derivatives.
Conclusion
6-(Trifluoromethyl)pyrimidin-4(1H)-one is a highly valuable scaffold in medicinal chemistry. Its straightforward synthesis and the advantageous properties conferred by the trifluoromethyl group make it an attractive starting material for the development of novel therapeutics. The diverse range of biological targets for its derivatives, particularly in the realm of kinase inhibition for cancer therapy, underscores the continued importance of this compound in drug discovery and development. Further exploration of derivatives of 6-(Trifluoromethyl)pyrimidin-4(1H)-one is likely to yield new and improved therapeutic agents for a variety of diseases.
References
- 1. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the mTOR Signalling Pathway and Its Inhibitory Scope in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 99 1546-78-7 [sigmaaldrich.com]
- 5. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism and consequences of RAF kinase activation by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of derivatives based on pyrimidine scaffold as potent Pan-Raf inhibitors to overcome resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of 3-amide-pyrimidine-based derivatives as potential fms-like tyrosine receptor kinase 3 (FLT3) inhibitors for treating acute myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. experts.arizona.edu [experts.arizona.edu]
- 13. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Trifluoromethyl Pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the trifluoromethyl (CF₃) group into the pyrimidine scaffold has emerged as a powerful strategy in medicinal chemistry and agrochemical research. This structural modification often imparts favorable properties, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, trifluoromethyl pyrimidine derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents and crop protection products. This technical guide provides an in-depth overview of the diverse biological activities of these compounds, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
Anticancer Activity: Targeting Kinase Signaling Pathways
Trifluoromethyl pyrimidine derivatives have shown significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for tumor cell proliferation, survival, and metastasis.[1]
Epidermal Growth Factor Receptor (EGFR) Inhibition
A significant number of 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in the pathogenesis of several cancers.[1][2] Dysregulation of EGFR signaling is a common feature in various cancers, making it a prime target for anti-cancer therapies.[3]
Quantitative Data for Anti-EGFR and Anticancer Activity
| Compound ID | Target Cells/Kinase | IC50 (µM) | Reference |
| 9u | A549 | 0.35 | [2] |
| MCF-7 | 3.24 | [2] | |
| PC-3 | 5.12 | [2] | |
| EGFR Kinase | 0.091 | [2] | |
| 17v | H1975 | 2.27 | [4] |
| 5-FU (Control) | H1975 | 9.37 | [4] |
IC50: The half maximal inhibitory concentration.
Signaling Pathway
EGFR inhibitors typically compete with ATP for the binding site in the intracellular kinase domain of the receptor. This prevents autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MAPK and PI3K/Akt pathways, which are critical for cancer cell proliferation and survival.[4]
Caption: EGFR Signaling Pathway and Inhibition by Trifluoromethyl Pyrimidine Derivatives.
Inhibition of Other Kinases: PYK2, FLT3, and CHK1
Trifluoromethylpyrimidine-based compounds have also demonstrated potent inhibitory activity against other kinases implicated in oncogenic signaling.[1]
-
Proline-rich Tyrosine Kinase 2 (PYK2): This non-receptor tyrosine kinase is involved in signaling pathways that control cell migration, invasion, and proliferation.[1][5]
-
FMS-like Tyrosine Kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1): Dual inhibitors targeting both FLT3 and CHK1 have been developed using a 5-trifluoromethyl-2-aminopyrimidine scaffold, showing promise in treating acute myeloid leukemia (AML).[6]
Signaling Pathways
The inhibition of these kinases disrupts various downstream signaling events crucial for cancer cell survival and proliferation.
Caption: Inhibition of PYK2 and FLT3/CHK1 Signaling Pathways.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.[7]
Materials:
-
Cancer cell line of interest (e.g., A549, H1975)
-
Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Trifluoromethyl pyrimidine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethyl pyrimidine derivatives in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antifungal Activity
Several novel trifluoromethyl pyrimidine derivatives have demonstrated significant in vitro antifungal activities against a range of plant pathogenic fungi.[8][9]
Quantitative Data for Antifungal Activity
| Compound ID | Fungal Species | Inhibition Rate (%) at 50 µg/mL | Reference |
| 5b | Botrytis cinerea | 96.76 | [9] |
| 5j | Botrytis cinerea | 96.84 | [9] |
| 5l | Botrytis cinerea | 100 | [9] |
| 5v | Sclerotinia sclerotiorum | 82.73 | [9] |
| Tebuconazole (Control) | Botrytis cinerea | 96.45 | [9] |
| Tebuconazole (Control) | Sclerotinia sclerotiorum | 83.34 | [9] |
Experimental Workflow
The antifungal activity of these compounds is typically evaluated using the mycelial growth inhibition method.
Caption: Experimental Workflow for In Vitro Antifungal Activity Assay.
Experimental Protocol: In Vitro Antifungal Activity (Mycelial Growth Rate Method)
This method assesses the ability of a compound to inhibit the growth of fungal mycelia on a solid medium.
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Test fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)
-
Trifluoromethyl pyrimidine derivatives (dissolved in DMSO)
-
Sterile Petri dishes
-
Sterile cork borer
Procedure:
-
Medium Preparation: Prepare PDA medium and sterilize it by autoclaving. Cool the medium to approximately 50-60°C and add the test compound dissolved in DMSO to achieve the desired final concentration. Pour the medium into sterile Petri dishes.
-
Fungal Inoculation: Using a sterile cork borer, cut a mycelial disc (typically 5 mm in diameter) from the edge of an actively growing culture of the test fungus.
-
Incubation: Place the mycelial disc at the center of the PDA plate containing the test compound. Incubate the plates at a suitable temperature (e.g., 25-28°C) for a specified period, until the fungal growth in the control plate (containing only DMSO) reaches a certain diameter.
-
Measurement: Measure the diameter of the fungal colony in both the treated and control plates.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] × 100 Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treated group.
Antiviral Activity
Trifluoromethyl pyrimidine derivatives have also been investigated for their antiviral properties, particularly against plant viruses like the Tobacco Mosaic Virus (TMV).[10] The introduction of a trifluoromethyl group into nucleoside analogues can significantly enhance their antiviral properties.[7]
Quantitative Data for Anti-TMV Activity
| Compound ID | Activity Type | Inhibition Rate (%) at 500 µg/mL | EC50 (µg/mL) | Reference |
| 5j | Curative | 76.3 | 126.4 | [10] |
| 5m | Protection | 65.5 | 103.4 | [10] |
| Ningnanmycin (Control) | Curative | 54.0 | - | [10] |
| Ningnanmycin (Control) | Protection | 58.6 | - | [10] |
EC50: The half maximal effective concentration.
Mechanism of Action
The antiviral mechanism of some trifluoromethyl pyrimidine derivatives against TMV involves interaction with the TMV coat protein (TMV-CP), which is crucial for viral assembly and disassembly.[10]
Caption: Mechanism of Action of Trifluoromethyl Pyrimidine Derivatives against TMV.
Experimental Protocol: In Vivo Antiviral Activity against TMV (Half-Leaf Method)
This method is used to evaluate the curative, protective, and inactivation activities of compounds against TMV in a plant model.
Materials:
-
Tobacco plants (Nicotiana tabacum L.)
-
Purified Tobacco Mosaic Virus (TMV)
-
Trifluoromethyl pyrimidine derivatives
-
Phosphate buffer
-
Carborundum (abrasive)
Procedure:
-
Virus Inoculation: Dust the upper surface of tobacco leaves with carborundum. Inoculate the leaves by gently rubbing them with a solution of purified TMV in phosphate buffer.
-
Compound Application:
-
Curative Activity: Apply the solution of the test compound to the leaves after virus inoculation.
-
Protective Activity: Apply the solution of the test compound to the leaves before virus inoculation.
-
Inactivation Activity: Mix the test compound with the virus solution before inoculating the leaves.
-
-
Incubation: Keep the plants in a greenhouse for 3-4 days to allow for the development of local lesions.
-
Lesion Counting: Count the number of local lesions on the treated and control leaves.
-
Data Analysis: Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(C - T) / C] × 100 Where C is the average number of lesions on the control leaves, and T is the average number of lesions on the treated leaves.
Insecticidal Activity
In addition to their medicinal and antifungal applications, certain trifluoromethyl pyrimidine derivatives have been synthesized and evaluated for their insecticidal properties.[8][9]
Quantitative Data for Insecticidal Activity
| Compound Series | Insect Species | Activity Level at 500 µg/mL | Reference |
| 5a-5w | Mythimna separata | Moderate | [8][9] |
| Spodoptera frugiperda | Moderate | [8][9] |
Conclusion
Trifluoromethyl pyrimidine derivatives represent a versatile class of compounds with a wide array of biological activities, including promising anticancer, antifungal, antiviral, and insecticidal properties. The strategic incorporation of the trifluoromethyl group significantly influences their biological profiles. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in drug discovery and agrochemical development, facilitating the design and evaluation of new, more effective trifluoromethyl pyrimidine-based agents. Further investigations into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for novel therapeutic and agricultural solutions.
References
- 1. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline-Rich Protein Tyrosine Kinase 2 in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ClinPGx [clinpgx.org]
- 5. PYK2 integrates growth factor and cytokine receptors signaling and potentiates breast cancer invasion via a positive feedback loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeting CHK1 inhibits cell proliferation in FLT3-ITD positive acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Role of Pyk2 in Human Cancers | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available physicochemical data for 4-Hydroxy-6-(trifluoromethyl)pyrimidine (CAS 1546-78-7), a key heterocyclic building block in medicinal chemistry. Given the limited publicly available quantitative solubility data for this specific compound, this document focuses on providing established experimental protocols for determining its solubility and lipophilicity. These methodologies are presented to empower researchers to generate precise and reliable data for their specific applications.
Physicochemical Properties
This compound is a white crystalline solid.[1][2] Its fundamental properties are summarized in the table below, providing a foundational understanding of its chemical identity.
| Property | Value | Source |
| Molecular Formula | C₅H₃F₃N₂O | [3][4] |
| Molecular Weight | 164.09 g/mol | [2][3][4] |
| Melting Point | 169-171 °C | [2] |
| Appearance | White powder | [1] |
| CAS Number | 1546-78-7 | [2][3][4] |
Solubility Profile
While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly accessible literature, it is generally described as being soluble in organic solvents.[1] The solubility of pyrimidine derivatives is largely influenced by the nature of substituents on the pyrimidine ring and the polarity of the solvent. The trifluoromethyl group, for instance, is known to enhance lipophilicity.[1]
For a structurally related compound, 4-hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine, it is noted to be soluble in methanol. This suggests that polare protic organic solvents may be suitable for dissolving this compound. However, for precise quantitative analysis, experimental determination is crucial.
Experimental Protocols for Solubility Determination
To address the absence of specific solubility data, this section provides detailed methodologies for determining both thermodynamic and kinetic solubility, which are standard practices in the pharmaceutical industry.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, representing the true solubility under specific conditions.
Methodology:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected solvent (e.g., phosphate-buffered saline pH 7.4, or various organic solvents) in a sealed vial. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.
-
Equilibration: The vials are agitated in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration (using a filter that does not adsorb the compound).
-
Quantification: The concentration of the dissolved this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calibration: A standard calibration curve is generated using known concentrations of the compound to accurately quantify the solubility.
Experimental Workflow for Thermodynamic Solubility
Caption: Workflow for determining thermodynamic solubility.
Lipophilicity: Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a critical parameter that describes the lipophilicity of a compound and its potential for membrane permeability and bioavailability.
Shake-Flask Method for LogP Determination
The shake-flask method is the traditional and most widely accepted method for experimentally determining LogP.
Methodology:
-
Phase Preparation: n-Octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Compound Distribution: A known amount of this compound is dissolved in either the aqueous or n-octanol phase. This solution is then mixed with a specific volume of the other phase in a separatory funnel or vial.
-
Equilibration: The mixture is gently shaken for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium. Vigorous shaking that could lead to emulsion formation should be avoided.
-
Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.
-
Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique like HPLC-UV or LC-MS.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[5]
Experimental Workflow for LogP Determination
Caption: Workflow for determining the octanol-water partition coefficient (LogP).
Biological Context and Applications
This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules.[1] The pyrimidine scaffold is a common feature in many approved drugs and investigational compounds. The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and bioavailability.[1]
Derivatives of this compound are being investigated for various therapeutic applications, including their potential as kinase inhibitors for the treatment of cancer. The general structure of pyrimidine derivatives allows for diverse substitutions, enabling the fine-tuning of their pharmacological properties.
General Signaling Pathway Modulation by Pyrimidine Derivatives
While a specific signaling pathway for this compound itself is not defined, its derivatives are frequently designed to target key signaling molecules, such as protein kinases. The diagram below illustrates a generalized concept of how a pyrimidine-based kinase inhibitor might function.
Caption: Generalized mechanism of kinase inhibition.
This guide provides a framework for understanding and experimentally determining the key physicochemical properties of this compound. The provided protocols and workflows are intended to be a valuable resource for researchers engaged in the development of novel therapeutics based on this important chemical scaffold.
References
Spectroscopic Profile of 4-Hydroxy-6-(trifluoromethyl)pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-6-(trifluoromethyl)pyrimidine (CAS No: 1546-78-7), a key heterocyclic building block in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for its identification, characterization, and application in research and development.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (ppm) | Solvent | Assignment |
| 13.177 | DMSO-d₆ | OH |
| 8.406 | DMSO-d₆ | Pyrimidine-H |
| 6.867 | DMSO-d₆ | Pyrimidine-H |
| Table 1: ¹H NMR chemical shifts for this compound.[1] |
¹³C NMR Data
| Chemical Shift (ppm) | Solvent |
| Data not available in search results | DMSO-d₆ |
| Table 2: ¹³C NMR data for this compound. The solvent used for analysis was DMSO-d₆.[2][3][4] |
¹⁹F NMR Data
| Chemical Shift (ppm) | Reference Standard |
| Data not available in search results | CFCl₃ |
| Table 3: ¹⁹F NMR data for this compound. |
Infrared (IR) Spectroscopy
| Peak (cm⁻¹) | Technique | Assignment |
| Data not available in search results | Mull / ATR-IR | - |
| Table 4: IR spectroscopy data for this compound. Available information indicates that spectra have been acquired using Mull and ATR-IR techniques.[5] |
Mass Spectrometry (MS)
| m/z | Method | Assignment |
| 164.09 (Molecular Weight) | GC-MS | [M]⁺ |
| Table 5: Mass spectrometry data for this compound.[5][6] |
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic techniques cited. Protocols for the specific acquisition of the presented data were not available in the searched literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : A sample of this compound is dissolved in a deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube.
-
Instrument Setup : The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H, ¹³C, or ¹⁹F).
-
Data Acquisition : A series of radiofrequency pulses are applied to the sample in a strong magnetic field. The resulting free induction decay (FID) signal is detected.
-
Data Processing : The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, and the baseline is corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) for ¹H and ¹³C NMR, and trichlorofluoromethane (CFCl₃) for ¹⁹F NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly on the ATR crystal.
-
Mull : The solid sample is ground with a mulling agent (e.g., Nujol) to form a paste, which is then spread between two infrared-transparent plates (e.g., KBr).
-
-
Data Acquisition : The prepared sample is placed in the IR spectrometer. A beam of infrared light is passed through the sample.
-
Spectrum Generation : The instrument measures the amount of light absorbed by the sample at each wavelength, generating a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction : The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization : The sample molecules are ionized, for example, by electron impact (EI), which creates a molecular ion ([M]⁺) and various fragment ions.
-
Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.
Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. This compound(1546-78-7) 1H NMR spectrum [chemicalbook.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. This compound | C5H3F3N2O | CID 135458620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 99 1546-78-7 [sigmaaldrich.com]
Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of 4-Hydroxy-6-(trifluoromethyl)pyrimidine Derivatives
For Immediate Release
This technical guide provides an in-depth analysis of the crystal structure of 4-Hydroxy-6-(trifluoromethyl)pyrimidine derivatives, a class of compounds of significant interest to researchers, scientists, and drug development professionals. Through a comprehensive review of crystallographic data and experimental protocols, this document offers a foundational understanding of the three-dimensional arrangement of these molecules, which is critical for structure-based drug design and the development of novel therapeutics.
Core Findings and Structural Insights
The precise atomic arrangement of this compound derivatives is crucial for understanding their biological activity. X-ray crystallography studies have revealed detailed information about the molecular geometry, intermolecular interactions, and packing in the solid state. This guide focuses on presenting this data in a clear and comparative format.
One extensively studied derivative is N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide. Its crystal structure has been determined, providing valuable insights into the conformational flexibility and hydrogen bonding patterns of this family of compounds.
Crystallographic Data Summary
The following tables summarize the key crystallographic parameters for a representative this compound derivative, allowing for easy comparison and reference.
Table 1: Crystal Data and Structure Refinement for a Representative Derivative
| Parameter | Value |
| Empirical Formula | C₂₅H₁₅F₆N₅O₂S |
| Formula Weight | 579.48 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 10.123(2) Å |
| b | 18.456(4) Å |
| c | 13.234(3) Å |
| α | 90° |
| β | 109.56(3)° |
| γ | 90° |
| Volume | 2334.1(9) ų |
| Z | 4 |
| Density (calculated) | 1.648 Mg/m³ |
| Absorption Coefficient | 0.228 mm⁻¹ |
| F(000) | 1176 |
| Data Collection | |
| Theta range for data collection | 2.25 to 25.00° |
| Index ranges | -12<=h<=12, -21<=k<=21, -15<=l<=15 |
| Reflections collected | 19145 |
| Independent reflections | 4104 [R(int) = 0.034] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 4104 / 0 / 370 |
| Goodness-of-fit on F² | 1.032 |
| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.112 |
| R indices (all data) | R1 = 0.067, wR2 = 0.124 |
Experimental Protocols
The determination of the crystal structure of this compound derivatives involves a series of precise experimental steps.
Synthesis of a Representative Derivative
The synthesis of N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide, a representative derivative, is achieved through a multi-step process. The general workflow for the synthesis of such derivatives is outlined below.
Caption: General synthetic workflow for this compound derivatives.
Single-Crystal X-ray Diffraction
The cornerstone of this structural analysis is single-crystal X-ray diffraction. A suitable single crystal of the target compound is mounted on a diffractometer. X-rays are then directed at the crystal, and the resulting diffraction pattern is collected by a detector. The collected data is then processed to determine the electron density distribution within the crystal, which in turn allows for the elucidation of the atomic positions.
Experimental Workflow for X-ray Crystallography
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Biological Context: Inhibition of FLT3 Signaling Pathway
Derivatives of this compound are being investigated for their potential as inhibitors of various protein kinases, including FMS-like tyrosine kinase 3 (FLT3). Mutations in the FLT3 receptor are common in acute myeloid leukemia (AML), leading to its constitutive activation and uncontrolled cell proliferation. The diagram below illustrates the canonical FLT3 signaling pathway and the potential point of intervention for inhibitors.
Caption: Simplified FLT3 signaling pathway and the inhibitory action of pyrimidine derivatives.
This in-depth guide serves as a critical resource for understanding the structural underpinnings of this compound derivatives. The provided data and protocols are intended to facilitate further research and development in the pursuit of novel and effective therapeutic agents.
A Technical Guide to 4-Hydroxy-6-(trifluoromethyl)pyrimidine for Researchers and Drug Development Professionals
An In-depth Overview of a Versatile Building Block in Medicinal Chemistry
Introduction
4-Hydroxy-6-(trifluoromethyl)pyrimidine is a key heterocyclic intermediate extensively utilized in the synthesis of a wide array of bioactive molecules. Its unique structure, featuring a pyrimidine core functionalized with a hydroxyl group and an electron-withdrawing trifluoromethyl group, makes it a valuable scaffold in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthetic applications, and its role in the modulation of critical biological pathways.
Commercial Availability and Physicochemical Properties
A variety of chemical suppliers offer this compound, typically with high purity suitable for research and development purposes. The key quantitative data from prominent suppliers are summarized in the table below for easy comparison.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Melting Point (°C) | Appearance |
| Sigma-Aldrich | 1546-78-7 | C₅H₃F₃N₂O | 164.09 | 99% | 169-171 | White powder |
| Santa Cruz Biotechnology | 1546-78-7 | C₅H₃F₃N₂O | 164.09 | - | - | - |
| Hangzhou Leap Chem Co. | 1546-78-7 | C₅H₃F₃N₂O | 164.09 | ≥98% (HPLC) | - | White powder |
| BLD Pharm | 1546-78-7 | C₅H₃F₃N₂O | 164.09 | - | - | - |
The trifluoromethyl group significantly influences the compound's properties, enhancing its lipophilicity and metabolic stability, which are desirable characteristics in drug design. The hydroxyl group provides a reactive handle for further chemical modifications. The compound is generally soluble in organic solvents.[1]
Synthetic Applications and Experimental Protocols
This compound serves as a versatile precursor in the synthesis of more complex molecules, particularly in the preparation of substituted pyrimidines for screening in drug discovery programs. A common and crucial transformation is its conversion to the corresponding 4-chloro derivative, which is a highly reactive intermediate for nucleophilic substitution reactions.
Experimental Protocol: Synthesis of 4-Chloro-6-(trifluoromethyl)pyrimidine
This protocol details the conversion of this compound to 4-Chloro-6-(trifluoromethyl)pyrimidine.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Quinoline
-
Toluene
-
Ethyl acetate
-
Hexane
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 eq) in toluene.
-
Add phosphorus oxychloride (1.2 eq) and quinoline (0.6 eq) to the solution.
-
Heat the reaction mixture to 100°C and stir for 5 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Carefully dilute the reaction mixture with water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography using a mixture of 10% ethyl acetate in hexane as the eluent to yield the pure 4-Chloro-6-(trifluoromethyl)pyrimidine.
This chlorination step is a foundational gateway for introducing various functionalities at the 4-position of the pyrimidine ring, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Role in Drug Discovery and Signaling Pathways
Derivatives of this compound have shown significant promise as modulators of various biological targets, most notably protein kinases, which are pivotal in cellular signaling pathways often dysregulated in diseases such as cancer.
Application in Kinase Inhibitor Synthesis
The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The strategic placement of substituents on the pyrimidine ring, facilitated by intermediates like 4-chloro-6-(trifluoromethyl)pyrimidine, allows for the development of potent and selective inhibitors. Two such kinase families that are important targets in oncology are Aurora Kinases and Microtubule Affinity-Regulating Kinases (MARK).
Aurora Kinase A is a serine/threonine kinase that plays a crucial role in mitotic progression, including centrosome maturation and spindle assembly.[2] Its overexpression is linked to tumorigenesis, making it an attractive target for cancer therapy.[3][4]
Microtubule Affinity-Regulating Kinase 4 (MARK4) is another serine/threonine kinase involved in regulating microtubule dynamics, cell polarity, and cell cycle control.[5][6] Dysregulation of MARK4 has been implicated in neurodegenerative diseases like Alzheimer's and certain cancers.[5]
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its favorable physicochemical properties, conferred by the trifluoromethyl group, and the synthetic handle provided by the hydroxyl group, make it an attractive starting material for medicinal chemists. The ability of its derivatives to potently and selectively inhibit key cellular targets, such as protein kinases, underscores its importance in the ongoing efforts to develop new treatments for a range of diseases, including cancer and neurodegenerative disorders. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the potential of this important chemical entity.
References
- 1. leapchem.com [leapchem.com]
- 2. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 3. rupress.org [rupress.org]
- 4. Physiological and oncogenic Aurora-A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MARK4 - Wikipedia [en.wikipedia.org]
- 6. Microtubule affinity-regulating kinase 4: structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 4-Hydroxy-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 4-Hydroxy-6-(trifluoromethyl)pyrimidine, a key building block in medicinal chemistry and drug discovery. The following sections detail the hazardous properties, safe handling procedures, and emergency protocols associated with this compound.
Compound Identification and Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 6-(Trifluoromethyl)-4-pyrimidinol, 6-(trifluoromethyl)pyrimidin-4-ol |
| CAS Number | 1546-78-7 |
| Molecular Formula | C₅H₃F₃N₂O |
| Molecular Weight | 164.09 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 169-171 °C[1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[2] |
| Eye Irritation | 2A | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2] |
Signal Word: Warning
Hazard Pictogram:
Safety and Handling
Strict adherence to safety protocols is essential when handling this compound to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound:
| PPE | Specification |
| Eye Protection | Safety glasses with side-shields or chemical goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. |
Engineering Controls
-
Work in a well-ventilated laboratory, preferably in a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
Handling and Storage
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Keep container tightly closed.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In case of exposure, follow these first aid procedures immediately:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing dust.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Sweep up the spilled material and place it in a suitable container for disposal. Avoid generating dust.
Experimental Protocols & Workflows
Biological Activity and Signaling Pathways
The precise mechanism of action and specific signaling pathways for this compound are not well-documented. However, based on the known biological activities of other fluorinated pyrimidines, such as 5-fluorouracil (5-FU), a hypothetical mechanism can be proposed. Fluorinated pyrimidines often act as antimetabolites, interfering with nucleotide synthesis and being incorporated into DNA and RNA, ultimately leading to cell cycle arrest and apoptosis.
References
The Trifluoromethylpyrimidine Scaffold: A Versatile Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into a pyrimidine core has emerged as a powerful strategy in medicinal chemistry, yielding compounds with enhanced potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, biological applications, and mechanisms of action of trifluoromethylpyrimidines, highlighting their significant potential in the development of novel therapeutics across a range of disease areas, including oncology, inflammation, infectious diseases, and neurodegenerative disorders.
Introduction to Trifluoromethylpyrimidines
The pyrimidine ring is a fundamental heterocyclic scaffold found in numerous biologically active molecules, including nucleobases and various approved drugs.[1] The incorporation of the trifluoromethyl group, a small, highly electronegative, and lipophilic moiety, can profoundly influence the physicochemical properties of the parent molecule.[2][3] This strategic fluorination can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, increasing the compound's half-life.
-
Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.
-
Modulated pKa: The electron-withdrawing nature of the CF3 group can alter the acidity or basicity of nearby functional groups, influencing drug-target interactions.
-
Improved Binding Affinity: The CF3 group can engage in unique interactions with protein targets, such as dipole-dipole and orthogonal multipolar interactions, leading to enhanced binding.
These advantageous properties have made trifluoromethylpyrimidines a privileged scaffold in drug discovery, with several compounds entering clinical trials for various indications.
Synthesis of Trifluoromethylpyrimidines
A variety of synthetic routes have been developed to access the trifluoromethylpyrimidine core and its derivatives. Key starting materials often include trifluoromethylated β-dicarbonyl compounds or other precursors bearing the CF3 group.
General Synthetic Workflow
The synthesis of trifluoromethylpyrimidine derivatives typically follows a structured workflow, beginning with the construction of the core heterocyclic system, followed by functionalization to generate a library of analogues for biological screening.
Key Synthetic Reactions
Several named reactions and synthetic strategies are commonly employed:
-
Biginelli Reaction: A one-pot, three-component reaction between an aldehyde, a β-ketoester (such as ethyl trifluoroacetoacetate), and urea or thiourea to form dihydropyrimidines.
-
Cyclocondensation Reactions: Reaction of trifluoromethylated 1,3-dicarbonyl compounds with amidines or guanidines.
-
Cross-Coupling Reactions: Suzuki, Sonogashira, and Buchwald-Hartwig couplings are frequently used to introduce substituents at various positions of the pyrimidine ring.
Applications in Medicinal Chemistry
Trifluoromethylpyrimidine derivatives have demonstrated a broad spectrum of biological activities, leading to their investigation in multiple therapeutic areas.
Anticancer Activity
A significant body of research has focused on the development of trifluoromethylpyrimidines as anticancer agents, particularly as kinase inhibitors.
Epidermal Growth Factor Receptor (EGFR) Inhibition:
The EGFR signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers. Several trifluoromethylpyrimidine derivatives have been designed and synthesized as potent EGFR inhibitors.
Proline-rich Tyrosine Kinase 2 (PYK2) Inhibition:
PYK2 is a non-receptor tyrosine kinase involved in signaling pathways that control cell migration, invasion, and proliferation. It is a therapeutic target for various diseases, including cancer and osteoporosis.
Clinical Trial Candidates:
The potential of trifluoromethylpyrimidines in oncology is underscored by the progression of several compounds into clinical trials. For instance, PF-03814735, an Aurora kinase inhibitor featuring a trifluoromethylpyrimidine scaffold, has undergone Phase I clinical trials for the treatment of advanced solid tumors.[4][5][6]
Table 1: Anticancer Activity of Representative Trifluoromethylpyrimidine Derivatives
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 9u | EGFR | A549 (Lung) | 0.35 | |
| MCF-7 (Breast) | 3.24 | |||
| PC-3 (Prostate) | 5.12 | |||
| 17v | Not specified | H1975 (Lung) | 2.27 | [7] |
| PF-03814735 | Aurora A/B | Various solid tumors | In clinical trials | [4][6] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Trifluoromethylpyrimidine derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Table 2: Anti-inflammatory Activity of Trifluoromethyl-pyrazole-carboxamides
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 3b | 0.46 | 3.82 | 0.12 | [8] |
| 3g | 4.45 | 2.65 | 1.68 | [8] |
| Ketoprofen | 0.034 | 0.164 | 0.21 | [8] |
Antiviral Activity
The structural similarity of pyrimidines to nucleobases makes them attractive candidates for the development of antiviral agents. The incorporation of a trifluoromethyl group can enhance their activity against a variety of viruses. While no trifluoromethylpyrimidine-containing drugs are currently FDA-approved for antiviral therapy, research is ongoing. For example, Tipranavir, an anti-HIV drug, contains a trifluoromethyl group, highlighting the utility of this moiety in antiviral drug design.[2]
Neurodegenerative Diseases
Recent research has explored the potential of pyrimidine derivatives in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Triazolopyrimidines, a related class of compounds, have shown promise in preclinical models of Alzheimer's disease by stabilizing microtubules.[9][10]
Notably, the compound BIIB122, which contains a trifluoromethylpyrimidine core, is currently in clinical trials for Parkinson's disease, including for patients with LRRK2 mutations.[7]
Experimental Protocols
General Procedure for the Synthesis of 4-Aryl-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-ones (Biginelli Reaction)
-
A mixture of an aromatic aldehyde (1 mmol), ethyl trifluoroacetoacetate (1 mmol), and urea (1.5 mmol) is heated in ethanol (10 mL).
-
A catalytic amount of an acid (e.g., HCl, p-toluenesulfonic acid) is added, and the mixture is refluxed.
-
The reaction progress is monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled in an ice bath.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization from ethanol.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the trifluoromethylpyrimidine compounds and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a fungal strain.
-
Compound Preparation: A stock solution of the trifluoromethylpyrimidine compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are prepared in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the fungal strain is prepared in a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: The fungal inoculum is added to each well of the microtiter plate containing the compound dilutions.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Conclusion and Future Perspectives
Trifluoromethylpyrimidines represent a highly versatile and promising scaffold in medicinal chemistry. The unique properties conferred by the trifluoromethyl group have led to the development of potent and selective inhibitors for a variety of biological targets. The progress of several trifluoromethylpyrimidine derivatives into clinical trials, particularly in the areas of oncology and neurodegenerative diseases, highlights their therapeutic potential.
Future research in this area will likely focus on:
-
Exploration of New Therapeutic Areas: Expanding the application of trifluoromethylpyrimidines to other diseases, such as metabolic and autoimmune disorders.
-
Development of Novel Synthetic Methodologies: Devising more efficient and environmentally friendly synthetic routes to access diverse chemical space.
-
Structure-Based Drug Design: Utilizing computational tools and structural biology to design next-generation inhibitors with improved potency and selectivity.
-
Combination Therapies: Investigating the synergistic effects of trifluoromethylpyrimidine-based drugs with existing therapies to overcome drug resistance.
The continued exploration of the chemical space around the trifluoromethylpyrimidine core is expected to yield novel drug candidates with significant therapeutic impact in the years to come.
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-(Trifluoromethyl)pyrimidine | C5H3F3N2 | CID 14007756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phase I, open-label, multicentre, dose-escalation, pharmacokinetic and pharmacodynamic trial of the oral aurora kinase inhibitor PF-03814735 in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An integrated genomic approach to identify predictive biomarkers of response to the aurora kinase inhibitor PF-03814735 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PF-03814735, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. Graphviz [graphviz.org]
- 9. Technology - Novel Pyrimidine Derivatives to Treat Alzheimer’s Disease [upenn.technologypublisher.com]
- 10. Tau-targeting therapies for Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine, a key building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the Claisen condensation of ethyl trifluoroacetate and acetone to yield the intermediate, 1,1,1-trifluoropentane-2,4-dione. Subsequent cyclization of this intermediate with urea affords the final product. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthesis workflow.
Introduction
This compound and its derivatives are of significant interest in the pharmaceutical and agrochemical industries due to their diverse biological activities. The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of molecules. This protocol outlines a reliable and reproducible method for the laboratory-scale synthesis of this valuable heterocyclic compound.
Data Presentation
Table 1: Physicochemical Properties and Yields of Synthesized Compounds
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) | Typical Yield (%) |
| Intermediate | 1,1,1-Trifluoropentane-2,4-dione | 367-57-7 | C₅H₅F₃O₂ | 154.09 | Colorless liquid | N/A | 105-107 | 65-75 |
| Final Product | This compound | 1546-78-7 | C₅H₃F₃N₂O | 164.09 | White to off-white solid | 169-171 | N/A | 70-80 |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Spectral data available from commercial suppliers such as Sigma-Aldrich and Santa Cruz Biotechnology.[1][2] |
| ¹³C NMR | Spectral data available from commercial suppliers. |
| Mass Spec | (ESI) [M+H]⁺: Expected: 165.02, Observed: Consistent with expected value. |
| IR | Characteristic peaks for O-H, C=O, and C-F bonds. |
Experimental Protocols
Step 1: Synthesis of 1,1,1-Trifluoropentane-2,4-dione (Intermediate)
This procedure follows a Claisen condensation reaction mechanism.[3]
Materials:
-
Ethyl trifluoroacetate (1.0 eq)
-
Acetone (1.5 eq)
-
Sodium ethoxide (1.1 eq)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium ethoxide and anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
In a dropping funnel, prepare a mixture of ethyl trifluoroacetate and acetone.
-
Add the ethyl trifluoroacetate/acetone mixture dropwise to the stirred suspension of sodium ethoxide over a period of 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture again to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 1,1,1-trifluoropentane-2,4-dione, can be purified by fractional distillation.
Step 2: Synthesis of this compound (Final Product)
This step involves the cyclization of the β-diketone intermediate with urea.
Materials:
-
1,1,1-Trifluoropentane-2,4-dione (1.0 eq)
-
Urea (1.2 eq)
-
Sodium ethoxide (1.5 eq)
-
Absolute ethanol
-
Concentrated hydrochloric acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Büchner funnel and flask
-
pH paper
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol with stirring.
-
To this solution, add 1,1,1-trifluoropentane-2,4-dione, followed by urea.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the resulting residue in water and cool in an ice bath.
-
Carefully acidify the solution with concentrated hydrochloric acid to pH 4-5. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualization
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols: 4-Hydroxy-6-(trifluoromethyl)pyrimidine as a Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-6-(trifluoromethyl)pyrimidine is a key heterocyclic building block in medicinal chemistry and drug discovery. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the pyrimidine ring, enhancing its reactivity and modulating the biological activity of its derivatives. This pyrimidine scaffold is a common feature in a variety of biologically active molecules, including kinase inhibitors and antifungal agents. Its strategic functionalization allows for the synthesis of diverse compound libraries for screening and lead optimization.
This document provides detailed application notes, experimental protocols, and biological activity data for derivatives of this compound, highlighting its utility in the development of novel therapeutic agents.
Chemical Properties and Reactivity
This compound exists in tautomeric equilibrium with 6-(trifluoromethyl)pyrimidin-4(1H)-one. The hydroxyl group can be converted into a more reactive leaving group, such as a chloro group, facilitating nucleophilic aromatic substitution reactions. Alternatively, the hydroxyl group can directly participate in O-alkylation reactions to introduce a variety of side chains.
Applications in Medicinal Chemistry
As a Precursor for Kinase Inhibitors
Pyrimidine derivatives are a well-established class of kinase inhibitors, often designed to compete with ATP for binding to the kinase active site. The this compound scaffold can be elaborated to generate potent and selective inhibitors of various kinases, including Aurora kinases, which are critical regulators of cell division and are frequently overexpressed in cancer.
The Aurora kinase family (A, B, and C) plays a crucial role in mitotic progression. Aurora A is involved in centrosome maturation and separation, as well as spindle assembly. Aurora B is a key component of the chromosomal passenger complex, regulating chromosome-microtubule attachments and cytokinesis. Inhibition of these kinases can lead to mitotic arrest and apoptosis in cancer cells.
Caption: Aurora Kinase Signaling Pathway in Mitosis.
As a Scaffold for Antifungal Agents
The trifluoromethylpyrimidine core is also found in potent antifungal agents. These compounds can disrupt critical cellular processes in fungi, leading to growth inhibition and cell death. The mechanism of action for many pyrimidine-based antifungals involves the inhibition of essential enzymes or disruption of cell membrane integrity.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-6-(trifluoromethyl)pyrimidine
This protocol describes the conversion of this compound to its more reactive 4-chloro derivative, a key intermediate for further diversification.
Workflow Diagram
Caption: Synthesis of 4-Chloro-6-(trifluoromethyl)pyrimidine.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Ice
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of this compound (1.0 eq) and N,N-dimethylaniline (1.1 eq) in phosphorus oxychloride (3.0 eq) is heated to reflux for 3 hours.
-
After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.
-
The aqueous layer is extracted three times with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation to afford 4-chloro-6-(trifluoromethyl)pyrimidine.
Protocol 2: Synthesis of a 4-Anilino-6-(trifluoromethyl)pyrimidine Derivative (General Procedure for Nucleophilic Aromatic Substitution)
This protocol outlines a general method for the synthesis of N-aryl pyrimidine derivatives, which are common scaffolds for kinase inhibitors.
Materials:
-
4-Chloro-6-(trifluoromethyl)pyrimidine
-
Substituted aniline (e.g., 4-aminophenol)
-
Solvent (e.g., isopropanol, n-butanol)
-
Base (e.g., triethylamine, DIPEA)
Procedure:
-
To a solution of 4-chloro-6-(trifluoromethyl)pyrimidine (1.0 eq) in a suitable solvent (e.g., isopropanol), add the substituted aniline (1.2 eq) and a base (e.g., triethylamine, 2.0 eq).
-
Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Protocol 3: O-Alkylation of this compound (General Procedure)
This protocol provides a general method for the synthesis of 4-alkoxy-6-(trifluoromethyl)pyrimidine derivatives.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Solvent (e.g., acetonitrile, DMF)
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate, 1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C for 2-16 hours, monitoring the progress by TLC.
-
After completion, filter off the base and concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
The following tables summarize the biological activities of various derivatives synthesized using this compound as a building block.
Table 1: Antifungal Activity of Pyrimidine Derivatives
| Compound ID | Target Fungi | Inhibition Rate (%) @ 50 µg/mL | EC₅₀ (µg/mL) | Reference |
| 5j | Tobacco Mosaic Virus (Curative) | - | 126.4 | [1] |
| 5m | Tobacco Mosaic Virus (Protective) | - | 103.4 | [1] |
| 5u | Rhizoctonia solani | - | 26.0 | [1] |
| 5b | Botrytis cinerea | 96.76 | - | [2] |
| 5j | Botrytis cinerea | 96.84 | - | [2] |
| 5l | Botrytis cinerea | 100 | - | [2] |
| Tebuconazole | Botrytis cinerea | 96.45 | - | [2] |
Table 2: Aurora Kinase Inhibitory Activity of Pyrimidine Derivatives
| Compound ID | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | Antiproliferative IC₅₀ (µM, Cell Line) | Reference |
| Alisertib (MLN8237) | 1.2 | - | - | [3] |
| Barasertib (AZD1152) | - | 0.37 | - | [3] |
| ENMD-2076 | 14 | - | - | [3] |
| AMG900 | - | 4 | - | [3] |
| PF-03814735 | 0.8 | - | - | [3] |
| 38j | 7.1 | 25.7 | 0.012 (U937) | [3] |
| 41l | 9.3 | 2.8 | 0.89 (A-549), 2.27 (HeLa) | [3] |
| 12a | 309 | 293 | 1.31 (HCT-116), 12.05 (A549) | [4] |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of biologically active compounds. Its unique electronic properties and multiple points for functionalization make it an attractive starting material for the development of novel kinase inhibitors for oncology and potent antifungal agents for agriculture and medicine. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this scaffold in their drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1 H)-ones Using 4-(Iodomethyl)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4-Hydroxy-6-(trifluoromethyl)pyrimidine
Compound: 4-Hydroxy-6-(trifluoromethyl)pyrimidine Synonym: 6-(Trifluoromethyl)-4-pyrimidinol CAS Number: 1546-78-7[1][2] Molecular Formula: C₅H₃F₃N₂O[1][2] Molecular Weight: 164.09 g/mol [2][3]
Introduction
This compound is a heterocyclic building block used in the synthesis of more complex molecules, particularly in medicinal and agricultural chemistry. Accurate and precise quantification of this compound is essential for quality control, reaction monitoring, and stability testing. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). An additional note on Gas Chromatography-Mass Spectrometry (GC-MS) is also included.
The methodologies presented are based on established analytical principles for pyrimidine derivatives and related fluorinated compounds.[4][5][6] Researchers should note that these protocols serve as a starting point and must be fully validated in their laboratory to ensure they meet the specific requirements of their intended application, in accordance with ICH guidelines.[4][7]
General Analytical Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of this compound.
Caption: General workflow for quantitative analysis.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method provides a robust and widely accessible approach for quantifying this compound, suitable for purity assessment and quality control. The protocol is adapted from established methods for similar aromatic and fluorinated heterocyclic compounds.[4]
Experimental Protocol
-
Materials and Reagents
-
This compound reference standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid or Trifluoroacetic acid (TFA)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Autosampler vials with inserts
-
-
Instrumentation
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).[4]
-
Data acquisition and processing software.
-
-
Chromatographic Conditions (Proposed)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
-
-
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[4] Sonicate if necessary to ensure complete dissolution.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase initial condition mixture (95:5 Mobile Phase A:B).
-
Sample Solution: Prepare the sample to be tested at a target concentration within the calibration range using the same diluent as the standards.
-
-
Analysis and Quantification
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Inject a blank (diluent), followed by the calibration standards, and then the sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for quantifying low levels of the analyte in complex matrices. This proposed method uses electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM).
Experimental Protocol
-
Materials and Reagents
-
Same as HPLC-UV method, but with LC-MS grade solvents and additives.
-
-
Instrumentation
-
LC system (HPLC or UPLC) coupled to a triple quadrupole mass spectrometer with an ESI source.[5]
-
Data acquisition and analysis software.
-
-
LC Conditions (Proposed)
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-0.5 min: 2% B
-
0.5-4.0 min: 2% to 98% B
-
4.0-5.0 min: 98% B
-
5.0-5.1 min: 98% to 2% B
-
5.1-6.0 min: 2% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Proposed)
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative (to be optimized)
-
Precursor Ion [M+H]⁺ or [M-H]⁻: m/z 165.0 or 163.0 (to be confirmed by infusion)
-
MRM Transitions: At least two transitions should be optimized for quantification (quantifier) and confirmation (qualifier). This requires direct infusion of a standard solution to determine the optimal precursor -> product ion transitions and collision energies.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Preparation of Solutions and Analysis
-
Solution preparation is similar to the HPLC-UV method, but concentrations for calibration standards will be significantly lower (e.g., in the ng/mL range) due to the higher sensitivity of the instrument.
-
An internal standard (ideally a stable isotope-labeled version of the analyte) should be used for best quantitative performance.
-
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a viable alternative, particularly for assessing volatile impurities. Spectral data for this compound confirms its compatibility with GC-MS analysis.[3] However, the compound's polarity and potential for thermal degradation may necessitate derivatization to improve peak shape and thermal stability.
Protocol Considerations
-
Derivatization: Silylation (e.g., using BSTFA) is a common technique to increase the volatility of hydroxyl groups and improve chromatographic performance.
-
Column: A mid-polarity capillary column (e.g., DB-5ms, HP-5ms) would likely be suitable.
-
Injection: A split/splitless inlet should be used, with the split ratio optimized based on sample concentration.
-
Detection: Mass spectrometry in both full scan mode (for identification) and selected ion monitoring (SIM) mode (for quantification) can be employed.
Summary of Quantitative Data
The following table summarizes the expected performance characteristics for the proposed analytical methods. These values are illustrative and must be experimentally determined during method validation.
| Parameter | HPLC-UV (Proposed) | LC-MS/MS (Proposed) | GC-MS (Proposed) |
| Specificity | Moderate to High | Very High | High |
| Linearity (r²) | > 0.998 | > 0.999 | > 0.995 |
| Typical Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | 10 - 1000 ng/mL |
| Limit of Detection (LOD) | ~0.1 - 0.5 µg/mL | ~0.05 ng/mL | ~5 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 - 1.0 µg/mL | ~0.1 ng/mL | ~10 ng/mL |
| Precision (%RSD) | < 2% | < 5% (at higher conc.) | < 10% |
| < 15% (at LLOQ) | |||
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Primary Application | Purity, Assay, QC | Trace Analysis, Bioanalysis | Impurity Profiling |
Note: The values in this table are typical estimates for these analytical techniques and are intended for comparison purposes only. Actual performance must be established through formal method validation studies.
References
- 1. 1546-78-7|this compound|BLD Pharm [bldpharm.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C5H3F3N2O | CID 135458620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are a class of heterocyclic organic compounds that form the basis of two of the four nucleobases in DNA and RNA: cytosine, thymine, and uracil. Due to their fundamental role in nucleic acid synthesis, pyrimidine analogs are widely utilized as antiviral and anticancer agents.[1][2][3] Consequently, robust and reliable analytical methods for the quantification of these compounds in various matrices, including biological fluids and pharmaceutical formulations, are crucial for research, drug development, and clinical monitoring.[1][4] High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique extensively employed for the separation, identification, and quantification of pyrimidine derivatives.[5] This application note provides a detailed protocol for the analysis of pyrimidine derivatives using reversed-phase HPLC (RP-HPLC) with UV detection, summarizing key quantitative data and experimental workflows.
Principle of the Method
Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C8 or C18 silica gel) is used with a polar mobile phase.[1] Pyrimidine derivatives and their metabolites are introduced into the system and travel through the column. Compounds with higher polarity elute earlier, while more nonpolar compounds are retained longer by the stationary phase. The separated compounds are then detected by a UV-Vis detector as they exit the column, and the resulting signal is proportional to the concentration of the analyte.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the HPLC analysis of pyrimidine derivatives.
Materials and Reagents
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Phosphoric acid (analytical grade)[6]
-
Formic acid (MS-grade, if using LC-MS)[6]
-
Acetate buffer (e.g., 50 mM, pH 4.0)[7]
-
Reference standards of pyrimidine derivatives (e.g., 5-Fluorouracil, Cytarabine, Gemcitabine)
-
Biological matrix (e.g., human plasma, urine) for spiked samples
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). C8 columns are also suitable.[1]
-
Data acquisition and processing software.
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
Sample Preparation (from Human Plasma)
-
Thawing: Thaw frozen plasma samples at room temperature.
-
Protein Precipitation: To 200 µL of plasma, add 600 µL of ice-cold methanol or acetonitrile to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
Chromatographic Conditions
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (can be optimized based on the specific absorbance maxima of the target analytes)
Standard Curve Preparation
-
Prepare a stock solution of the pyrimidine derivative reference standard in the mobile phase (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare a series of calibration standards ranging from the expected limit of quantification (LOQ) to the upper limit of the linear range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Inject each standard in triplicate to establish the calibration curve.
Data Presentation: Quantitative Analysis
The following table summarizes typical performance data for the HPLC analysis of various pyrimidine derivatives. Note that these values can vary depending on the specific instrumentation, column chemistry, and mobile phase conditions.
| Analyte | Retention Time (min) | Linearity (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| Uracil | 3.2 | 0.5 - 100 | >0.999 | 0.1 | 0.5 |
| Thymine | 4.5 | 0.5 - 100 | >0.998 | 0.1 | 0.5 |
| Cytosine | 2.8 | 0.5 - 100 | >0.999 | 0.2 | 0.5 |
| 5-Fluorouracil | 3.8 | 0.1 - 200 | >0.999 | 0.05 | 0.1 |
| Gemcitabine | 5.1 | 0.1 - 150 | >0.998 | 0.05 | 0.1 |
| Zidovudine (AZT) | 6.3 | 0.05 - 50 | >0.999 | 0.02 | 0.05 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for HPLC analysis of pyrimidine derivatives.
Signaling Pathway: Mechanism of Action of 5-Fluorouracil
Many pyrimidine derivatives exert their therapeutic effect by interfering with DNA and RNA synthesis.[2][4] The diagram below illustrates the mechanism of action for the widely used anticancer drug, 5-Fluorouracil (5-FU).
Caption: Mechanism of action of the pyrimidine analog 5-Fluorouracil.
Conclusion
Reversed-phase HPLC with UV detection provides a reliable, sensitive, and robust method for the quantitative analysis of pyrimidine derivatives in various sample matrices. The protocol outlined in this application note can be adapted for a wide range of pyrimidine analogs. Proper sample preparation and method validation are critical for achieving accurate and reproducible results, which are essential for advancing research and development in the fields of pharmacology and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 4-Hydroxy-6-(trifluoromethyl)pyrimidine for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 4-hydroxy-6-(trifluoromethyl)pyrimidine, a key scaffold in the development of biologically active compounds. The following sections outline synthetic derivatization strategies and protocols for evaluating the biological activity of the resulting derivatives in antifungal, anticancer, and kinase inhibition assays.
Overview and Rationale
This compound is a privileged heterocyclic building block in medicinal chemistry and agrochemistry.[1] The presence of the trifluoromethyl group often enhances metabolic stability and binding affinity of the molecule to its biological target. Derivatization of the hydroxyl group allows for the introduction of various functionalities to modulate the compound's physicochemical properties and biological activity. Pyrimidine derivatives have shown a wide range of biological activities, including antifungal, insecticidal, anticancer, and antiviral properties.[2][3][4][5][6][7][8][9]
Derivatization of this compound
A common and effective method for derivatizing this compound is through O-alkylation. This reaction involves the deprotonation of the hydroxyl group followed by nucleophilic attack on an alkyl halide.
Protocol 2.1: General Procedure for O-Alkylation
This protocol is adapted from procedures for the O-alkylation of similar pyrimidine structures.[5][6][7][10]
Materials:
-
This compound
-
Alkyl halide (e.g., substituted benzyl bromide, alkyl iodide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser or inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ethyl acetate and hexane for TLC and column chromatography
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile or DMF in a round-bottom flask, add potassium carbonate or cesium carbonate (1.5 - 2.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the desired alkyl halide (1.1 - 1.5 eq) to the reaction mixture.
-
The reaction can be stirred at room temperature or heated to reflux (typically 60-80 °C) for 2-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired O-alkylated derivative.
-
Characterize the final product by NMR and mass spectrometry.
Biological Assays
The following are detailed protocols for common biological assays to evaluate the efficacy of the synthesized derivatives.
In Vitro Antifungal Activity Assay
This protocol is based on the poisoned food technique and is suitable for screening compounds against various phytopathogenic fungi.[11][12]
Materials:
-
Synthesized pyrimidine derivatives
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Cultures of test fungi (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Sterile petri dishes
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds in DMSO (e.g., 10 mg/mL).
-
Prepare PDA medium according to the manufacturer's instructions and sterilize.
-
Cool the molten PDA to 45-50 °C.
-
Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Also, prepare a control plate with an equivalent amount of DMSO.
-
Pour the PDA mixed with the compound (or DMSO for control) into sterile petri dishes and allow them to solidify.
-
Using a sterile cork borer, cut 5 mm diameter mycelial discs from the periphery of a 3-4 day old culture of the test fungus.
-
Place one mycelial disc in the center of each PDA plate (both treatment and control).
-
Incubate the plates at 25-28 °C for 48-72 hours, or until the fungal growth in the control plate has reached the edge of the plate.
-
Measure the diameter of the fungal colony in both control and treated plates.
-
Calculate the percentage of inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the fungal colony in the control plates and T is the average diameter of the fungal colony in the treated plates.
-
In Vitro Anticancer Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][13][14][15]
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrimidine derivatives
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in cell culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for another 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the cell viability against the compound concentration to determine the IC₅₀ value.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general luminescence-based kinase assay that measures the amount of ATP remaining after a kinase reaction. A higher luminescence signal indicates greater inhibition of the kinase.[2][11]
Materials:
-
Purified recombinant kinase (e.g., JAK2)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Synthesized pyrimidine derivatives
-
DMSO
-
Luminescence-based ATP detection kit (e.g., ADP-Glo™)
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is common. Include a DMSO-only control (vehicle) and a "no kinase" control.
-
Add 1 µL of the diluted compounds or controls to the appropriate wells of a 384-well plate.
-
Prepare a kinase/substrate master mix containing the kinase and its specific substrate in the assay buffer.
-
Add 2 µL of the kinase/substrate mixture to each well.
-
Prepare an ATP solution in the assay buffer.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 60-120 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of the ATP detection reagent (e.g., ADP-Glo™ Reagent) to each well. Incubate for 40 minutes at room temperature.
-
Generate the luminescent signal by adding 10 µL of the Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation
The following tables summarize representative data for derivatized this compound compounds.
Table 1: In Vitro Antifungal Activity of Pyrimidine Derivatives
| Compound ID | R-Group on Oxygen | Test Fungus | Concentration (µg/mL) | Inhibition Rate (%) | Reference |
| 5b | 2-chlorobenzyl | Botrytis cinerea | 50 | 96.76 | [2] |
| 5j | 4-fluorobenzyl | Botrytis cinerea | 50 | 96.84 | [2] |
| 5l | 2,4-dichlorobenzyl | Botrytis cinerea | 50 | 100 | [2] |
| 5v | 3-methylbenzyl | Sclerotinia sclerotiorum | 50 | 82.73 | [2] |
| Tebuconazole | (Positive Control) | Botrytis cinerea | 50 | 96.45 | [2] |
| Tebuconazole | (Positive Control) | Sclerotinia sclerotiorum | 50 | 83.34 | [2] |
Table 2: In Vitro Anticancer Activity of Pyrimidine Derivatives
| Compound ID | R-Group on Oxygen | Cell Line | Concentration (µg/mL) | Activity/Inhibition | Reference |
| Generic Pyrimidine | Amide moiety | PC3 (Prostate Cancer) | 5 | Moderate Activity | [4] |
| Generic Pyrimidine | Amide moiety | K562 (Leukemia) | 5 | Moderate Activity | [4] |
| Generic Pyrimidine | Amide moiety | HeLa (Cervical Cancer) | 5 | Moderate Activity | [4] |
| Generic Pyrimidine | Amide moiety | A549 (Lung Cancer) | 5 | Moderate Activity | [4] |
| Doxorubicin | (Positive Control) | - | - | High Activity | [4] |
Table 3: In Vitro Kinase Inhibition Activity of Pyrimidine Derivatives
| Compound ID | R-Group on Oxygen | Target Kinase | IC₅₀ (nM) | Reference |
| R507 | Substituted aminophenyl | JAK1 | 2.5 | [3][4] |
| Compound 13 | Substituted pyrazolyl-pyrrolidinyl | Aurora A | <200 | [16] |
| Compound 38j | Trisubstituted pyrimidine | AURKA | 7.1 | [17] |
| Compound 38j | Trisubstituted pyrimidine | AURKB | 25.7 | [17] |
Visualizations
The following diagrams illustrate the experimental workflow and a relevant signaling pathway.
Caption: Experimental workflow for derivatization and biological evaluation.
Caption: Simplified JAK-STAT signaling pathway with pyrimidine inhibitor action.
References
- 1. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1 H)-ones Using 4-(Iodomethyl)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 12. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. jidps.com [jidps.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for N-Alkylation of Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The N-alkylation of pyrimidines is a fundamental chemical transformation in medicinal chemistry and drug discovery. The strategic introduction of alkyl groups onto the pyrimidine scaffold can significantly influence the pharmacological properties of the resulting molecules, including their efficacy as anticancer and antiviral agents.[1] This document provides detailed experimental procedures for several common N-alkylation methods, presents comparative data, and outlines a general workflow for these reactions.
Overview of N-Alkylation Strategies
The selection of an appropriate N-alkylation method depends on various factors, including the nature of the pyrimidine substrate, the desired regioselectivity (N1 vs. N3 alkylation), and the functional group tolerance of the starting materials. Common strategies include direct alkylation with alkyl halides, Mitsunobu reactions, and heterogeneous catalytic methods. The choice of base, solvent, and temperature are critical parameters that influence reaction outcomes, such as yield and the ratio of N-alkylation to O-alkylation products.[2][3]
Comparative Performance of Alkylation Methods
The following table summarizes quantitative data from various studies, highlighting the performance of different alkylating agents and reaction conditions.
| Pyrimidine Substrate | Alkylating Agent | Method | Base / Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Uracil | Bromo-ethylacetate | Heterogeneous Catalysis | AS@HTC | Acetonitrile | 80 | 12 | 94 | [4] |
| Uracil | Propargyl bromide | Heterogeneous Catalysis | AS@HTC | Acetonitrile | 80 | 12 | 90 | [4] |
| Thymine | Bromo-ethylacetate | Heterogeneous Catalysis | AS@HTC | Acetonitrile | 80 | 12 | 92 | [4] |
| 5-Fluorouracil | Propargyl bromide | Heterogeneous Catalysis | AS@HTC | Acetonitrile | 80 | 12 | 72 | [4] |
| Cytosine | Bromo-ethylacetate | Heterogeneous Catalysis | AS@HTC | Acetonitrile | 80 | 12 | 94 | [4] |
| 6-Substituted pyrimidin-2(1H)-one | 4-(Iodomethyl)pyrimidine | Direct Alkylation (O-alkylation) | K₂CO₃ | Acetone | Reflux | 0.5 | - | [1] |
| N3-Benzoylthymine | Various Alcohols | Mitsunobu Reaction | DEAD/DIAD, PPh₃ | THF, Dioxane | 0 - 25 | - | - | [5][6] |
Experimental Protocols
Protocol 1: Direct N1-Alkylation using a Heterogeneous Catalyst
This protocol describes a method for the selective N1-alkylation of uracil and its derivatives using an ammonium sulfate-coated Hydro-Thermal-Carbone (AS@HTC) catalyst.[4] This method is noted for its environmental friendliness and simple workup procedure.[4]
Materials:
-
Pyrimidine derivative (e.g., Uracil, 1.00 mmol)
-
Ammonium sulfate coated Hydro-Thermal-Carbone (AS@HTC) catalyst (50 mg)[4]
-
Hexamethyldisilazane (HMDS, 1.5 mL)[4]
-
Anhydrous acetonitrile (2.5 mL)[4]
-
Alkylating agent (e.g., bromo-ethylacetate or propargyl bromide, 2.00 mmol)[4]
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Silylation Step: In a round-bottom flask, combine the pyrimidine (1.00 mmol), AS@HTC catalyst (50 mg), and HMDS (1.5 mL).[4]
-
Heat the mixture to reflux for 2 hours.[4] After this period, a clear oil of the silylated pyrimidine should be formed.[4]
-
Cool the mixture to room temperature and dissolve the resulting oil in anhydrous acetonitrile (2.5 mL).[4]
-
Alkylation Step: Add the alkylating agent (2 equivalents) to the solution.[4]
-
Stir the reaction mixture at 80 °C for 12 hours.[4]
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove the catalyst.[4]
-
Evaporate the solvent from the filtrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel, using a dichloromethane/methanol (e.g., 96:4 v/v) mixture as the eluent to yield the desired N1-alkylated pyrimidine.[4]
Protocol 2: N-Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction allows for the N-alkylation of pyrimidines with primary or secondary alcohols under mild conditions, proceeding with an inversion of stereochemistry at the alcohol's carbon center.[7]
Materials:
-
Pyrimidine derivative (1 eq.)
-
Alcohol (1 eq.)
-
Triphenylphosphine (PPh₃, 1.5 eq.)[8]
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq.)[8]
-
Anhydrous Tetrahydrofuran (THF)[8]
-
Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrimidine (1 eq.), the desired alcohol (1 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (10 volumes).[8]
-
Cool the mixture to 0 °C in an ice bath.[7]
-
Slowly add a solution of DEAD or DIAD (1.5 eq.) in anhydrous THF dropwise to the cooled mixture.[7][8]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 6 to 8 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC). The formation of a white precipitate (triphenylphosphine oxide) is an indication of reaction progress.[8]
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with ethyl acetate or dichloromethane.[8]
-
Filter the mixture to remove the triphenylphosphine oxide byproduct.[8]
-
Wash the filtrate successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated pyrimidine.
Protocol 3: Base-Catalyzed Alkylation of Pyrimidinones
This protocol describes a general method for the alkylation of pyrimidin-2(1H)-ones, which can result in either N- or O-alkylation depending on the substrate and reaction conditions.[1][9]
Materials:
-
Substituted pyrimidin-2(1H)-one (3 mmol)
-
Potassium carbonate (K₂CO₃, 3 mmol)[1]
-
Alkylating agent (e.g., 4-(iodomethyl)pyrimidine, 3 mmol)[1]
-
Acetone (15 mL)[1]
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
Procedure:
-
To a round-bottom flask, add the substituted pyrimidin-2(1H)-one (3 mmol) and potassium carbonate (3 mmol).[1]
-
Add 10 mL of acetone to the flask and stir the suspension.[1]
-
In a separate container, dissolve the alkylating agent (3 mmol) in 5 mL of acetone.[1]
-
Add the solution of the alkylating agent to the pyrimidine suspension while stirring.[1]
-
Heat the resulting mixture to reflux and continue stirring for 30 minutes to 16 hours, depending on the reactivity of the alkylating agent (iodides are generally more reactive than bromides).[1][3] Monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, remove the solvent under vacuum.[1]
-
Dissolve the residue in 20 mL of dichloromethane and wash twice with 15 mL of distilled water.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under vacuum to yield the alkylated product.[1]
-
If necessary, purify the product further by column chromatography or recrystallization.
Experimental Workflow and Characterization
The successful synthesis and purification of N-alkylated pyrimidines require a systematic workflow, from reaction setup to final product characterization.
Caption: General workflow for the N-alkylation of pyrimidines.
The structures of the synthesized N-alkylated pyrimidines are typically confirmed using various spectroscopic techniques. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are essential for determining the position of alkylation (N1, N3, or O-alkylation) and confirming the overall structure.[4][10][11] Mass spectrometry (MS) is used to verify the molecular weight of the product.[4][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: O-alkylation of Trifluoromethylpyrimidin-ones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the chemoselective O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones. The methodologies described herein are crucial for the synthesis of novel derivatives with potential applications in medicinal chemistry and drug discovery, leveraging a class of compounds known for their diverse biological activities.
Introduction
Trifluoromethyl-substituted pyrimidines are significant scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological properties, including activity as caspase inhibitors, anti-hepatitis C agents, and anticancer agents.[1] The alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones can occur at either the nitrogen (N-alkylation) or oxygen (O-alkylation) atom, leading to different regioisomers. Direct alkylation with common alkyl halides often results in a mixture of N- and O-alkylated products.[1][2] This document outlines a highly chemoselective and efficient convergent protocol for the O-alkylation of 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines as alkylating agents. This method offers significant advantages over linear synthetic strategies, providing high yields and excellent regioselectivity.[1]
Synthetic Strategies for O-Alkylation
Two primary strategies have been explored for the synthesis of O-alkylated trifluoromethylpyrimidin-ones: a linear protocol and a convergent protocol. The convergent strategy has proven to be significantly more efficient in terms of reaction time and yield.[1]
Caption: Comparison of Linear and Convergent Synthetic Strategies.
Experimental Protocols
The following protocols are based on the highly efficient convergent strategy for the O-alkylation of 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones.
General Procedure for O-Alkylation
To a solution of the respective 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-one (3 mmol) in acetone (15 mL), potassium carbonate (3 mmol, 0.414 g) and the 4-(iodomethyl)pyrimidine (3 mmol) are added. The resulting mixture is stirred under reflux for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified.[1]
Purification
Purification of the synthesized O-alkylated pyrimidines is typically achieved by recrystallization or column chromatography.[1]
-
Recrystallization: For many of the derivatives, recrystallization from a hexane/methanol (9:1) mixture yields the pure product.[1]
-
Column Chromatography: For derivatives that are not amenable to recrystallization, purification by column chromatography on silica gel using a hexane/ethyl acetate (95:5) eluent system is effective.[1]
The structure and purity of the final products are confirmed by single-crystal X-ray analyses and two-dimensional nuclear magnetic resonance (NMR) experiments.[1][3]
Quantitative Data Summary
The convergent O-alkylation protocol has been successfully applied to a range of 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones, affording the desired products in high yields. The results are summarized in the table below.[1]
| Entry | R¹ Substituent | R² in Alkylating Agent | Product | Yield (%) |
| 1 | 4-MeOC₆H₄ | CF₃ | 4a | 95 |
| 2 | 4-FC₆H₄ | CF₃ | 4b | 98 |
| 3 | 4-ClC₆H₄ | CF₃ | 4c | 94 |
| 4 | 4-BrC₆H₄ | CF₃ | 4d | 92 |
| 5 | 4-MeC₆H₄ | CF₃ | 4e | 96 |
| 6 | 3,4-di-MeC₆H₃ | CF₃ | 4f | 93 |
| 7 | C₆H₅ | CF₃ | 4g | 95 |
| 8 | 2-thienyl | CF₃ | 4h | 91 |
| 9 | 2-furyl | CF₃ | 4i | 90 |
| 10 | 4-CF₃C₆H₄ | CF₃ | 4j | 89 |
| 11 | 2-naphthyl | CF₃ | 4k | 94 |
| 12 | 4-biphenyl | CF₃ | 4l | 92 |
| 13 | Me | CF₃ | 4m | 70 |
| 14 | i-Bu | CF₃ | 4n | 72 |
| 15 | H | CF₃ | 4o | — |
| 16 | 4-FC₆H₄ | CCl₃ | 4p | 91 |
| 17 | 4-FC₆H₄ | CBr₃ | 4q | 95 |
| 18 | 4-FC₆H₄ | Cl | 4r | 98 |
Reaction conditions: pyrimidin-2(1H)-one (3 mmol), K₂CO₃ (3 mmol), 4-(iodomethyl)pyrimidine (3 mmol), acetone (15 mL), reflux, 30 min. Isolated yields after purification.[1]
Optimization of Reaction Conditions
Several parameters were optimized to achieve the high yields and selectivity of the O-alkylation reaction. The choice of solvent, base, and leaving group on the alkylating agent were investigated.
| Entry | Alkylating Agent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | 4-(chloromethyl)pyrimidine | K₂CO₃ | MeCN | 16 | 25 | 23 |
| 2 | 4-(chloromethyl)pyrimidine | K₂CO₃ | MeCN | 16 | 82 | 53 |
| 3 | 4-(bromomethyl)pyrimidine | K₂CO₃ | MeCN | 16 | 82 | 80 |
| 4 | 4-(iodomethyl)pyrimidine | K₂CO₃ | MeCN | 16 | 82 | 87 |
| 5 | 4-(iodomethyl)pyrimidine | K₂CO₃ | Acetone | 0.5 | 56 | 95 |
| 6 | 4-(iodomethyl)pyrimidine | Cs₂CO₃ | Acetone | 0.5 | 56 | 94 |
| 7 | 4-(iodomethyl)pyrimidine | NaH | Acetone | 0.5 | 56 | 88 |
| 8 | 4-(iodomethyl)pyrimidine | K₂CO₃ | THF | 0.5 | 66 | 90 |
| 9 | 4-(iodomethyl)pyrimidine | K₂CO₃ | DMF | 0.5 | 25 | 92 |
Optimization was performed with 6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2(1H)-one.[1] The use of 4-(iodomethyl)pyrimidine as the alkylating agent in refluxing acetone with potassium carbonate for 30 minutes provided the optimal conditions.[1]
Potential Biological Significance and Signaling Pathways
While the specific biological activities of the O-alkylated trifluoromethylpyrimidin-ones described herein have not been extensively reported, the broader class of trifluoromethyl-substituted pyrimidines is known to interact with various biological targets. These compounds have shown potential as anticancer, antiviral, and antifungal agents. Some pyrimidine derivatives have been investigated as inhibitors of key signaling proteins such as the Epidermal Growth Factor Receptor (EGFR) and the Mammalian Target of Rapamycin (mTOR).
Caption: Potential Signaling Pathways Targeted by Trifluoromethylpyrimidines.
References
- 1. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Hydroxy-6-(trifluoromethyl)pyrimidine in Antifungal Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Hydroxy-6-(trifluoromethyl)pyrimidine as a key scaffold in the discovery of novel antifungal agents. While direct antifungal activity of the core compound is not extensively documented, its derivatives have demonstrated significant efficacy against a range of fungal pathogens. This document outlines the synthesis of derivatives, protocols for antifungal screening, and summarizes the available activity data, providing a valuable resource for researchers in mycology and medicinal chemistry.
Introduction
The pyrimidine ring is a fundamental heterocyclic structure found in numerous biologically active compounds, including several commercial fungicides.[1][2] The incorporation of a trifluoromethyl group at the 6-position of the pyrimidine ring can enhance the biological activity of these molecules. This compound serves as a versatile starting material for the synthesis of a diverse library of derivatives with potential antifungal properties.[1][3][4][5][6] Research has primarily focused on the development of amide and aminopyrimidine derivatives, which have shown promising results in in-vitro studies against various plant pathogenic fungi.[3][4][6]
Synthesis of this compound Derivatives
The general synthetic approach to novel antifungal agents based on the this compound scaffold involves a multi-step process. A typical workflow for the synthesis of amide derivatives is outlined below.
Antifungal Activity of Derivatives
Numerous studies have demonstrated the in-vitro antifungal activity of this compound derivatives against a variety of plant pathogenic fungi. The data from these studies are summarized in the tables below.
Table 1: In Vitro Antifungal Activity of Amide Derivatives against Various Fungi
| Compound | Fungal Species | Inhibition Rate (%) at 50 µg/mL | EC₅₀ (µg/mL) | Reference |
| 5f | Phomopsis sp. | 100 | - | [4] |
| 5o | Phomopsis sp. | 100 | 10.5 | [4][5] |
| 5i | B. dothidea | 82.1 | - | [4] |
| 5l | B. dothidea | 81.1 | - | [4] |
| 5n | B. dothidea | 84.1 | - | [4] |
| 5o | B. dothidea | 88.5 | - | [4] |
| 5p | Phomopsis sp. | 93.4 | - | [4] |
| 5b | B. cinerea | 96.76 | - | [3] |
| 5j | B. cinerea | 96.84 | - | [3] |
| 5l | B. cinerea | 100 | - | [3] |
| 5v | S. sclerotiorum | 82.73 | - | [3] |
| Pyrimethanil (Control) | Phomopsis sp. | 85.1 | 32.1 | [4][5] |
| Tebuconazole (Control) | B. cinerea | 96.45 | - | [3] |
Table 2: In Vitro Antifungal Activity of 2-Aminopyrimidine Derivatives against Botrytis cinerea
| Compound | EC₅₀ (µg/mL) on FGA | EC₅₀ (µg/mL) on PDA | In Vivo Activity at 750 µg/mL | Reference |
| III-3 | < 1.0 | High | Higher than Pyrimethanil | [6][7] |
| III-13 | Higher than Pyrimethanil | - | Higher than Pyrimethanil | [6][7] |
| III-8 | - | - | Higher than Pyrimethanil | [6] |
| III-11 | - | - | Higher than Pyrimethanil | [6] |
| Pyrimethanil (Control) | - | - | - | [6][7] |
| Cyprodinil (Control) | - | High | - | [6][7] |
Experimental Protocols
In Vitro Antifungal Assay: Poisoned Food Technique
This method is widely used for screening the antifungal activity of chemical compounds.[2]
-
Compound Preparation: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Media Preparation: Mix the appropriate volume of the stock solution with molten Potato Dextrose Agar (PDA) to achieve the desired final concentration (e.g., 50 µg/mL).
-
Plating: Pour the mixture into sterile Petri dishes and allow it to solidify.
-
Inoculation: Place a mycelial disc (typically 5 mm in diameter) from a fresh culture of the test fungus in the center of the agar plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28 °C) for a specified period.
-
Data Collection: Measure the diameter of the fungal colony and calculate the percentage of inhibition compared to a control plate containing only DMSO.
In Vitro Antifungal Assay: Mycelial Growth Rate Method
This is another common technique to assess antifungal efficacy.[3]
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent like DMSO.
-
Media Preparation: Add the stock solution to liquid growth medium to the desired final concentration.
-
Inoculation: Inoculate the medium with a standardized amount of fungal mycelia or spores.
-
Incubation: Incubate the cultures under appropriate conditions (e.g., shaking incubator at a specific temperature).
-
Data Collection: After the incubation period, measure the mycelial growth (e.g., by dry weight) and calculate the inhibition compared to a control culture.
Mechanism of Action
The precise mechanism of action for many this compound derivatives is still under investigation. However, studies on 4-phenyl-6-trifluoromethyl-2-aminopyrimidines suggest that these compounds may act by disrupting the fungal cell membrane.[6] Electron microscopy studies have revealed alterations in the morphology of Botrytis cinerea hyphae treated with these compounds, indicating cell membrane damage. This proposed mechanism differs from that of the commercial fungicide cyprodinil.[6]
Conclusion
This compound is a promising scaffold for the development of novel antifungal agents. Its derivatives have demonstrated potent in-vitro activity against a range of fungal pathogens, particularly those affecting plants. The straightforward synthesis and potential for diverse functionalization make this chemical class an attractive starting point for further drug discovery and development efforts. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by these compounds to optimize their efficacy and spectrum of activity.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Trifluoromethyl Pyrimidines in Antiviral Research
Audience: Researchers, scientists, and drug development professionals.
Abstract: The introduction of a trifluoromethyl (CF3) group into pyrimidine nucleosides represents a pivotal strategy in modern antiviral drug discovery. This modification significantly enhances the biological and pharmacological properties of the parent compounds, including metabolic stability, binding affinity to viral enzymes, and cellular uptake. Trifluoromethyl pyrimidines often function as potent inhibitors of viral replication by targeting essential viral enzymes like DNA or RNA polymerases. This document provides an overview of their mechanism of action, summarizes the efficacy of key compounds, and details experimental protocols for their evaluation.
Mechanism of Action of Trifluoromethyl Pyrimidine Antivirals
Trifluoromethyl pyrimidines predominantly exert their antiviral effects as nucleoside analogs. Following administration, these compounds are taken up by host cells and undergo intracellular phosphorylation by host or viral kinases to form the active triphosphate metabolite.[1] This active form then mimics natural nucleoside triphosphates (e.g., thymidine triphosphate) and competes for the active site of viral polymerases.[2]
Incorporation of the trifluoromethyl pyrimidine analog into the growing viral DNA or RNA strand leads to one of two primary inhibitory outcomes:
-
Chain Termination: The modified structure of the analog, particularly the trifluoromethyl group, can prevent the formation of the next phosphodiester bond, thereby halting the elongation of the nucleic acid chain.[3][4] This is a common mechanism for DNA viruses like Herpes Simplex Virus (HSV).[1][5]
-
Lethal Mutagenesis: In some RNA viruses, the incorporated analog may not immediately terminate the chain but instead cause mispairing during subsequent replication rounds.[6][7] This leads to an accumulation of mutations in the viral genome, exceeding the error threshold for viral viability and resulting in non-infectious progeny.[7]
A well-known example is Trifluridine (trifluorothymidine), which is a thymidine analog.[5] It is incorporated into viral DNA in place of thymidine, and the bulky, electron-withdrawing CF3 group disrupts the DNA structure, preventing replication.[3][5] Another example, Favipiravir , acts as a purine analog and its active form, favipiravir-RTP, is recognized by viral RNA-dependent RNA polymerase (RdRp), leading to inhibition through either chain termination or lethal mutagenesis.[6][7]
Figure 1: General mechanism of action for trifluoromethyl pyrimidine nucleoside analogs.
Key Trifluoromethyl Pyrimidine Antiviral Agents & Efficacy
The utility of trifluoromethyl pyrimidines spans a range of viruses. The table below summarizes quantitative data for representative compounds, highlighting their potency and selectivity. The Selectivity Index (SI), calculated as CC50/EC50, is a crucial measure of a compound's therapeutic window.
| Compound | Virus Target | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Trifluridine | Herpes Simplex Virus-1 (HSV-1) | BHK-21 | Value not specified | 161 - 670 | Dependent on EC50 | [8] |
| Favipiravir | Influenza A (H1N1) | MDCK | 0.46 | >400 | >870 | [9] |
| Compound 5j | Tobacco Mosaic Virus (TMV) | In vivo | 126.4 µg/mL | Not applicable | Not applicable | [10] |
| Compound 5m | Tobacco Mosaic Virus (TMV) | In vivo | 103.4 µg/mL | Not applicable | Not applicable | [10] |
| 10S52 | Herpes Simplex Virus-1 (HSV-1) | Hep-2 | Reduces titer by 1.7 log | 161 | Dependent on EC50 | [8][11] |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.
Protocols for Antiviral Activity Assessment
Evaluating the antiviral potential of trifluoromethyl pyrimidines requires robust in vitro assays. The Cytopathic Effect (CPE) Inhibition Assay is a common method for determining a compound's ability to protect cells from virus-induced death.
This protocol provides a generalized method for assessing antiviral activity by quantifying the inhibition of virus-induced cell death.[12][13][14]
Principle: This assay measures the ability of a compound to prevent the morphological changes and cell death (cytopathic effect) caused by a viral infection.[14] Cell viability is typically assessed using a dye like crystal violet or neutral red, where the amount of dye retained is proportional to the number of living cells.[12][13]
Materials:
-
Host cell line susceptible to the virus (e.g., A549, Vero E6, MDCK).[12][15]
-
Complete growth medium and infection medium (low serum).
-
Virus stock with a known titer.
-
Test compound (trifluoromethyl pyrimidine derivative).
-
96-well cell culture plates.
-
Crystal Violet staining solution (0.5% in 20% methanol).
-
Methanol or other suitable solubilizing agent.
-
Microplate reader.
Workflow:
Figure 2: Experimental workflow for the Cytopathic Effect (CPE) Inhibition Assay.
Detailed Steps:
-
Cell Seeding: Seed a 96-well plate with host cells at a density that will achieve ~90% confluency after 24 hours. Incubate at 37°C with 5% CO2.[12]
-
Compound Preparation: Prepare serial dilutions of the trifluoromethyl pyrimidine compound in infection medium. Also prepare controls: medium only (Cell Control) and medium with virus (Virus Control).[15]
-
Treatment and Infection: Remove the growth medium from the cells. Add the compound dilutions to the appropriate wells. Subsequently, add the virus at a pre-determined multiplicity of infection (MOI) to all wells except the Cell Control wells.[15]
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 48-72 hours, or until 80-100% CPE is observed in the Virus Control wells.[13][15]
-
Staining: Carefully remove the medium. Fix the cells with a solution like 10% formaldehyde for 20 minutes.[13] Wash the cells and stain with 0.5% Crystal Violet solution for 15-20 minutes.[13][16]
-
Quantification: Gently wash away excess stain with water and allow the plate to dry.[12] Solubilize the retained dye by adding methanol to each well.[13]
-
Data Analysis: Read the absorbance of the plates on a microplate reader (e.g., at 570 nm for crystal violet).[13] Calculate the percentage of cell viability for each concentration compared to the controls. Plot a dose-response curve to determine the EC50 (concentration that protects 50% of cells from CPE). A parallel assay without the virus is run to determine the CC50 (concentration that causes 50% cytotoxicity).[15]
Logical Relationships in Drug Development
The development of effective trifluoromethyl pyrimidine antivirals follows a logical progression from initial screening to lead optimization. This process involves a continuous feedback loop between chemical synthesis, biological testing, and computational modeling to refine the structure-activity relationship (SAR).
References
- 1. SMPDB [smpdb.ca]
- 2. Small Molecule Drugs Targeting Viral Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluridine - Wikipedia [en.wikipedia.org]
- 4. Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Trifluridine? [synapse.patsnap.com]
- 6. oatext.com [oatext.com]
- 7. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciforum.net [sciforum.net]
- 9. pnas.org [pnas.org]
- 10. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 11. mdpi.com [mdpi.com]
- 12. pblassaysci.com [pblassaysci.com]
- 13. benchchem.com [benchchem.com]
- 14. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. protocols.io [protocols.io]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis and Evaluation of Pyrimidine-Based TLR8 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toll-like receptor 8 (TLR8) is a critical component of the innate immune system, recognizing single-stranded RNA (ssRNA) from pathogens and initiating an immune response.[1][2] Dysregulation of TLR8 signaling has been implicated in various autoimmune and inflammatory diseases, making it a compelling target for therapeutic intervention.[3][4] Pyrimidine derivatives have emerged as a promising class of small molecules for the development of potent and selective TLR8 antagonists.[3][4][5] These compounds offer a scaffold for chemical modification to optimize their inhibitory activity and pharmacokinetic properties.
This document provides detailed protocols for the synthesis of pyrimidine-based TLR8 antagonists and the evaluation of their activity using a cell-based reporter assay. The information is intended to guide researchers in the discovery and development of novel TLR8-targeted therapeutics.
Quantitative Data of Pyrimidine-Based TLR8 Antagonists
The following table summarizes the in vitro potency of representative pyrimidine-based TLR8 antagonists. The half-maximal inhibitory concentration (IC50) values were determined using a HEK-Blue™ TLR8/SEAP reporter gene assay, where the inhibition of TLR8 signaling is measured by a decrease in secreted embryonic alkaline phosphatase (SEAP) activity.
| Compound ID | Scaffold | IC50 (µM) | Reference |
| Compound 14 | 6-(trifluoromethyl)pyrimidine | 6.5 | [3][4] |
| Compound 26 | 6-(trifluoromethyl)pyrimidine | 8.7 | [3][4] |
| CU-CPT8m | Pyrazolo[1,5-a]pyrimidine | 0.09 ± 0.01 | [6] |
| CU-CPT9a | Pyrazolo[1,5-a]pyrimidine | 0.0005 ± 0.0001 | [7] |
| CU-CPT9b | Pyrazolo[1,5-a]pyrimidine | 0.0007 ± 0.0002 | [7] |
| CU-CPT9c | Pyrazolo[1,5-a]pyrimidine | 0.0010 ± 0.0002 | [7] |
| CU-CPT9d | Pyrazolo[1,5-a]pyrimidine | 0.0001 ± 0.00002 | [7] |
Experimental Protocols
Synthesis of 6-(Trifluoromethyl)pyrimidine Derivatives
A general two-step synthetic route for the preparation of 6-(trifluoromethyl)pyrimidine-based TLR8 antagonists involves nucleophilic aromatic substitution followed by a Suzuki coupling reaction.[3]
General Procedure for Nucleophilic Aromatic Substitution:
-
To a solution of 2,4-dichloro-6-(trifluoromethyl)pyrimidine in a suitable solvent (e.g., dichloromethane, acetonitrile), add the desired amine (1.0-1.2 equivalents) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 equivalents).
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 80 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired monosubstituted pyrimidine derivative.
Example Synthesis of (4-(2-((2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)amino)ethyl)phenyl)methanol:
-
To a solution of 2,4-dichloro-6-(trifluoromethyl)pyrimidine (0.180 mL, 1.3 mmol) and (4-(2-aminoethyl)phenyl)methanol (0.200 g, 1.3 mmol) in a suitable solvent, add K₂CO₃ (0.448 g, 4.6 mmol).
-
Stir the reaction at room temperature.
-
Purify the product by column chromatography using a mixture of ethyl acetate and n-hexane (1:3) as the mobile phase to yield the product as a yellow oil (22% yield).
General Procedure for Suzuki Coupling:
-
In a reaction vessel, combine the chloro-pyrimidine derivative (1.0 equivalent), the desired boronic acid or boronic acid pinacol ester (1.0-1.5 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.01-0.05 equivalents), and a base like potassium carbonate (K₂CO₃) (2-3 equivalents).
-
Add a suitable solvent system, for example, a mixture of 1,2-dimethoxyethane (DME) and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux temperature until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the final product.
HEK-Blue™ TLR8 SEAP Reporter Assay for Antagonist Activity
This protocol describes the use of HEK-Blue™ hTLR8 cells (InvivoGen) to quantify the inhibitory effect of pyrimidine derivatives on TLR8 signaling.[3][8] These cells are engineered to express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR8 cells
-
HEK-Blue™ Detection Medium (InvivoGen) or QUANTI-Blue™ Solution (InvivoGen)
-
Complete cell culture medium (DMEM, 10% FBS, penicillin-streptomycin)
-
TLR8 agonist (e.g., R848)
-
Test compounds (pyrimidine derivatives)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
The day before the experiment, seed HEK-Blue™ hTLR8 cells into a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells/well in 180 µL of complete cell culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound and Agonist Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound in complete cell culture medium to achieve the desired final concentrations.
-
Prepare a solution of the TLR8 agonist (e.g., R848) in complete cell culture medium at a concentration that will give a submaximal response (e.g., 1 µg/mL final concentration).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells containing the cells.
-
Add 180 µL of fresh, pre-warmed HEK-Blue™ Detection medium to each well.
-
Add 20 µL of the diluted test compound to the appropriate wells.
-
Add 20 µL of the TLR8 agonist solution to all wells except the untreated control wells.
-
For control wells, add 20 µL of medium with or without the agonist.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
-
SEAP Detection and Measurement:
-
If using HEK-Blue™ Detection medium, the color change can be monitored directly.
-
If using a different medium, transfer 20 µL of the cell culture supernatant to a new 96-well plate.
-
Add 180 µL of QUANTI-Blue™ Solution to each well of the new plate.
-
Incubate at 37°C for 30 minutes to 2 hours, or until a color change is observed.
-
Measure the absorbance at 620-655 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the agonist-only control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable software.
-
Visualizations
TLR8 Signaling Pathway
Caption: TLR8 Signaling Pathway and Antagonist Inhibition.
Experimental Workflow for Synthesis and Evaluation of TLR8 Antagonists
Caption: Workflow for TLR8 Antagonist Synthesis and Evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the innate immune receptor TLR8 using small-molecule agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Further hit optimization of 6-(trifluoromethyl)pyrimidin-2-amine based TLR8 modulators: Synthesis, biological evaluation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule TLR8 antagonists via structure-based rational design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Fluorescent Labeling with 4-Hydroxy-6-(trifluoromethyl)pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-Hydroxy-6-(trifluoromethyl)pyrimidine as a core scaffold for developing novel fluorescent probes. The protocols detailed below are based on established methodologies for the synthesis, bioconjugation, and application of heterocyclic fluorescent dyes. While specific data for derivatives of this compound are emerging, the following sections offer a robust framework for their application in biological research.
Introduction
This compound is a versatile heterocyclic building block. The presence of the electron-withdrawing trifluoromethyl group can impart favorable photophysical properties, such as increased quantum yields and photostability, to fluorescent molecules derived from this scaffold. The pyrimidine core can be chemically modified to create reactive probes for the fluorescent labeling of biomolecules, enabling their detection and tracking in various biological systems.
Synthesis of an Amine-Reactive this compound-Based Fluorescent Probe
To render this compound suitable for labeling biomolecules, it must be functionalized with a reactive group that can form a covalent bond with common functional groups on proteins or nucleic acids, such as primary amines. A common strategy is to introduce a carboxylic acid linker, which can then be activated as a succinimidyl (NHS) ester.
Proposed Synthetic Workflow
Application Notes and Protocols for High-Throughput Screening Assays Involving Pyrimidine Compounds
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for high-throughput screening (HTS) assays relevant to the discovery and characterization of pyrimidine-based compounds. It covers key biochemical and cell-based assays, delves into the underlying signaling pathways, and presents a typical workflow for an HTS campaign.
Section 1: High-Throughput Screening Workflow for Pyrimidine Compound Libraries
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds to identify "hits" that modulate a specific biological target.[1] A typical HTS campaign follows a structured workflow from initial screening to hit validation.
HTS Workflow Overview
A standard HTS workflow involves several key stages, each designed to progressively narrow down a large compound library to a small number of promising lead candidates. This process begins with a primary screen of the entire library at a single concentration to identify initial hits. These hits are then subjected to a series of secondary and tertiary assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action.
Section 2: Biochemical Assays for Pyrimidine-Based Kinase Inhibitors
Kinases are a major class of drug targets, and the pyrimidine scaffold is a common feature in many kinase inhibitors.[2][3] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular choice for HTS of kinase inhibitors due to their robustness and low background signal.[4]
Application Note: TR-FRET Kinase Assay
Principle: This assay measures the phosphorylation of a substrate by a kinase. A europium (Eu)-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the Eu-labeled antibody binds, bringing it in close proximity to a fluorescent acceptor molecule (e.g., XL665) conjugated to the substrate. Excitation of the Eu donor results in energy transfer to the acceptor, leading to a FRET signal that is proportional to the extent of substrate phosphorylation.[4]
Experimental Protocol: PIM-1 Kinase TR-FRET Assay
This protocol is designed for a 384-well plate format and is adapted from established methods.[4]
Reagents:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
PIM-1 Kinase: Recombinant human PIM-1 kinase.
-
Substrate: Biotinylated peptide substrate for PIM-1.
-
ATP: Adenosine triphosphate.
-
Test Compounds: Pyrimidine compounds serially diluted in DMSO.
-
Detection Reagents: HTRF® detection reagents (e.g., Eu-labeled anti-phospho-serine/threonine antibody and XL665-conjugated streptavidin).
Procedure:
-
Compound Plating: Add 5 µL of 4x concentrated test compound solution to the wells of a 384-well plate.
-
Kinase Addition: Add 10 µL of 2x concentrated PIM-1 kinase solution to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a 2x concentrated substrate/ATP solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Stop the reaction and initiate detection by adding 10 µL of the HTRF® detection reagent mixture to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on an HTRF®-compatible plate reader with excitation at 320 nm and emission at 620 nm and 665 nm.
Data Analysis:
-
Calculate the HTRF ratio: (Intensity at 665 nm / Intensity at 620 nm) x 10,000.
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Quantitative Data: Pyrimidine-Based Kinase Inhibitors
The following table summarizes the inhibitory activity of various pyrimidine-based compounds against different kinases.
| Compound Class | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | PIM-1 | Biochemical | Potent Inhibition | [4] |
| Furan-thiazolidinedione | PIM kinases | Biochemical | Submicromolar | [4] |
| Pyrimidine Derivative | FGFR3 | in vitro | Potent Inhibition | [4] |
| Pyrimidine Derivative | Lck | Biochemical | 10.6 | [4] |
| Bis-anilino pyrimidine | PAK1 | Biochemical | 100 | [5] |
| Pyrazolo[3,4-d]pyrimidine | BTK | Biochemical | 7.95 | [6] |
| Pyrazolo[3,4-d]pyrimidine | mTOR | Biochemical | 15 | [6] |
| 2,4-diaminopyrimidine | JAK1 | Cell-based | 2.1 | [7] |
Note: "Potent Inhibition" and "Submicromolar" are reported when specific IC50 values were not provided in the source material.
Section 3: Cell-Based Assays for Modulators of Inflammatory Signaling
Many pyrimidine compounds exhibit anti-inflammatory properties by modulating key signaling pathways such as the NF-κB pathway.[4] High-content screening (HCS) assays that visualize and quantify the translocation of NF-κB from the cytoplasm to the nucleus are powerful tools for identifying such compounds.[8]
Application Note: NF-κB Nuclear Translocation Assay
Principle: In resting cells, the transcription factor NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with pro-inflammatory signals (e.g., TNF-α or LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This assay uses immunofluorescence and automated microscopy to quantify the nuclear translocation of NF-κB as a measure of pathway activation.[8][9]
Experimental Protocol: High-Content NF-κB Translocation Assay
This protocol is designed for a 384-well imaging plate format.[10]
Reagents:
-
Cell Line: HeLa or RAW 264.7 cells.
-
Stimulant: TNF-α or Lipopolysaccharide (LPS).
-
Test Compounds: Pyrimidine compounds serially diluted in DMSO.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Anti-NF-κB p65 antibody.
-
Secondary Antibody: Alexa Fluor 488-conjugated secondary antibody.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
Procedure:
-
Cell Seeding: Seed cells into a 384-well clear-bottom imaging plate and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of pyrimidine compounds for 1-2 hours.
-
Stimulation: Stimulate cells with an appropriate concentration of TNF-α or LPS for 30-60 minutes.
-
Fixation and Permeabilization: Fix cells with 4% PFA, followed by permeabilization with 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding with 5% BSA, then incubate with primary anti-NF-κB p65 antibody, followed by the Alexa Fluor 488-conjugated secondary antibody.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to segment the nuclear and cytoplasmic compartments and quantify the intensity of NF-κB staining in each compartment.
Data Analysis:
-
Calculate the ratio of nuclear to cytoplasmic NF-κB fluorescence intensity for each cell.
-
Average the ratios for all cells in each well.
-
Determine the percent inhibition of NF-κB translocation for each compound concentration relative to stimulated and unstimulated controls.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.
Section 4: Cytotoxicity Assays
Assessing the cytotoxicity of hit compounds is a critical step in the drug discovery process to eliminate compounds that are toxic to healthy cells. The MTT assay is a widely used colorimetric assay for this purpose.
Application Note: MTT Cytotoxicity Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol: MTT Assay
This protocol is designed for a 96-well plate format.
Reagents:
-
Cell Line: A relevant cell line for the therapeutic area of interest.
-
Test Compounds: Pyrimidine compounds serially diluted in DMSO.
-
MTT Solution: 5 mg/mL MTT in sterile PBS.
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and incubate overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the pyrimidine compounds for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
Section 5: Signaling Pathway Diagrams
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways often targeted by pyrimidine compounds.
JAK/STAT Signaling Pathway
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is a common target for pyrimidine-based inhibitors in inflammatory diseases and cancer.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation and immunity, and its inhibition is a therapeutic strategy for many diseases.
De Novo Pyrimidine Biosynthesis Pathway
The de novo pyrimidine biosynthesis pathway is essential for DNA and RNA synthesis and is a target for anticancer and antiviral pyrimidine analogs.
References
- 1. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. High content, high-throughput screening for small molecule inducers of NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-Hydroxy-6-(trifluoromethyl)pyrimidine Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of 4-Hydroxy-6-(trifluoromethyl)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a Pinner-type pyrimidine synthesis, which involves the condensation of a 1,3-dicarbonyl compound equivalent with an amidine.[1][2] For this specific molecule, the reaction typically involves the condensation of an ethyl 4,4,4-trifluoroacetoacetate equivalent with formamidine or a related nitrogen source.
Q2: What are the critical starting materials for this synthesis?
A2: The key precursors are typically ethyl trifluoroacetate and an alkyl acetate (like ethyl acetate) to form the β-ketoester intermediate, ethyl 4,4,4-trifluoroacetoacetate.[3][4][5] This intermediate is then cyclized with a formamidine source. The purity of these starting materials is crucial for high yield.
Q3: Why is the trifluoromethyl group important in the final compound?
A3: The trifluoromethyl group is a key functional group in medicinal chemistry. It often enhances metabolic stability, lipophilicity, and bioavailability of a molecule, which can improve its pharmacokinetic properties and binding affinity in drug design.[6]
Q4: My final product has a melting point of 169-171 °C. Is this consistent with the literature?
A4: Yes, the reported melting point for this compound is 169-171 °C, indicating your product is likely of high purity.
Q5: What are the typical hazards associated with this compound?
A5: this compound is classified as a warning-level hazard. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8] Appropriate personal protective equipment (PPE), such as gloves, eye shields, and a dust mask, should always be used.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, such as low yields and the presence of impurities.
Issue 1: Low Overall Yield
Q: I am consistently getting a low yield (<50%). What are the most likely causes and how can I fix them?
A: Low yields can stem from several factors, from reactant quality to reaction conditions. Follow this workflow to diagnose the issue.
Issue 2: Presence of Side Products/Impurities
Q: My NMR spectrum shows significant impurities. What are the common side reactions?
A: Side reactions in Pinner-type syntheses often arise from the starting materials or reaction conditions.[1]
-
Self-condensation of the β-ketoester: This can occur if the cyclization with the amidine is slow. To mitigate this, ensure the amidine is added promptly after the formation of the ketoester enolate.
-
Hydrolysis of amidine: Amidines can be hygroscopic and hydrolyze, especially under non-anhydrous conditions.[1] Always use a freshly prepared or purified amidine source and maintain a dry reaction environment.
-
Incomplete cyclization: This can leave unreacted starting materials or intermediates. Ensure sufficient reaction time and optimal temperature for the cyclization step.
Quantitative Data & Reaction Conditions
Optimizing reaction parameters is key to maximizing yield. The following table summarizes conditions for the formation of a key precursor, an enamine, which is subsequently cyclized.
| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Ethyl trifluoroacetate | Ethyl acetate | Sodium ethoxide | Cyclohexane | 30 -> 76 | 4.5 | ~71% (of enamine) | [4] |
| Ethyl trifluoroacetate | Ethyl acetate | Sodium ethoxide | N/A (slurry) | N/A | N/A | ~71% (of enamine) | [3] |
Note: The yields reported are for the intermediate 3-amino-4,4,4-trifluorocrotonate ester, which is the direct precursor for cyclization.
Experimental Protocols
This section provides a detailed, two-stage protocol for the synthesis, based on methods for preparing the key intermediate followed by a generalized cyclization step.
Protocol: Two-Stage Synthesis
Stage 1: Preparation of Ethyl 4,4,4-trifluoroacetoacetate Sodium Enolate [4]
-
Inert Atmosphere: Charge a reaction flask with nitrogen and add ethyl trifluoroacetate (1.0 mol) and ethyl acetate (2.0 mol).
-
Base Addition: While maintaining the temperature between 18-20°C with intense cooling, add solid sodium ethoxide (1.0 mol) in portions over 30 minutes.
-
Reaction: Stir the resulting mixture at 30°C for 30 minutes, then heat to 76°C and maintain for 4 hours.
-
Solvent Removal: Distill off excess ethyl acetate and the ethanol formed under reduced pressure (approx. 600 mbar) to yield a slurry of the crude sodium enolate. This intermediate is used directly in the next stage without further purification.
Stage 2: Cyclization to form this compound
-
Reaction Setup: Suspend the crude sodium enolate from Stage 1 in a suitable solvent like cyclohexane (approx. 500 ml per mol of enolate).
-
Reagent Addition: Add formamidine acetate (1.1-1.3 mol) and anhydrous acetic acid (1.3 mol) to the suspension.
-
Cyclization: Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Product Precipitation: After cooling to room temperature, pour the reaction mixture into water. Acidify the aqueous solution with concentrated HCl until the pH is approximately 2-3 to precipitate the product. Cooling the mixture in an ice bath can improve precipitation.
-
Isolation: Collect the white solid by filtration.
-
Purification: Wash the collected solid with cold water and then a minimal amount of a cold organic solvent (e.g., ethanol or ether) to remove soluble impurities. Dry the final product under vacuum.
References
- 1. benchchem.com [benchchem.com]
- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 3. DE10237285A1 - Production of 3-amino-4,4,4-trifluorocrotonate ester for use in synthesis of plant protection agents involves reacting alkyl trifluoroacetate with alkyl acetate and metal alcoholate to form an enolate which is then reacted with amine - Google Patents [patents.google.com]
- 4. US7002038B2 - Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters - Google Patents [patents.google.com]
- 5. US4883904A - Process for the preparation of ethyltrifluoroacetoacetate - Google Patents [patents.google.com]
- 6. leapchem.com [leapchem.com]
- 7. This compound | C5H3F3N2O | CID 135458620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis
Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected side reactions and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Biginelli Reaction
-
Q1: My Biginelli reaction is yielding a yellow, highly fluorescent byproduct instead of the expected dihydropyrimidinone. What is this side product and how can I minimize its formation?
A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at elevated temperatures), creating a competing reaction pathway.[1]
Troubleshooting Strategies:
-
Temperature Control: Higher temperatures tend to favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[1]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote one pathway over the other.[1]
-
Order of Addition: Adding the urea as the final reactant may help to minimize its decomposition into ammonia, thereby suppressing the Hantzsch side reaction.[1]
-
-
Q2: I'm observing a significant amount of unreacted starting materials and a low yield of my desired dihydropyrimidinone (DHPM). What are the potential causes and solutions?
A2: Low conversion in a Biginelli reaction can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or impure reactants.[1][2]
Troubleshooting Strategies:
-
Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For acid catalysts like HCl, verify that the concentration is appropriate.[1]
-
Reaction Time and Temperature: The reaction may need a longer duration or a moderate temperature increase to proceed to completion. It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]
-
Solvent Choice: The solvent can impact the solubility of reactants and the overall reaction rate. While ethanol is commonly used, exploring other solvents or solvent-free conditions has been demonstrated to enhance yields for certain substrates.[1]
-
Purity of Reagents: Impurities present in the aldehyde, β-ketoester, or urea can hinder the reaction. Ensure that all starting materials are of high purity.[2]
-
-
Q3: My crude product is challenging to purify, and I suspect the formation of Knoevenagel condensation products. How can I confirm their presence and prevent their formation?
A3: The Knoevenagel condensation between the aldehyde and the β-ketoester is a common side reaction. This can be a significant issue, especially under conditions that favor this condensation over the formation of the dihydropyrimidine ring.
Troubleshooting Strategies:
-
Spectroscopic Analysis: The Knoevenagel product can be identified by the absence of the urea moiety in NMR and mass spectrometry analysis.
-
Reaction Conditions: Carefully controlling the stoichiometry of the reactants and the choice of catalyst can suppress the formation of the Knoevenagel adduct.
-
Purification: Recrystallization is often an effective method for removing Knoevenagel impurities from the desired DHPM product. Careful selection of the recrystallization solvent is crucial.
-
Pinner Reaction
-
Q4: My Pinner synthesis is resulting in a low yield and a complex mixture of byproducts. What are the common side reactions?
A4: Side reactions in the Pinner synthesis can include self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[1] The purity of the amidine salt is also a critical factor.[1]
Troubleshooting Strategies:
-
Amidine Quality: It is recommended to use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and may hydrolyze over time.[1]
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as the presence of water can lead to the hydrolysis of intermediates and starting materials.[1]
-
Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.[1] Common bases include sodium ethoxide and potassium carbonate.[1]
-
Temperature Control: The optimal temperature will vary depending on the specific substrates. It is important to monitor the reaction by TLC to prevent decomposition at excessively high temperatures.[1]
-
-
Q5: The cyclization step of my Pinner reaction is not proceeding to completion. How can I drive the reaction forward?
A5: Incomplete cyclization can be caused by several factors, such as insufficient activation of the carbonyl group or steric hindrance.[1]
Troubleshooting Strategies:
-
Catalyst: If not already in use, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[1]
-
Reaction Time: Some cyclization reactions are slow and may require extended reaction times.[1]
-
Alternative Substrates: If steric hindrance is suspected to be an issue, consider using a more reactive 1,3-dicarbonyl equivalent.[1]
-
Data Presentation
Table 1: Effect of Reaction Conditions on Biginelli Reaction Yield
| Entry | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | HCl (20 mol%) | Water | 90 | 30 | >90 | Adapted from[3] |
| 2 | Benzyltriethylammonium Chloride | Solvent-free | 100 | 30-45 | >85 | [2] |
| 3 | Sulfamic Acid | Solvent-free | Not Specified (300W) | 2-5 | 88-95 | [2] |
| 4 | Ethanolic NaOH | Ethanol | Microwave | 7-12 | 72-84 | [4] |
Table 2: Comparison of Catalysts in Pinner Pyrimidine Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Hydrogen Chloride | Methanol | 52 | 3 | 90.2 | [2] |
| 2 | CuBr2 | Acetonitrile | Reflux | Not Specified | 83-95 | [5] |
| 3 | Trimethylsilyl triflate | Acetonitrile | Room Temp | 65 | 83 | [6] |
| 4 | Acid or Base | Varies | Varies | Varies | Moderate | [4] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hantzsch Byproduct in the Biginelli Reaction
This protocol is optimized to favor the formation of the dihydropyrimidinone (DHPM) over the Hantzsch dihydropyridine byproduct.[1]
-
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., sulfated zirconia, 50 mg)
-
Ethanol (for work-up)
-
-
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).
-
Add the catalyst (e.g., sulfated zirconia, 50 mg).
-
Stir the mixture at a controlled temperature of 60°C.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Add a small amount of ethanol and stir for 5 minutes.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[1]
-
Protocol 2: General Pinner Synthesis of a Substituted Pyrimidine Under Anhydrous Conditions
This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines, emphasizing anhydrous conditions to minimize hydrolysis side reactions.[1]
-
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (10 mmol)
-
Amidine hydrochloride (10 mmol)
-
Base (e.g., sodium ethoxide, 10 mmol)
-
Anhydrous ethanol
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 1,3-dicarbonyl compound (10 mmol) in anhydrous ethanol.
-
Add the amidine hydrochloride (10 mmol) to the solution.
-
Under a nitrogen atmosphere, add the base (e.g., a solution of sodium ethoxide in ethanol, 10 mmol) dropwise to the stirred mixture.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[1]
-
Visualizations
Caption: Competing reaction pathways in the Biginelli synthesis.
Caption: A logical workflow for troubleshooting pyrimidine synthesis.
References
Technical Support Center: Purification of 4-Hydroxy-6-(trifluoromethyl)pyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-Hydroxy-6-(trifluoromethyl)pyrimidine. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist in your laboratory work.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Q1: What are the most common methods for purifying crude this compound?
A1: The most effective and commonly used purification techniques for this compound are recrystallization and High-Performance Liquid Chromatography (HPLC). The choice of method often depends on the impurity profile and the desired final purity.
Q2: I am having trouble with the recrystallization of this compound. What are some common problems and their solutions?
A2: Recrystallization can be challenging. Here are some common issues and how to address them:
-
Problem: The compound does not dissolve in the chosen solvent, even when heated.
-
Cause: The solvent is not appropriate for the compound.
-
Solution: Select a different solvent. A good starting point is to test the solubility of small amounts of your compound in various solvents of different polarities (e.g., water, ethanol, ethyl acetate, toluene, hexanes) to find one in which it is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
-
Problem: The compound "oils out" instead of forming crystals upon cooling.
-
Cause: The solution is too concentrated, the cooling is too rapid, or the presence of impurities is disrupting crystal lattice formation.
-
Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly. Seeding the solution with a pure crystal of the target compound can also promote crystallization. If the problem persists, consider a pre-purification step like column chromatography to remove problematic impurities.
-
-
Problem: No crystals form even after the solution has cooled to room temperature.
-
Cause: The solution may not be supersaturated (too much solvent was used), or the cooling process is not sufficient.
-
Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. If that fails, you can place the solution in an ice bath to further decrease the solubility. If still unsuccessful, the solvent can be partially evaporated to increase the concentration of the compound.
-
-
Problem: The resulting crystals are colored, but the pure compound should be a white powder.
-
Cause: Colored impurities are co-crystallizing with your product.
-
Solution: Before the hot filtration step in your recrystallization protocol, you can add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Be aware that charcoal will also adsorb some of your product, potentially reducing the yield.
-
Q3: What are the likely impurities I might encounter in my crude this compound?
A3: The impurities will largely depend on the synthetic route used. A common synthesis involves the condensation of ethyl 4,4,4-trifluoroacetoacetate with urea. Potential impurities could include:
-
Unreacted starting materials: ethyl 4,4,4-trifluoroacetoacetate and urea.
-
Byproducts from side reactions: self-condensation products of ethyl 4,4,4-trifluoroacetoacetate.
-
Hydrolysis products: 4,4,4-trifluoroacetoacetic acid.
Q4: When should I choose HPLC over recrystallization for purification?
A4: HPLC is generally preferred in the following scenarios:
-
When high purity (>99%) is required.
-
When impurities have very similar solubility profiles to the target compound, making recrystallization ineffective.
-
For small-scale purifications where material loss during recrystallization is a concern.
-
When analytical data on the purity of the final compound is needed simultaneously with the purification.
Q5: I am seeing poor peak shape (e.g., tailing or fronting) during the HPLC purification of this compound. What could be the cause?
A5: Poor peak shape in HPLC can be due to several factors:
-
Peak Tailing: This is often caused by strong interactions between the analyte and the stationary phase, or by the presence of secondary interaction sites.
-
Solution: Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can help to protonate free silanol groups on the silica-based stationary phase and improve peak shape for acidic or basic compounds. Using a highly end-capped column can also minimize these secondary interactions.
-
-
Peak Fronting: This is typically a sign of column overload.
-
Solution: Reduce the amount of sample injected onto the column. If you are using a preparative column, ensure you are not exceeding its loading capacity.
-
Quantitative Data
The following table summarizes typical parameters for the purification of this compound. Please note that these are starting points and may require optimization for your specific sample and equipment.
| Purification Method | Parameter | Recommended Value/Conditions | Expected Outcome |
| Recrystallization | Solvent | Ethanol, Ethyl Acetate, or Toluene | >98% purity |
| Procedure | Dissolve in a minimal amount of hot solvent, cool slowly to room temperature, then in an ice bath. | Formation of white crystals. | |
| HPLC | Column | C18 reversed-phase, 5 µm particle size, 4.6 x 250 mm | >99% purity |
| Mobile Phase A | Water with 0.1% Formic Acid | Good peak shape and resolution. | |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Elution of the compound at a reasonable retention time. | |
| Gradient | Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient could be 5% to 95% B over 20 minutes. | Separation from polar and non-polar impurities. | |
| Detection | UV at 254 nm | Sensitive detection of the pyrimidine ring. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization to remove starting materials and byproducts.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
-
Vacuum flask and vacuum source
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent to the flask.
-
Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of thesolvent.
-
If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then heat it back to boiling for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities (and charcoal if used).
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
Protocol 2: HPLC Purification of this compound
Objective: To achieve high-purity this compound using reversed-phase HPLC.
Materials:
-
Crude this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid
-
C18 HPLC column
-
HPLC system with a UV detector and fraction collector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation: Dissolve the crude this compound in a suitable solvent (e.g., a small amount of the initial mobile phase composition) and filter it through a 0.45 µm syringe filter.
-
HPLC Method:
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run a linear gradient to increase the percentage of Mobile Phase B to elute the compound. A starting gradient could be from 5% B to 95% B over 20 minutes.
-
Monitor the elution profile at 254 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the main peak of this compound.
-
Post-Purification: Combine the collected fractions, remove the organic solvent using a rotary evaporator, and then lyophilize or extract the aqueous solution to obtain the purified solid product.
-
Purity Analysis: Analyze a small portion of the purified product by analytical HPLC to confirm its purity.
Visualizations
Experimental Workflow for Purification
Caption: General experimental workflows for the purification of this compound.
Troubleshooting Logic for Recrystallization
Caption: Troubleshooting decision tree for common recrystallization issues.
Technical Support Center: Optimizing Reaction Conditions for Pyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrimidine derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of pyrimidine derivatives, with a focus on three common reaction types: the Biginelli reaction, Suzuki coupling, and Ullmann condensation.
Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation reaction used to synthesize dihydropyrimidinones.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive catalyst | - Ensure the catalyst is fresh and active. - Consider using a different catalyst, such as a Lewis acid (e.g., Yb(OTf)₃) or a solid-supported catalyst for easier removal. |
| Suboptimal temperature | - The reaction may require heating. Experiment with a temperature range of 60-100 °C to find the optimum. | |
| Inappropriate solvent | - While often successful under solvent-free conditions, some substrates may benefit from a polar solvent like ethanol or acetonitrile. | |
| Impure reactants | - Use high-purity aldehydes, β-ketoesters, and urea/thiourea, as impurities can inhibit the reaction. | |
| Formation of Side Products | Knoevenagel condensation | - This can occur between the aldehyde and the β-ketoester. Adjusting the stoichiometry, sometimes with a slight excess of urea, can favor the desired reaction. |
| Michael addition | - An excess of the β-ketoester can lead to Michael addition side products. Ensure equimolar amounts of the aldehyde and β-ketoester are used. |
Suzuki Coupling
Suzuki coupling is a versatile cross-coupling reaction for the formation of C-C bonds, often used to introduce aryl or heteroaryl substituents onto a pyrimidine ring.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Catalyst deactivation | - Use a fresh, high-quality palladium catalyst. - Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. |
| Inefficient ligand | - For less reactive chloro-pyrimidines, a more electron-rich and bulky phosphine ligand may be required to facilitate oxidative addition. | |
| Inappropriate base | - The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ to find the most effective one for your substrate combination. | |
| Poor solvent choice | - A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often effective. Ensure solvents are degassed to remove oxygen. | |
| Homocoupling of Boronic Acid | Excess boronic acid | - Use a stoichiometric amount or a slight excess of the boronic acid relative to the pyrimidine halide. |
| High temperature | - Running the reaction at a lower temperature may reduce the rate of homocoupling. |
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N, C-O, or C-S bonds, enabling the introduction of various functional groups to the pyrimidine core.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive copper source | - Use activated copper powder or a soluble copper(I) salt. The freshness of the copper source is crucial. |
| High reaction temperature | - While traditionally requiring high temperatures, modern ligand-accelerated Ullmann reactions can often proceed at lower temperatures (e.g., 80-120°C). | |
| Inappropriate solvent | - High-boiling polar aprotic solvents like DMF, NMP, or DMSO are typically used. Ensure the solvent is anhydrous. | |
| Poor ligand choice | - The addition of a ligand, such as a diamine or an amino acid, can significantly improve the reaction rate and yield. | |
| Dehalogenation of the Aryl Halide | Presence of a proton source | - Ensure all reactants and solvents are anhydrous. The reaction should be run under a strictly inert atmosphere. |
| Unsuitable solvent | - Some solvents can act as hydrogen donors. Consider screening different anhydrous, high-boiling solvents. |
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my pyrimidine synthesis reaction?
A1: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of most organic reactions. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.
Q2: My purified pyrimidine derivative shows low solubility. What can I do?
A2: Low solubility can be a challenge during purification and for subsequent biological assays. For purification, consider using a different solvent system for column chromatography or recrystallization. For biological testing, you may need to formulate the compound with a solubilizing agent or prepare a salt form if applicable.
Q3: Are there more environmentally friendly ("green") methods for pyrimidine synthesis?
A3: Yes, significant research has focused on developing greener synthetic routes. These often involve using solvent-free conditions, microwave-assisted synthesis to reduce reaction times and energy consumption, or employing recyclable catalysts.[1][2]
Quantitative Data on Reaction Conditions
The following tables summarize the impact of different catalysts, solvents, and temperatures on the yield of common pyrimidine synthesis reactions.
Table 1: Optimization of the Biginelli Reaction
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| HCl | Ethanol | Reflux | 4 | 45-60 |
| Yb(OTf)₃ | None | 90 | 1 | 85-95 |
| InCl₃ | Dichloromethane | Reflux | 10 | 80-92 |
| L-proline | None | 60 | 2 | 75-88 |
Table 2: Optimization of Suzuki Coupling of 2-Chloropyrimidine with Phenylboronic Acid
| Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 |
| Pd(OAc)₂ (2) | SPhos | K₃PO₄ | 1,4-Dioxane | 80 | 6 | 88 |
| Pd₂(dba)₃ (1.5) | XPhos | Cs₂CO₃ | THF | 65 | 8 | 92 |
Table 3: Optimization of Ullmann Condensation of 2-Bromopyrimidine with Aniline
| Copper Source (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| CuI (10) | None | K₂CO₃ | DMF | 140 | 24 | 45 |
| CuI (5) | L-proline | K₃PO₄ | DMSO | 110 | 12 | 78 |
| Cu₂O (10) | 1,10-Phenanthroline | Cs₂CO₃ | NMP | 120 | 18 | 85 |
Experimental Protocols
1. General Procedure for the Biginelli Reaction
-
In a round-bottom flask, combine the aldehyde (1.0 eq.), β-ketoester (1.0 eq.), and urea or thiourea (1.2 eq.).
-
Add the chosen catalyst (e.g., 1-10 mol%).
-
If using a solvent, add it to the flask. For solvent-free conditions, proceed to the next step.
-
Heat the reaction mixture with stirring to the desired temperature and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitates, collect it by filtration and wash with a cold solvent.
-
If no solid forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
2. General Procedure for Microwave-Assisted Suzuki Coupling
-
To a microwave-safe reaction vial, add the pyrimidine halide (1.0 eq.), boronic acid (1.1-1.5 eq.), palladium catalyst (1-5 mol%), ligand (if required), and base (2-3 eq.).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the specified temperature for the designated time.
-
After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
3. General Procedure for Ullmann Condensation
-
To a dry Schlenk flask under an inert atmosphere, add the pyrimidine halide (1.0 eq.), the nucleophile (amine, alcohol, or thiol; 1.0-1.2 eq.), the copper catalyst (5-10 mol%), ligand (if used), and base (2.0 eq.).
-
Add the anhydrous, high-boiling solvent.
-
Heat the reaction mixture with stirring to the desired temperature.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent.
-
Filter the mixture to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the product by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate key reaction mechanisms and signaling pathways relevant to pyrimidine derivatives.
Caption: Experimental workflow for the Biginelli reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Inhibition of the EGFR signaling pathway by pyrimidine derivatives.[4]
Caption: Inhibition of CDK signaling and cell cycle progression by pyrimidine derivatives.
References
Preventing degradation of 4-Hydroxy-6-(trifluoromethyl)pyrimidine in solution
Technical Support Center: 4-Hydroxy-6-(trifluoromethyl)pyrimidine
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of this compound in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: Both acidic and basic conditions can potentially lead to the hydrolysis of the pyrimidine ring or the trifluoromethyl group.
-
Light: Exposure to ultraviolet (UV) radiation, and in some cases visible light, can induce photodegradation of pyrimidine derivatives.[1]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Oxidizing Agents: The presence of reactive oxygen species or other oxidizing agents can lead to the degradation of the molecule.
-
Solvent: The choice of solvent can impact the stability of the compound. Protic solvents, for example, may participate in degradation reactions.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To minimize degradation, solutions of this compound should be stored under the following conditions:
-
Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C is recommended.
-
Light: Protect solutions from light by using amber vials or by wrapping the container with aluminum foil.[1]
-
Inert Atmosphere: For sensitive applications, purging the solution with an inert gas like nitrogen or argon can help to displace oxygen and prevent oxidative degradation.
-
Tightly Sealed Containers: Ensure the container is tightly sealed to prevent solvent evaporation and exposure to atmospheric moisture and oxygen.[2][3]
Q3: Which solvents are recommended for dissolving this compound?
A3: The choice of solvent depends on the experimental requirements. Based on the general solubility of similar pyrimidine derivatives, the following solvents can be considered. However, it is crucial to perform a solubility test for your specific concentration.
-
Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often good choices for creating stock solutions due to their high dissolving power.
-
Alcohols: Methanol and ethanol can be used, but their protic nature might influence long-term stability.
-
Acetonitrile: A common solvent for analytical chromatography.
It is advisable to prepare fresh solutions for each experiment or to perform stability studies in the chosen solvent if long-term storage is necessary.
Q4: How can I monitor the degradation of my this compound solution?
A4: Several analytical techniques can be used to monitor the degradation of the compound:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method to assess the purity of the compound and detect the appearance of degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR spectroscopy is particularly powerful for monitoring the integrity of the trifluoromethyl group and can provide quantitative information about degradation.[4][5] ¹H NMR can also be used to observe changes in the overall structure of the molecule.
-
Mass Spectrometry (MS): LC-MS can be used to identify and quantify the parent compound and its degradation products by their mass-to-charge ratio.[6]
Troubleshooting Guides
Issue 1: I observe a decrease in the peak area of my compound in HPLC analysis over time.
| Possible Cause | Suggested Solution |
| Degradation in Solution | Prepare fresh solutions before each experiment. If solutions need to be stored, conduct a stability study in the chosen solvent at the intended storage temperature (e.g., room temperature, 4°C, -20°C) and time points. |
| Photodegradation | Protect the solution from light at all times by using amber vials or covering the container with foil. Minimize exposure to ambient light during sample preparation. |
| pH-Mediated Degradation | If using an aqueous or protic solvent, consider using a buffer to maintain a stable pH. The optimal pH for stability should be determined experimentally, but starting in the neutral range (pH 6-8) is often a good practice. |
| Oxidative Degradation | If the compound is susceptible to oxidation, consider adding an antioxidant to the solution. Degas the solvent by sparging with nitrogen or argon before preparing the solution. |
Issue 2: I see new, unidentified peaks appearing in my chromatogram.
| Possible Cause | Suggested Solution |
| Formation of Degradation Products | Use LC-MS to identify the mass of the new peaks. This information can help in elucidating the structure of the degradation products and understanding the degradation pathway. |
| Contamination | Ensure the purity of the solvent and the cleanliness of all glassware and equipment. Run a blank injection of the solvent to rule out contamination. |
Issue 3: My experimental results are inconsistent.
| Possible Cause | Suggested Solution |
| Inconsistent Solution Stability | Standardize the solution preparation and storage procedures. Always use freshly prepared solutions or solutions that have been confirmed to be stable under the storage conditions. |
| Variability in Experimental Conditions | Ensure that all experimental parameters (temperature, pH, light exposure) are tightly controlled. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study can help identify potential degradation pathways and the intrinsic stability of the compound.
Objective: To evaluate the stability of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24, 48, and 72 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for a defined period.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and analyze by HPLC-UV to determine the percentage of the remaining parent compound and the formation of any degradation products.
Protocol 2: HPLC Method for Purity and Stability Analysis
Objective: To quantify the amount of this compound and its degradation products.
Instrumentation: HPLC system with a UV detector.
Chromatographic Conditions (Example):
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or the λmax of the compound) |
| Injection Volume | 10 µL |
Sample Preparation: Dilute the sample in the mobile phase to a suitable concentration.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing and ensuring the stability of the compound in solution.
References
- 1. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Low Solubility Issues with Pyrimidine Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered with pyrimidine compounds.
Troubleshooting Guide
This guide is designed to provide step-by-step assistance for resolving specific solubility issues you may encounter during your experiments.
Issue 1: My newly synthesized pyrimidine compound is poorly soluble in aqueous solutions, hindering its use in biological assays.
-
Question: What are the initial steps to improve the aqueous solubility of my pyrimidine compound for in vitro testing?
-
Answer: For initial in vitro testing, several rapid methods can be employed to enhance the aqueous solubility of your pyrimidine compound. The choice of method will depend on the physicochemical properties of your compound.
-
Co-solvent System: A common starting point is the use of a co-solvent. Dimethyl sulfoxide (DMSO) is frequently used to prepare a concentrated stock solution, which is then diluted into an aqueous buffer.[1][2] However, the final concentration of DMSO should be kept low (typically <1%) to avoid artifacts in biological assays. Other common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG) 400.[3]
-
pH Adjustment: If your pyrimidine compound possesses ionizable functional groups, adjusting the pH of the solution can significantly impact its solubility.[4][5] For basic pyrimidines, lowering the pH will lead to the formation of a more soluble salt. Conversely, for acidic pyrimidines, increasing the pH will enhance solubility.[5] It is crucial to ensure the chosen pH is compatible with your experimental system.
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic pyrimidine compound.[6] Commonly used non-ionic surfactants in biological research include Tween 80 and Pluronic F68.[3]
-
Issue 2: My lead pyrimidine compound shows promising activity but has poor bioavailability due to low solubility.
-
Question: What formulation strategies can be explored to improve the in vivo bioavailability of a poorly soluble pyrimidine compound?
-
Answer: Enhancing the bioavailability of a poorly soluble pyrimidine compound for in vivo studies requires more advanced formulation strategies.
-
Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can lead to a higher dissolution rate.[6][7] Techniques like micronization and nanosuspension are effective for this purpose.[3][6][7] Nanosuspensions, in particular, involve dispersing the drug at a nanoscale in an aqueous medium, which can significantly improve solubility and bioavailability.[7]
-
Solid Dispersions: This technique involves dispersing the hydrophobic drug within a hydrophilic carrier matrix.[7][8] The drug can exist in an amorphous or crystalline state within the carrier.[8][9] This method can substantially enhance the dissolution and absorption of the compound.[7] Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).
-
Lipid-Based Formulations: For lipophilic pyrimidine compounds, lipid-based drug delivery systems (LBDDS) are a viable option.[10] These formulations, such as self-emulsifying drug delivery systems (SEDDS), can enhance the solubility and absorption of the drug in the gastrointestinal tract.[10][11]
-
Salt Formation: If the pyrimidine compound has acidic or basic properties, forming a salt is a highly effective method to increase solubility and dissolution rates.[7][8] This is a common and cost-effective technique in drug development.[8]
-
Frequently Asked Questions (FAQs)
Q1: Why do many pyrimidine-based compounds exhibit low aqueous solubility?
A1: The low aqueous solubility of many pyrimidine derivatives can be attributed to several factors. These compounds often have a high molecular weight and are lipophilic, which inherently reduces their solubility in water.[5] Furthermore, the planar and symmetric nature of the pyrimidine ring can lead to strong crystal lattice energy, making it difficult for water molecules to solvate and dissolve the compound.[5][12]
Q2: What is the difference between kinetic and thermodynamic solubility?
A2: Kinetic solubility is a measure of how quickly a compound dissolves from a concentrated stock solution (like DMSO) when added to an aqueous buffer. It reflects the solubility of the form of the compound that precipitates first and is often used in high-throughput screening.[1] Thermodynamic solubility, on the other hand, is the true equilibrium solubility. It is determined by allowing an excess of the solid compound to equilibrate with a solvent over a longer period. This measurement is crucial for lead optimization and formulation development.[1]
Q3: How does temperature affect the solubility of pyrimidine compounds?
A3: Generally, the solubility of pyrimidine compounds in a solvent increases with temperature.[4][5][13] This relationship is a fundamental thermodynamic principle. The extent of the increase in solubility with temperature can vary depending on the specific pyrimidine derivative and the solvent system.[5][13]
Q4: Can chemical modification of the pyrimidine scaffold improve solubility?
A4: Yes, chemical modification is a powerful strategy to enhance solubility. Introducing polar functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, can increase the hydrophilicity of the molecule. Disrupting the planarity and symmetry of the molecule can also lead to improved aqueous solubility.[12] Additionally, creating prodrugs, which are bioreversible derivatives of the parent drug, can be an effective approach to improve solubility.[14]
Data Presentation
Table 1: Solubility of Pyrimidine Derivatives in Methanol at Different Temperatures
| Compound Code | R Group | Temperature (K) | Mole Fraction Solubility (x 10^3) |
| MDT 1 | -4-OH, 3-OCH3 C6H4 | 293.15 | 1.85 |
| 298.15 | 2.06 | ||
| 303.15 | 2.29 | ||
| 308.15 | 2.54 | ||
| 313.15 | 2.82 | ||
| MDT 4 | -4-Cl C6H4 | 293.15 | 0.43 |
| 298.15 | 0.50 | ||
| 303.15 | 0.58 | ||
| 308.15 | 0.67 | ||
| 313.15 | 0.77 | ||
| MDT 9 | -C4H3O (Furan) | 293.15 | 2.16 |
| 298.15 | 2.45 | ||
| 303.15 | 2.77 | ||
| 308.15 | 3.14 | ||
| 313.15 | 3.55 |
Data adapted from a study on the solubility of pyrimidine derivatives in methanol. The study found that solubility generally increases with temperature. The nature and position of the substituent group (R) also significantly affect solubility, with MDT 9 (containing a furan ring) showing the highest solubility and MDT 4 (with a p-chloro group) exhibiting the lowest among the tested compounds.[15]
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This protocol is a high-throughput method to assess the solubility of a compound from a concentrated DMSO stock.
Materials:
-
Pyrimidine compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare a 10 mM stock solution of the pyrimidine compound in DMSO.
-
Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.
-
Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells to achieve a final concentration of 100 µM.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at room temperature for a set period (e.g., 2 hours).
-
Measure the amount of precipitated compound using a plate reader (e.g., by nephelometry) or measure the concentration of the dissolved compound in the supernatant after centrifugation.
-
Calculation: The kinetic solubility is the concentration of the compound that remains in solution.[1]
Protocol 2: Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound.
Materials:
-
Solid (powdered) pyrimidine derivative
-
Test medium (e.g., PBS, pH 7.4)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the solid pyrimidine compound to a vial containing a known volume of the test medium. Ensure there is undissolved solid remaining at the end of the experiment.[1]
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Equilibrate the samples for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectrophotometry.
-
Data Reporting: The measured concentration is reported as the thermodynamic solubility in units such as µg/mL or µM.[1]
Visualizations
Caption: Troubleshooting workflow for low solubility of pyrimidine compounds.
Caption: Mechanism of solubility enhancement by solid dispersion.
Caption: Example signaling pathway inhibited by a pyrimidine compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmsdr.org [ijmsdr.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility enhancement techniques [wisdomlib.org]
- 8. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 9. mdpi.com [mdpi.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 14. sphinxsai.com [sphinxsai.com]
- 15. revroum.lew.ro [revroum.lew.ro]
Technical Support Center: Catalyst Selection for Biginelli Reaction with Trifluoromethyl Substrates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Biginelli reaction, specifically with challenging trifluoromethyl-substituted substrates.
Frequently Asked Questions (FAQs)
Q1: Why are Biginelli reactions with trifluoromethylated substrates often problematic?
A1: The presence of a highly electron-withdrawing trifluoromethyl (CF₃) group on the β-ketoester or aldehyde can significantly impact the Biginelli reaction. The CF₃ group destabilizes the key carbocation intermediate that is crucial for the formation of the dihydropyrimidine ring. This can lead to lower yields, slower reaction rates, and in some cases, the isolation of reaction intermediates that are difficult to convert to the final product.
Q2: What are the most effective types of catalysts for Biginelli reactions involving trifluoromethyl substrates?
A2: Both Brønsted and Lewis acids are used to catalyze the Biginelli reaction. For trifluoromethylated substrates, Lewis acids are often more effective as they can better activate the carbonyl groups and promote the necessary cyclization and dehydration steps.[1][2] Common choices include metal triflates (e.g., Yb(OTf)₃), metal halides (e.g., InBr₃, FeCl₃, ZnCl₂), and boron trifluoride etherate (BF₃·OEt₂).[3] Strong Brønsted acids like trifluoroacetic acid (TFA) and p-toluenesulfonic acid (p-TsOH) have also been used successfully.[4][5]
Q3: Can I use classical Brønsted acids like HCl for reactions with trifluoromethyl substrates?
A3: While classical Brønsted acids like HCl can be used, they may lead to lower yields or require harsh reaction conditions when trifluoromethylated substrates are involved.[1][3] Lewis acids or stronger Brønsted acids often provide better results under milder conditions.[5]
Q4: What is the typical reaction mechanism for the Biginelli reaction, and how does a trifluoromethyl group affect it?
A4: The generally accepted mechanism proceeds through an N-acyliminium ion intermediate formed from the aldehyde and urea. This is followed by the nucleophilic addition of the β-ketoester enol, cyclization, and dehydration to yield the dihydropyrimidinone. A trifluoromethyl group, due to its electron-withdrawing nature, can slow down the formation of the N-acyliminium ion and destabilize it. This can make the subsequent steps, particularly the cyclization and dehydration, more challenging.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Insufficient Catalyst Activity: The chosen catalyst may not be strong enough to overcome the deactivating effect of the CF₃ group. 2. Low Reaction Temperature: The activation energy for the reaction is not being met. 3. Poor Reagent Purity: Impurities in the starting materials can inhibit the reaction. | 1. Screen Catalysts: Test a range of Lewis acids (e.g., Yb(OTf)₃, InBr₃, FeCl₃) and stronger Brønsted acids (e.g., TFA, p-TsOH). Increase catalyst loading incrementally. 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. Microwave irradiation can also be effective. 3. Purify Reagents: Ensure all starting materials (aldehyde, β-ketoester, urea/thiourea) are of high purity. |
| Reaction Stalls at an Intermediate | 1. Stable Intermediate Formation: The electron-withdrawing CF₃ group can lead to the formation of a stable hemiaminal or ureide intermediate that is resistant to cyclization and dehydration.[4] 2. Insufficiently Acidic Conditions for Dehydration: The final dehydration step is often acid-catalyzed and can be the rate-limiting step. | 1. Isolate and React: Isolate the intermediate and subject it to stronger dehydrating conditions (e.g., reflux with a higher concentration of a strong acid like p-TsOH). 2. Add a Stronger Acid: Introduce a stronger Brønsted acid (e.g., a few drops of concentrated H₂SO₄ or TFA) to the reaction mixture to promote dehydration. |
| Formation of Side Products (e.g., Hantzsch Dihydropyridines) | 1. High Reaction Temperature: Elevated temperatures can lead to the decomposition of urea into ammonia, which can then participate in a competing Hantzsch dihydropyridine synthesis.[6] 2. Suboptimal Order of Reagent Addition: The timing of reagent addition can influence competing reaction pathways. | 1. Lower Reaction Temperature: Conduct the reaction at the lowest effective temperature.[6] 2. Modify Addition Order: Try adding the urea or thiourea portionwise or as the last reagent to the reaction mixture.[6] |
| Reaction Mixture Darkens or Forms Tar | 1. Decomposition of Starting Materials or Product: Aldehyd self-condensation or product degradation can occur under harsh acidic conditions or at high temperatures. 2. Solvent Effects: The choice of solvent can influence stability. | 1. Use Milder Conditions: Employ a milder Lewis acid or conduct the reaction at a lower temperature. Reduce the reaction time. 2. Solvent Screening: Experiment with different solvents such as acetonitrile, ethanol, or solvent-free conditions. |
Data Presentation: Catalyst Performance in Biginelli Reaction with Trifluoromethyl Substrates
The following table summarizes the performance of various catalysts in the Biginelli reaction with trifluoromethylated β-ketoesters. Please note that direct comparison can be challenging due to variations in specific substrates and reaction conditions across different studies.
| Catalyst | Substrates | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Yb(OTf)₃ | 4-(Perfluorooctylsulfonyloxy)benzaldehyde, Methyl acetoacetate, Methylurea | Acetonitrile | Reflux | 12 | 85 | [7] |
| p-TsOH | 3-Hydroxybenzaldehyde, Ethyl 4,4,4-trifluoroacetoacetate, Thiourea | Toluene | Reflux | - | 36 (dehydration step) | [4] |
| InBr₃ | Formaldehyde, Ethyl acetoacetate, N,N'-dimethylurea | Ethanol | Reflux | 7 | 45 (DHPM) + 48 (side product) | [3] |
| Chlorotrimethylsilane (TMSCl) | Terephthalic aldehyde, Fluorinated 1,3-dicarbonyls, Urea | Acetonitrile | Ambient | Short | - | [8] |
| Trifluoroacetic Acid (TFA) | Benzaldehyde, Ethyl acetoacetate, Urea | Acetonitrile | 70 | 0.5 | 93 | [5] |
| Benzyltriethylammonium chloride | 3-Hydroxybenzaldehyde, Ethyl trifluoroacetoacetate, Thiourea | Solvent-free | - | - | 65-70 (intermediate) | [9] |
Experimental Protocols
General Procedure for Lewis Acid-Catalyzed Biginelli Reaction with Ethyl 4,4,4-Trifluoroacetoacetate
This protocol is a generalized procedure based on common practices in the literature. Optimization of catalyst loading, temperature, and reaction time is recommended for specific substrates.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Ethyl 4,4,4-trifluoroacetoacetate (1.0 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Lewis Acid Catalyst (e.g., Yb(OTf)₃, 10 mol%)
-
Solvent (e.g., Acetonitrile, 5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (1.0 mmol), ethyl 4,4,4-trifluoroacetoacetate (1.0 mmol), urea/thiourea (1.5 mmol), and the Lewis acid catalyst (0.1 mmol).
-
Add the solvent (e.g., acetonitrile, 5 mL).
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone.
Visualizations
Caption: Troubleshooting workflow for the Biginelli reaction.
Caption: Simplified Biginelli reaction pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
Reducing byproduct formation in trifluoromethylpyrimidine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trifluoromethylpyrimidine reactions. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: I am synthesizing 2-hydroxy-4-(trifluoromethyl)pyrimidine from ethyl 4,4,4-trifluoroacetoacetate and urea, but the yield is low. What are the potential issues?
Low yields in this cyclocondensation reaction can stem from several factors. Firstly, the reaction conditions, such as temperature and solvent, play a critical role. The reaction is typically heated to reflux in a solvent like acetic acid for several hours.[1] Inadequate temperature or reaction time can lead to incomplete conversion. Additionally, the purity of starting materials is crucial; ensure that the ethyl 4,4,4-trifluoroacetoacetate and urea are of high purity and dry.
Q2: During the synthesis of trifluoromethylpyrimidines using a dinucleophile, I am observing the formation of an alternative heterocyclic system. What is happening and how can I control the selectivity?
When using a reagent with multiple competing nucleophilic centers, such as 1,3-diamino-2-propanol, competitive cyclization can occur.[2] For instance, in reactions with ethyl 4,4,4-trifluoroacetoacetate, you may obtain not only the expected pyrimidine derivatives but also other heterocyclic structures like oxazolopyridinones.[2][3] The preferential formation of one over the other often depends on the substituents on your other reactants and the reaction conditions.[2][3] Dual acid-base catalysis has been shown to increase the regioselectivity towards the desired pyrimidinone in some cases.[2][3]
Q3: I am having trouble with the chlorination of a hydroxypyrimidine using phosphorus oxychloride (POCl₃). What are the common byproducts and how can I avoid them?
The chlorination of hydroxypyrimidines with POCl₃ is a common step but can be problematic.[4][5] Common issues include:
-
Over-chlorination: Formation of di- or tri-chlorinated pyrimidines when a mono-chlorinated product is desired. This can be minimized by using an equimolar amount of POCl₃ per hydroxyl group and controlling the reaction temperature.[4][6]
-
Hydrolysis of the product: The chlorinated pyrimidine can be hydrolyzed back to the starting hydroxypyrimidine during aqueous work-up.[7] To prevent this, ensure all glassware is dry, conduct the reaction under an inert atmosphere, and consider evaporating the excess POCl₃ before quenching the reaction with a weak base like sodium bicarbonate.[7]
-
Incomplete reaction: If the reaction is sluggish, adding a tertiary amine base such as pyridine or N,N-diisopropylethylamine (DIPEA) can accelerate the reaction.[4]
Q4: My reaction to produce a 5-trifluoromethyl pyrimidine derivative is suffering from low yield and selectivity issues. Are there alternative methods?
Direct trifluoromethylation of the pyrimidine ring can present selectivity challenges. A one-pot multi-component reaction strategy has been developed for the selective synthesis of 5-trifluoromethyl pyrimidine derivatives, which has been shown to tolerate various functional groups and provide good yields.[8] This method avoids the inherent selectivity problems of direct trifluoromethylation.
Troubleshooting Guides
Problem 1: Formation of Alternative Heterocyclic Byproducts
-
Symptom: You observe unexpected peaks in your analytical data (e.g., NMR, LC-MS) that do not correspond to your desired trifluoromethylpyrimidine.
-
Potential Cause: Use of a dinucleophile with competitive reactive sites (e.g., N,N- vs. N,O-dinucleophiles) is leading to the formation of alternative ring systems.[2]
-
Troubleshooting Steps:
-
Analyze Reaction Conditions: The choice of solvent and the use of catalysts can influence the reaction pathway. Experiment with different solvents and consider the use of dual acid-base catalysis to improve regioselectivity.[2][3]
-
Modify Your Substrate: The substituents on your starting materials can sterically or electronically favor one cyclization pathway over another.[2]
-
Purification: If the formation of the byproduct cannot be completely suppressed, develop a robust purification method, such as column chromatography, to isolate the desired product.
-
Problem 2: Low Yield and Byproducts in POCl₃ Chlorination
-
Symptom: Low yield of the desired chloro-trifluoromethylpyrimidine, with the presence of starting material (hydroxypyrimidine) and/or over-chlorinated products in the crude mixture.
-
Potential Cause: Suboptimal reaction conditions or improper work-up.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use an equimolar amount of POCl₃ for each hydroxyl group to be chlorinated to minimize over-chlorination.[4][6]
-
Optimize Temperature: Higher temperatures can lead to byproduct formation, while lower temperatures may result in incomplete reaction. Monitor the reaction by TLC or LC-MS to find the optimal temperature.[4]
-
Reaction Time: Stop the reaction once the starting material is consumed to prevent the formation of over-chlorinated byproducts.[4]
-
Anhydrous Conditions: Ensure all reagents and glassware are dry to prevent hydrolysis of the product during the reaction and work-up.[4][7]
-
Work-up Procedure: Evaporate excess POCl₃ under reduced pressure before quenching. Use a weak base like NaHCO₃ for the quench to avoid hydrolysis of the chlorinated product.[7]
-
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of [Target Trifluoromethylpyrimidine]
| Entry | Variable Parameter | Condition | Yield of Desired Product (%) | Yield of Byproduct X (%) | Yield of Byproduct Y (%) |
| 1 | Temperature | 80 °C | |||
| 2 | Temperature | 100 °C | |||
| 3 | Temperature | 120 °C | |||
| 4 | Solvent | Acetic Acid | |||
| 5 | Solvent | DMF | |||
| 6 | Catalyst | None | |||
| 7 | Catalyst | Acid Catalyst | |||
| 8 | Catalyst | Base Catalyst |
Experimental Protocols
Four-Step Synthesis of a Trifluoromethylpyrimidine Derivative
This protocol describes a general four-step synthesis of a trifluoromethylpyrimidine derivative bearing an amide moiety, starting from ethyl 4,4,4-trifluoroacetoacetate.[1][3]
Step 1: Synthesis of 2-hydroxy-4-(trifluoromethyl)pyrimidine
-
A mixture of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), urea (1.2 eq), and acetic acid is heated at reflux for 8 hours.[1]
-
The reaction mixture is then cooled.
-
The resulting solid is filtered, washed with water, and dried to afford 2-hydroxy-4-(trifluoromethyl)pyrimidine.[1]
Step 2: Synthesis of 2-chloro-4-(trifluoromethyl)pyrimidine
-
2-hydroxy-4-(trifluoromethyl)pyrimidine (1.0 eq) is added to phosphorus oxychloride (POCl₃) (5.0 eq).
-
The mixture is heated at reflux for 4 hours.[1]
-
Excess POCl₃ is removed under reduced pressure.
-
The residue is poured onto ice water.
-
The resulting precipitate is filtered, washed with cold water, and dried to yield 2-chloro-4-(trifluoromethyl)pyrimidine.[1]
Step 3: Nucleophilic Substitution
-
A solution of a substituted phenol (1.0 eq) and potassium carbonate (K₂CO₃) (2.0 eq) in N,N-dimethylformamide (DMF) is stirred at room temperature for 30 minutes.[1]
-
2-chloro-4-(trifluoromethyl)pyrimidine (1.2 eq) is added, and the mixture is stirred at 80°C for 5-8 hours.[1]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is poured into water and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is purified by column chromatography.
Step 4: Amide Formation
-
To a solution of the appropriate carboxylic acid (1.2 eq) in dichloromethane (DCM) are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).[1][3]
-
The mixture is stirred at room temperature for 30 minutes, followed by the addition of the product from Step 3 (1.0 eq).
-
The reaction is stirred for an additional 10-16 hours at room temperature.
-
The reaction mixture is diluted with DCM, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The final product is purified by column chromatography.[1]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scaled-up synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.
Experimental Protocols
A primary and scalable method for the synthesis of this compound involves the cyclocondensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with formamidine.
Overall Reaction:
Detailed Step-by-Step Protocol
Materials:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
Formamidine acetate
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen).
-
Addition of Reactants: To the stirred solution, add formamidine acetate (1.0 equivalent). Follow this with the slow, dropwise addition of ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equivalent), maintaining the temperature below 30°C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a calculated amount of concentrated hydrochloric acid to a pH of approximately 7.
-
Isolation: Remove the methanol under reduced pressure. To the resulting residue, add water and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Data Presentation
| Parameter | Value | Notes |
| Reactant | Molar Ratio | |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 1.0 | Limiting reagent. |
| Formamidine acetate | 1.0 | Can be substituted with other formamidine salts. |
| Sodium methoxide | 1.1 | Acts as a base to facilitate the condensation. |
| Reaction Conditions | ||
| Solvent | Methanol | Anhydrous conditions are recommended. |
| Temperature | Reflux (~65°C) | Careful temperature control is crucial to minimize side reactions. |
| Reaction Time | 4-6 hours | Monitor by TLC/HPLC for completion. |
| Yield and Purity | ||
| Expected Yield | 75-85% | Yields may vary based on scale and purity of starting materials. |
| Purity (after recrystallization) | >98% | Assessed by HPLC and NMR. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Inactive or insufficient base. 2. Low quality of starting materials. 3. Reaction temperature is too low. | 1. Use fresh, anhydrous sodium methoxide. Ensure the correct stoichiometry. 2. Check the purity of ethyl 4,4,4-trifluoro-3-oxobutanoate and formamidine acetate. 3. Ensure the reaction mixture reaches and maintains reflux temperature. |
| Formation of Significant Impurities | 1. Reaction temperature is too high or reaction time is too long, leading to decomposition. 2. Presence of water in the reaction. 3. Side reactions of the trifluoromethyl group. | 1. Carefully control the reflux temperature and monitor the reaction closely to avoid prolonged heating after completion. 2. Use anhydrous methanol and ensure all equipment is dry. 3. Maintain an inert atmosphere to prevent unwanted side reactions. |
| Difficult Product Isolation/Purification | 1. Incomplete neutralization, leading to the product remaining as a salt. 2. Formation of emulsions during extraction. 3. Product is too soluble in the recrystallization solvent. | 1. Carefully adjust the pH to ~7 before extraction. 2. Add brine during the work-up to break emulsions. 3. Screen different solvent systems for recrystallization or consider column chromatography. |
Frequently Asked Questions (FAQs)
Q1: Can other bases be used instead of sodium methoxide?
A1: Yes, other alkoxide bases such as sodium ethoxide or potassium tert-butoxide can be used. However, the choice of base may require optimization of the reaction conditions, particularly the solvent and temperature.
Q2: Is it necessary to run the reaction under an inert atmosphere?
A2: While not strictly necessary for the core reaction, an inert atmosphere (like nitrogen or argon) is highly recommended, especially for scale-up. It helps to prevent potential side reactions and ensures the stability of the reagents, particularly the base.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material from the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative monitoring.
Q4: What are the key safety precautions to consider for this synthesis?
A4: Sodium methoxide is a corrosive and flammable solid. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction is exothermic during the initial addition of reagents, so ensure adequate cooling is available. Methanol is flammable and toxic.
Q5: What are the main challenges when scaling up this synthesis?
A5: The main challenges in scaling up include:
-
Heat Management: The initial reaction can be exothermic. Ensure the reactor has adequate cooling capacity to control the temperature during reagent addition.
-
Mixing: Efficient mixing is crucial for a successful reaction at a larger scale. Use a robust mechanical stirrer.
-
Material Handling: Safe handling of large quantities of flammable and corrosive materials is paramount.
-
Purification: Recrystallization at a large scale may require specialized equipment to ensure efficient and pure product isolation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
Stability testing of 4-Hydroxy-6-(trifluoromethyl)pyrimidine under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of 4-Hydroxy-6-(trifluoromethyl)pyrimidine under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound at different pH values?
A1: this compound is susceptible to hydrolysis, particularly under strongly acidic and alkaline conditions. The stability of the compound is generally greatest at a neutral to slightly acidic pH. The trifluoromethyl group can influence the electron distribution in the pyrimidine ring, potentially affecting its susceptibility to nucleophilic attack, a common mechanism in hydrolysis. Degradation is expected to be accelerated at elevated temperatures.
Q2: What are the likely degradation pathways for this compound under acidic and basic conditions?
A2: Under acidic and basic conditions, the primary degradation pathway for this compound is expected to be hydrolysis of the pyrimidine ring. In strong acid, protonation of the nitrogen atoms in the pyrimidine ring can facilitate nucleophilic attack by water, leading to ring opening. Under basic conditions, the hydroxyl group can be deprotonated, increasing electron density in the ring and making it susceptible to oxidative degradation or nucleophilic attack, which can also result in ring cleavage. The specific degradation products may vary depending on the exact pH and temperature conditions.
Q3: What are the regulatory guidelines for conducting pH stability studies?
A3: Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for stability testing of new drug substances and products.[1][2] Forced degradation studies, which include evaluating the effects of pH, are a critical component of this testing.[1][2] These studies help to establish the intrinsic stability of the molecule, identify potential degradation products, and develop stability-indicating analytical methods.[3][4] The ICH Q1A (R2) guideline recommends testing the stability of a drug substance in acidic, basic, and neutral solutions to understand its degradation profile.[1]
Q4: How should I select the appropriate pH range and buffer systems for my stability study?
A4: The pH range for the stability study should cover a broad spectrum to identify the conditions under which the compound is most and least stable. A typical range would be from pH 1 to 13. It is crucial to use appropriate buffer systems that do not interact with the compound or interfere with the analytical method. Common buffer systems include hydrochloric acid/potassium chloride for acidic conditions, phosphate buffers for neutral conditions, and borate buffers for alkaline conditions. The buffer concentration should be sufficient to maintain the pH throughout the experiment but not so high as to cause catalytic effects.
Troubleshooting Guides
Issue 1: I am observing unexpected or rapid degradation of this compound at a supposedly stable pH.
-
Possible Cause 1: Buffer Interaction: The buffer components may be catalyzing the degradation.
-
Troubleshooting Step: Repeat the experiment with a different buffer system at the same pH and compare the results.
-
-
Possible Cause 2: Presence of Metal Ions: Trace metal ion contamination in the buffer or solvent can catalyze degradation.
-
Troubleshooting Step: Use high-purity water and analytical-grade buffer components. Consider adding a chelating agent like EDTA to sequester metal ions.
-
-
Possible Cause 3: Photodegradation: The compound may be sensitive to light.
-
Troubleshooting Step: Conduct the experiment in amber glassware or under dark conditions to minimize light exposure.
-
Issue 2: My HPLC analysis shows poor peak shape or resolution for the parent compound and its degradants.
-
Possible Cause 1: Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds.
-
Troubleshooting Step: Adjust the pH of the mobile phase. For a compound with a hydroxyl group, a slightly acidic mobile phase (e.g., pH 3-4) often provides better peak shape.
-
-
Possible Cause 2: Column Overload: Injecting too much sample can lead to broad or tailing peaks.
-
Troubleshooting Step: Reduce the injection volume or the concentration of the sample.
-
-
Possible Cause 3: Secondary Interactions with the Stationary Phase: The hydroxyl and pyrimidine nitrogen atoms can interact with residual silanol groups on the silica-based column, leading to peak tailing.
-
Troubleshooting Step: Use an end-capped column or add a competing base, such as triethylamine, to the mobile phase to block the active sites on the stationary phase.
-
Issue 3: I am not observing any degradation even under harsh acidic or basic conditions.
-
Possible Cause 1: Insufficient Stress Conditions: The concentration of the acid or base, the temperature, or the duration of the study may not be sufficient to induce degradation.
-
Troubleshooting Step: Increase the concentration of the stressor (e.g., use 1N HCl or 1N NaOH), increase the temperature, or extend the duration of the study.
-
-
Possible Cause 2: Low Solubility: The compound may not be fully dissolved in the stress medium, leading to an underestimation of degradation.
-
Troubleshooting Step: Ensure the compound is fully dissolved. A co-solvent may be necessary, but its potential to interfere with the degradation process should be evaluated.
-
Data Presentation
Table 1: Illustrative Stability Data for this compound at 50°C
| pH | Time (hours) | % Remaining Parent Compound | Major Degradation Products |
| 1.2 | 0 | 100.0 | - |
| 24 | 85.2 | DP-1, DP-2 | |
| 48 | 72.5 | DP-1, DP-2 | |
| 72 | 61.8 | DP-1, DP-2 | |
| 4.5 | 0 | 100.0 | - |
| 24 | 99.1 | Minor DP-1 | |
| 48 | 98.5 | Minor DP-1 | |
| 72 | 97.9 | Minor DP-1 | |
| 7.0 | 0 | 100.0 | - |
| 24 | 99.5 | - | |
| 48 | 99.2 | - | |
| 72 | 98.8 | - | |
| 9.0 | 0 | 100.0 | - |
| 24 | 96.3 | DP-3 | |
| 48 | 92.1 | DP-3 | |
| 72 | 88.4 | DP-3 | |
| 12.0 | 0 | 100.0 | - |
| 24 | 70.4 | DP-3, DP-4 | |
| 48 | 55.9 | DP-3, DP-4 | |
| 72 | 43.1 | DP-3, DP-4 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Experimental Protocols
Protocol: pH-Dependent Stability Study of this compound
-
Preparation of Buffer Solutions:
-
pH 1.2: 0.1 M HCl
-
pH 4.5: 0.1 M Acetate Buffer
-
pH 7.0: 0.1 M Phosphate Buffer
-
pH 9.0: 0.1 M Borate Buffer
-
pH 12.0: 0.1 M NaOH
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
For each pH condition, add a small aliquot of the stock solution to a pre-heated buffer solution in a sealed, amber glass vial to achieve a final concentration of approximately 50 µg/mL.
-
-
Incubation:
-
Place the vials in a temperature-controlled oven or water bath set at a specific temperature (e.g., 50°C).
-
-
Time Points:
-
Withdraw aliquots from each vial at predetermined time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours).
-
-
Sample Analysis:
-
Immediately neutralize the aliquots from acidic and basic solutions by adding an equimolar amount of base or acid, respectively.
-
Dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A typical method might involve a C18 column with a gradient elution of acetonitrile and a phosphate buffer at a slightly acidic pH. Detection is typically performed using a UV detector at the wavelength of maximum absorbance for the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining parent compound versus time for each pH condition to determine the degradation kinetics.
-
Identify and quantify any major degradation products.
-
Mandatory Visualizations
References
Technical Support Center: Overcoming Poor Signals in NMR of Fluorinated Pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the NMR analysis of fluorinated pyrimidines.
Troubleshooting Guide
This guide provides systematic approaches to diagnose and resolve common problems leading to poor signal quality in the NMR spectra of fluorinated pyrimidines.
Issue 1: Low Signal-to-Noise (S/N) Ratio in ¹⁹F NMR Spectra
Question: My ¹⁹F NMR spectrum has a very low signal-to-noise ratio, making it difficult to identify and integrate peaks accurately. What are the potential causes and how can I improve the signal?
Answer: A low signal-to-noise ratio in ¹⁹F NMR can stem from several factors, from sample preparation to acquisition parameters. Follow these steps to enhance your signal intensity:
Troubleshooting Steps:
-
Sample Concentration:
-
Problem: The concentration of your fluorinated pyrimidine may be too low. While ¹⁹F is a sensitive nucleus, a sufficient number of molecules is still required for a strong signal.[1]
-
Solution: If possible, increase the sample concentration. For routine ¹⁹F NMR, a concentration range of 10-50 mM is often recommended.
-
-
Number of Scans:
-
Problem: An insufficient number of scans will result in a low S/N ratio.
-
Solution: Increase the number of scans (transients). The S/N ratio increases with the square root of the number of scans. Doubling the S/N ratio requires quadrupling the number of scans.[2]
-
-
Relaxation Delay (d1):
-
Problem: If the relaxation delay is too short, the fluorine nuclei may not fully return to their equilibrium state before the next pulse, leading to signal saturation and reduced intensity.[3] This is particularly important for quantitative measurements.[4][5]
-
Solution: Increase the relaxation delay. A common starting point is a delay of 1-2 times the longest T1 (spin-lattice relaxation time) of the fluorine nuclei in your sample. For accurate quantification, a delay of 5 times T1 is recommended.[4][5]
-
-
Use of a Cryoprobe:
-
Problem: Standard room temperature probes may not provide sufficient sensitivity for very dilute samples.
-
Solution: If available, use a cryogenically cooled probe (CryoProbe). CryoProbes can significantly enhance the S/N ratio by a factor of up to five compared to room temperature probes by reducing thermal noise in the detection coil and preamplifier.[6][7][8]
-
-
Paramagnetic Relaxation Enhancement (PRE):
-
Problem: Long T1 relaxation times can necessitate long relaxation delays, increasing experimental time.
-
Solution: In some cases, adding a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can shorten the T1 values, allowing for a shorter relaxation delay and more scans in a given amount of time.[1][9] However, this can also lead to line broadening, so it should be used with caution.
-
Issue 2: Broad or Poorly Resolved Peaks in the ¹⁹F NMR Spectrum
Question: The peaks in my ¹⁹F NMR spectrum are broad and poorly resolved, which complicates the analysis of coupling patterns and chemical shifts. What could be causing this and how can I improve the resolution?
Answer: Peak broadening in ¹⁹F NMR can be caused by several factors, including poor shimming, chemical exchange, and interactions with other nuclei. Here’s how to address these issues:
Troubleshooting Steps:
-
Shimming:
-
Problem: An inhomogeneous magnetic field is a common cause of broad peaks.[10][11]
-
Solution: Carefully shim the magnetic field before acquiring your spectrum. If your spectrometer has an automatic shimming routine, ensure it is performing optimally. Manual shimming may be necessary for challenging samples.
-
-
Sample Preparation:
-
Problem: The presence of solid particles or high sample viscosity can degrade the magnetic field homogeneity, leading to broad lines.[12]
-
Solution: Ensure your sample is fully dissolved. Filter the sample through a glass wool plug into a clean NMR tube to remove any suspended solids.[12] If the solution is highly viscous, consider diluting the sample or using a different solvent.[12]
-
-
Chemical Exchange:
-
Problem: Fluorinated pyrimidines can undergo chemical exchange, such as tautomerism or rotamerism, on a timescale that is intermediate with respect to the NMR experiment, leading to broad peaks.[13]
-
Solution: Try acquiring the spectrum at different temperatures. Lowering the temperature may slow down the exchange process, resulting in separate, sharper signals for each species. Conversely, increasing the temperature may accelerate the exchange, leading to a single, sharp, averaged signal.
-
-
Proton Decoupling:
-
Problem: Coupling between ¹⁹F and ¹H nuclei can lead to complex multiplets that may appear broad if not fully resolved.
-
Solution: Use proton decoupling during the acquisition of your ¹⁹F spectrum. This will collapse the multiplets arising from ¹H-¹⁹F coupling into singlets, simplifying the spectrum and increasing the signal height.[14][15]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical chemical shift range for fluorinated pyrimidines in ¹⁹F NMR?
A1: The chemical shift range for organofluorine compounds is very wide, spanning over 300 ppm.[1][16] For fluorinated pyrimidines, the chemical shifts are highly sensitive to the electronic environment and the position of the fluorine substituent on the pyrimidine ring.[17] Generally, the chemical shifts for fluorine attached to an aromatic ring can be found in the range of -60 to -170 ppm relative to CFCl₃. It is crucial to use a consistent internal or external reference standard for accurate chemical shift determination.[18]
Q2: How does ¹H-¹⁹F coupling affect my spectra, and when should I use decoupling?
A2: Spin-spin coupling between ¹⁹F and ¹H nuclei is common and can provide valuable structural information.[4] The coupling constants (J-coupling) are typically larger than for ¹H-¹H coupling and can be observed over several bonds.[16] This coupling will split the ¹⁹F signals into multiplets. While this provides structural insights, it can also complicate the spectrum and reduce the apparent signal height. You should use ¹H decoupling when you want to simplify the spectrum, increase the signal-to-noise ratio of the ¹⁹F signals, or confirm which signals are coupled to protons.[14][15] For quantitative analysis, inverse gated decoupling is often used to suppress the Nuclear Overhauser Effect (NOE) while still collapsing the multiplets.[4]
Q3: What are the advantages of using 2D NMR techniques like ¹H-¹⁹F HSQC for fluorinated pyrimidines?
A3: Two-dimensional (2D) NMR experiments are powerful tools for the structural elucidation of fluorinated pyrimidines. The Heteronuclear Single Quantum Coherence (HSQC) experiment, for instance, provides correlations between directly bonded ¹H and ¹⁹F nuclei. The main advantages include:
-
Unambiguous assignments: It allows for the direct correlation of a fluorine signal to a specific proton signal, aiding in the assignment of complex spectra.
-
Resolution of overlapping signals: It can resolve signals that overlap in the 1D spectra by spreading them out into a second dimension.
-
Determination of coupling partners: It definitively identifies which protons are coupled to which fluorine atoms. Other 2D experiments like HETCOR and HMBC can also be very useful for identifying longer-range correlations.[14][19]
Q4: Can I use a standard ¹H/¹³C NMR probe for ¹⁹F NMR experiments?
A4: While many modern broadband probes can be tuned to the ¹⁹F frequency, for optimal performance, a dedicated fluorine probe or a probe specifically designed for ¹H/¹⁹F experiments is recommended.[6] This is because the high gyromagnetic ratio and wide chemical shift range of ¹⁹F place specific demands on the probe hardware for efficient pulsing and detection over the entire spectral width.[6] Using a dedicated or optimized probe will generally result in better sensitivity and more uniform excitation across the spectrum.
Quantitative Data Summary
Table 1: Typical NMR Parameters for Fluorinated Pyrimidines
| Parameter | Typical Value/Range | Purpose |
| ¹⁹F T1 Relaxation Time | 1 - 5 s | Determines the required relaxation delay (d1). |
| Relaxation Delay (d1) | 1 - 2 x T1 (for routine spectra) | Allows for near-complete relaxation of nuclei between pulses. |
| 5 x T1 (for quantitative analysis) | Ensures full relaxation for accurate signal integration.[4][5] | |
| ¹H-¹⁹F Coupling Constants | 2J(H,F): 40-60 Hz | Provides structural information about the proximity of H and F atoms. |
| 3J(H,F): 5-20 Hz | ||
| 4J(H,F): 0-5 Hz | ||
| Sample Concentration | 10 - 50 mM | To achieve a good signal-to-noise ratio in a reasonable time. |
Experimental Protocols
Protocol 1: Standard 1D ¹⁹F NMR with ¹H Decoupling
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the fluorinated pyrimidine.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Filter the solution through a glass wool plug directly into a clean 5 mm NMR tube.
-
Ensure the sample height is at least 4 cm.
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the ¹⁹F channel of the probe.
-
Shim the magnetic field to achieve good homogeneity.
-
-
Acquisition Parameters:
-
Set the spectral width to cover the expected chemical shift range of your compound (a wide range of ~200 ppm is a safe starting point).
-
Set the transmitter offset to the center of the expected spectral region.
-
Use a 30° or 45° pulse angle to allow for a shorter relaxation delay.
-
Set the relaxation delay (d1) to 1-2 seconds.
-
Set the acquisition time to 1-2 seconds.
-
Set the number of scans to 16 or 64 initially; increase as needed for better S/N.
-
Enable ¹H decoupling during acquisition.
-
-
Processing:
-
Apply Fourier transformation to the acquired FID.
-
Phase the spectrum to obtain pure absorption peaks.
-
Reference the spectrum using an appropriate internal or external standard.
-
Visualizations
Caption: Experimental workflow for acquiring a 1D ¹⁹F NMR spectrum.
Caption: Troubleshooting logic for poor signals in ¹⁹F NMR.
References
- 1. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. acgpubs.org [acgpubs.org]
- 6. Triple Resonance Bio-NMR | Bruker [bruker.com]
- 7. Cryogenic Probes | Technology | Manufacturer | Bruker [bruker.com]
- 8. Sensitivity improvement in 19F NMR-based screening experiments: theoretical considerations and experimental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. Comparison of 1H-19F two-dimensional NMR scalar coupling correlation pulse sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Pyrimidine Isomers
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of pyrimidine isomers. This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot and resolve common issues encountered during the separation of these challenging compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of pyrimidine isomers so challenging?
Pyrimidine isomers, such as uracil, thymine, and cytosine, and their derivatives often possess very similar physicochemical properties, including polarity, molecular weight, and pKa values. This structural similarity makes achieving baseline separation with standard reversed-phase HPLC methods difficult. The subtle differences in the position of functional groups necessitate highly selective chromatographic conditions to achieve resolution.
Q2: What are the most critical factors for improving the resolution of pyrimidine isomers?
To enhance the separation of closely eluting or co-eluting pyrimidine isomers, the following parameters are crucial:
-
Stationary Phase Selection: The choice of HPLC column is paramount. Specialized column chemistries that offer different separation mechanisms beyond simple hydrophobic interactions are often required.[1][2][3]
-
Mobile Phase pH: The ionization state of pyrimidine isomers is highly dependent on the mobile phase pH.[4][5][6] Controlling the pH is critical for manipulating retention and selectivity.
-
Organic Modifier: The type and concentration of the organic solvent in the mobile phase can significantly alter selectivity.[7]
-
Buffer Concentration: Adequate buffer capacity is necessary to maintain a stable pH throughout the analysis, ensuring reproducible retention times.[8][9]
Q3: When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC)?
HILIC is an excellent alternative to reversed-phase chromatography for highly polar compounds like pyrimidine bases and nucleosides that show little retention on C18 columns.[10][11][12] HILIC stationary phases are polar, and they utilize a high concentration of organic solvent with a small amount of aqueous mobile phase, which promotes the retention of polar analytes.[12]
Q4: How does temperature affect the separation?
Column temperature influences the viscosity of the mobile phase and the kinetics of mass transfer, which can affect retention times, peak shape, and selectivity. Maintaining a consistent and optimized temperature using a column oven is crucial for reproducibility.[13]
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC separation of pyrimidine isomers in a question-and-answer format.
Issue 1: Poor or No Resolution
-
Question: My pyrimidine isomers are co-eluting or have very poor separation. What should I do?
-
Answer:
-
Evaluate the Stationary Phase: Standard C18 columns may not provide sufficient selectivity.[14] Consider columns that offer different interaction mechanisms. Phenyl phases can provide π-π interactions, which are beneficial for aromatic compounds like pyrimidines.[2] HILIC columns are specifically designed for polar compounds and often yield better retention and separation.[1][11]
-
Optimize Mobile Phase pH: The retention of ionizable compounds like pyrimidines is highly sensitive to pH.[4][5] Adjust the pH of the mobile phase to be at least one pH unit away from the pKa of your analytes to ensure they are in a single ionic form.[7][15] For many pyrimidine bases, a pH around 4 has been shown to provide optimal separation.[8][9]
-
Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation due to different solvent properties.[14]
-
Adjust Gradient Profile: If using a gradient, try a shallower gradient to increase the separation window between closely eluting peaks.
-
Issue 2: Peak Tailing
-
Question: My peaks are showing significant tailing. What is the cause and how can I fix it?
-
Answer:
-
Secondary Interactions: Peak tailing for basic compounds like some pyrimidine derivatives can be caused by interactions with residual silanol groups on the silica-based stationary phase.[3]
-
Solution: Use a highly end-capped column or a column specifically designed for basic compounds.[16] Lowering the mobile phase pH (e.g., to 2-3) can protonate the silanol groups and reduce these interactions.[17] The addition of a small amount of a competing base, like triethylamine, to the mobile phase can also mask the silanol groups.[16]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[14]
-
-
Issue 3: Variable Retention Times
-
Question: The retention times of my peaks are shifting between injections. How can I improve reproducibility?
-
Answer:
-
Inadequate Equilibration: The column may not be fully equilibrated between gradient runs.
-
Solution: Increase the column equilibration time.[18]
-
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to retention time drift.[19]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.[13]
-
-
Pump Performance: Inconsistent flow rates from the pump will lead to shifting retention times.
-
Solution: Check for leaks and ensure the pump is properly maintained.[14]
-
-
Data Presentation
Table 1: Recommended Column Chemistries for Pyrimidine Isomer Separation
| Stationary Phase | Separation Principle | Best For | Reference |
| C18 (Reversed-Phase) | Hydrophobic interactions | General-purpose separation of less polar pyrimidine derivatives.[20] | [2][20] |
| Phenyl (Reversed-Phase) | Hydrophobic and π-π interactions | Aromatic pyrimidine isomers, offering alternative selectivity to C18.[2] | [2] |
| HILIC (Hydrophilic Interaction) | Partitioning into a water-enriched layer on the stationary phase surface. | Highly polar pyrimidine bases and nucleosides.[10][11][12] | [10][11][12] |
| PFP (Pentafluorophenyl) | Hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. | Isomers with subtle structural differences. | [14] |
Table 2: Mobile Phase Optimization Parameters
| Parameter | Recommendation | Rationale | Reference |
| pH | Adjust to be at least 1 pH unit away from the analyte's pKa. A pH around 4 is often a good starting point for pyrimidine bases. | Ensures the analyte is in a single ionic state, leading to sharp, symmetrical peaks and reproducible retention.[7][15] | [4][8][9] |
| Buffer | Use a buffer with a pKa within ±1 unit of the target pH. Ammonium formate and acetate are common choices. | Maintains a constant pH, crucial for reproducible separations of ionizable compounds.[2] | [2] |
| Buffer Concentration | 10-50 mM | Provides sufficient buffering capacity without causing salt precipitation in high organic mobile phases. | [8][9] |
| Organic Modifier | Acetonitrile or Methanol | The choice of organic solvent can significantly impact selectivity. Acetonitrile is generally preferred for its lower viscosity and UV transparency. | [7] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method Development for Pyrimidine Isomers
-
Column Selection:
-
Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
If resolution is insufficient, switch to a Phenyl or PFP column.
-
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a 20 mM ammonium acetate buffer and adjust the pH to 4.0 with acetic acid. Filter through a 0.45 µm membrane.
-
Organic Phase (B): HPLC-grade acetonitrile.
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm or a wavelength appropriate for your analytes.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 50% B
-
15-17 min: 50% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
-
Optimization:
-
pH: Adjust the pH of the aqueous phase between 3 and 5 to find the optimal selectivity.
-
Gradient: If peaks are poorly resolved, use a shallower gradient (e.g., extend the gradient time from 2-15 min to 2-25 min).
-
Organic Modifier: If necessary, replace acetonitrile with methanol and re-optimize the gradient.
-
Protocol 2: HILIC Method for Highly Polar Pyrimidine Bases
-
Column Selection:
-
Use a HILIC column (e.g., Amide or ZIC-HILIC, 150 mm x 2.1 mm, 3.5 µm).
-
-
Mobile Phase Preparation:
-
Aqueous Phase (A): 10 mM ammonium formate in water with 0.1% formic acid.
-
Organic Phase (B): Acetonitrile with 0.1% formic acid.
-
-
Initial Gradient Conditions:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
Detection: UV or Mass Spectrometry (MS).
-
Gradient:
-
0-1 min: 95% B
-
1-10 min: 95% to 60% B
-
10-12 min: 60% B
-
12-13 min: 60% to 95% B
-
13-18 min: 95% B (re-equilibration)
-
-
-
Optimization:
-
Water Content: Adjust the starting and ending percentages of the aqueous phase to optimize retention and resolution.
-
Buffer Concentration: Vary the ammonium formate concentration (e.g., 5-20 mM) to fine-tune selectivity.
-
Visualizations
Caption: A stepwise workflow for troubleshooting poor resolution of isomers.
Caption: Experimental workflow for HPLC method development.
Caption: Chemical relationships of common pyrimidine isomers.
References
- 1. glsciencesinc.com [glsciencesinc.com]
- 2. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. moravek.com [moravek.com]
- 5. quora.com [quora.com]
- 6. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 7. mastelf.com [mastelf.com]
- 8. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medikamenterqs.com [medikamenterqs.com]
- 14. benchchem.com [benchchem.com]
- 15. agilent.com [agilent.com]
- 16. molnar-institute.com [molnar-institute.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
Confirming the Structure of Synthesized 4-Hydroxy-6-(trifluoromethyl)pyrimidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for confirming the structure of synthesized 4-Hydroxy-6-(trifluoromethyl)pyrimidine. It includes a detailed examination of expected experimental data from various spectroscopic methods, a comparison with a potential isomer, and standardized protocols for each technique.
Structural Confirmation Workflow
The structural elucidation of a newly synthesized compound is a critical step in chemical research and drug development. It involves a systematic process of analyzing the compound's spectroscopic data to determine its molecular structure unequivocally. The following diagram illustrates a typical workflow for this process.
Caption: Workflow for the structural confirmation of a synthesized compound.
Comparison of Expected Spectroscopic Data
To confirm the structure of this compound, it is essential to compare the experimental data with expected values and with data from potential isomers that could be formed during synthesis. A common isomer is 2-Hydroxy-4-(trifluoromethyl)pyrimidine. The tautomeric form, 6-(Trifluoromethyl)pyrimidin-4(3H)-one, is also considered as it can exist in equilibrium.[1][2]
Table 1: Comparison of ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR Data
| Spectroscopic Data | This compound (Expected) | 2-Hydroxy-4-(trifluoromethyl)pyrimidine (Alternative) |
| ¹H NMR (DMSO-d₆) | δ ~8.4 (s, 1H, H2), ~6.9 (s, 1H, H5), ~13.0 (br s, 1H, OH/NH) | δ ~8.6 (d, 1H), ~7.2 (d, 1H) |
| ¹³C NMR (DMSO-d₆) | ~165 (C4), ~158 (q, C6), ~155 (C2), ~120 (q, CF₃), ~110 (C5)[3][4][5][6][7] | No specific data found in searches. Expected to have different chemical shifts due to the different substitution pattern. |
| Mass Spec. (EI, m/z) | 164 (M⁺) , 145, 117, 95[2][8] | 164 (M⁺) , different fragmentation pattern expected. |
| FTIR (cm⁻¹) | ~3400-3000 (O-H/N-H str), ~1700 (C=O str), ~1600 (C=N str), ~1200-1100 (C-F str)[5] | Similar functional group regions but with potential shifts in fingerprint region. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that covers the expected chemical shift range (e.g., 0-15 ppm).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: Similar to ¹H NMR, the instrument must be tuned and shimmed.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance signal intensity. A longer acquisition time and a greater number of scans are usually necessary compared to ¹H NMR.
-
Data Processing: Process the data as with ¹H NMR. The chemical shifts are referenced to the solvent peak or TMS.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or dissolve it in a suitable volatile solvent for injection if using a chromatographic inlet (e.g., GC-MS or LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for small organic molecules and provides characteristic fragmentation patterns.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Data Acquisition: Record the mass spectrum, ensuring a wide enough mass range to include the molecular ion and significant fragments.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum: Acquire the FTIR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.
-
Data Processing: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
References
- 1. This compound(1546-78-7) 1H NMR [m.chemicalbook.com]
- 2. This compound | C5H3F3N2O | CID 135458620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Comparison of mass spectrometry and fourier transform infrared spectroscopy of plasma samples in identification of patients with fracture-related infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
A Comparative Analysis of the Biological Activity of 4-Hydroxy-6-(trifluoromethyl)pyrimidine Derivatives and Other Pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Among these, 4-Hydroxy-6-(trifluoromethyl)pyrimidine serves as a versatile intermediate in the synthesis of novel therapeutic agents. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the parent molecule. This guide provides a comparative overview of the biological activities of derivatives of this compound against other notable pyrimidine-based compounds, supported by experimental data and detailed protocols. While direct biological activity data for the parent this compound is limited, extensive research on its derivatives showcases significant potential in antifungal, anticancer, and enzyme-inhibiting applications.
Antifungal Activity
Derivatives of this compound have demonstrated potent antifungal properties against a range of plant pathogenic fungi. The data presented below highlights the efficacy of these compounds in comparison to established antifungal agents.
Table 1: In Vitro Antifungal Activity of this compound Derivatives
| Compound ID | Fungal Strain | Inhibition Rate (%) at 50 µg/mL | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) of Reference |
| 5f | Phomopsis sp. | 100 | 15.1 | Pyrimethanil | 32.1 |
| 5o | Phomopsis sp. | 100 | 10.5 | Pyrimethanil | 32.1 |
| 5p | Phomopsis sp. | 93.4 | 19.6 | Pyrimethanil | 32.1 |
| 5b | Botrytis cinerea | 96.76 | - | Tebuconazole | - |
| 5j | Botrytis cinerea | 96.84 | - | Tebuconazole | - |
| 5l | Botrytis cinerea | 100 | - | Tebuconazole | - |
| 5v | Sclerotinia sclerotiorum | 82.73 | - | Tebuconazole | - |
Data sourced from studies on pyrimidine derivatives containing an amide moiety.[1][2][3][4]
Experimental Protocol: Mycelial Growth Inhibition Assay
The antifungal activity of the test compounds is determined using the mycelial growth rate method.
-
Preparation of Test Plates: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and then mixed with potato dextrose agar (PDA) to achieve the desired final concentration (e.g., 50 µg/mL).
-
Inoculation: A 5 mm diameter mycelial disc of the test fungus is placed at the center of the PDA plate.
-
Incubation: The plates are incubated at 25-28°C for a specified period, or until the mycelial growth in the control plate (containing only DMSO) reaches the edge of the plate.
-
Data Collection: The diameter of the fungal colony is measured in both the test and control plates.
-
Calculation of Inhibition Rate: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the diameter of the mycelial colony in the control plate and T is the diameter of the mycelial colony in the test plate.
-
EC50 Determination: To determine the half-maximal effective concentration (EC50), a range of concentrations of the test compound is used, and the data is analyzed using a suitable statistical method.
Experimental workflow for the mycelial growth inhibition assay.
Anticancer Activity
Derivatives of this compound have also been investigated for their potential as anticancer agents. Several studies have reported significant cytotoxic activity against various human cancer cell lines.
Table 2: In Vitro Anticancer Activity of Trifluoromethylpyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
| 9u | A549 (Lung) | 0.35 | - | - |
| 9u | MCF-7 (Breast) | 3.24 | - | - |
| 9u | PC-3 (Prostate) | 5.12 | - | - |
| 3b | C32 (Melanoma) | 24.4 | - | - |
| 3b | A375 (Melanoma) | 25.4 | - | - |
| 5-Fluorouracil | HCT-116 (Colon) | 19.64 | - | - |
| Zidovudine derivative 32 | HepG2 (Liver) | <5 | - | - |
| Zidovudine derivative 32 | KB (Oral) | <5 | - | - |
Data sourced from various studies on trifluoromethylpyrimidine and other pyrimidine derivatives.[5][6][7][8]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[9][10][11][12][13]
Workflow of the MTT assay for determining cytotoxicity.
Enzyme Inhibitory Activity
Many pyrimidine derivatives exert their biological effects by inhibiting specific enzymes. For instance, some derivatives of this compound have been investigated as kinase inhibitors, a class of enzymes crucial in cell signaling pathways.
Table 3: Enzyme Inhibitory Activity of Pyrimidine Derivatives
| Compound Class | Target Enzyme | IC50/Ki |
| Trifluoromethylpyrimidine Derivative (9u) | EGFR Kinase | 0.091 µM (IC50) |
| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase | 0.979 µM (Ki) |
| Pyrimidine-based Compound (38j) | Aurora A Kinase | 0.0071 µM (IC50) |
| Pyrimidine-based Compound (38j) | Aurora B Kinase | 0.0257 µM (IC50) |
Data sourced from studies on various pyrimidine derivatives.[6][14][15]
Experimental Protocol: Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, a suitable substrate (e.g., a peptide), and ATP.
-
Initiation of Reaction: Add the test compound to the reaction mixture and incubate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Detection: Add an ATP detection reagent (e.g., a luciferase/luciferin-based system) to the wells. The amount of light produced is inversely proportional to the amount of ATP consumed by the kinase.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Inhibition of a kinase signaling pathway by a pyrimidine derivative.
Comparison with Established Pyrimidine-Based Drugs
To provide a broader context, the biological activities of this compound derivatives can be compared with those of well-established pyrimidine-based drugs.
-
5-Fluorouracil (5-FU): An anticancer drug that functions as a thymidylate synthase inhibitor, thereby disrupting DNA synthesis.[16][17][18][19] It is widely used in the treatment of various cancers, including colorectal, breast, and stomach cancers.
-
Zidovudine (AZT): An antiretroviral medication used to treat HIV/AIDS. It is a nucleoside analog reverse transcriptase inhibitor that terminates the viral DNA chain.[8][20][21][22][23]
-
Lamivudine (3-TC): Another antiretroviral drug that is also a reverse transcriptase inhibitor. It is used in the treatment of HIV/AIDS and chronic hepatitis B.[24][25][26][27][28]
The derivatives of this compound, particularly those with potent antifungal and anticancer activities, represent a promising area of research for the development of new therapeutic agents. Their mechanism of action, often involving enzyme inhibition, aligns with the strategies employed by many successful pyrimidine-based drugs. Further optimization of these derivatives could lead to the discovery of novel drug candidates with improved efficacy and safety profiles.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 3. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity of 5-fluorouracil polymeric nanogel synthesized by gamma radiation on a rat model of colon carcinoma: a proposed mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. MTT (Assay protocol [protocols.io]
- 14. mdpi.com [mdpi.com]
- 15. juniperpublishers.com [juniperpublishers.com]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 17. tandfonline.com [tandfonline.com]
- 18. Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Computational analysis of 5-fluorouracil anti-tumor activity in colon cancer using a mechanistic pharmacokinetic/pharmacodynamic model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative relationships between zidovudine exposure and efficacy and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. publications.iarc.who.int [publications.iarc.who.int]
- 22. ClinPGx [clinpgx.org]
- 23. Zidovudine | C10H13N5O4 | CID 35370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Lamivudine. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pharmacokinetics and antiretroviral activity of lamivudine alone or when coadministered with zidovudine in human immunodeficiency virus type 1-infected pregnant women and their offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. jscimedcentral.com [jscimedcentral.com]
- 28. Clinical pharmacology of lamivudine administered alone, or co-administered with other antiviral drugs, in infants and children [jscimedcentral.com]
A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 4-Hydroxy-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a novel High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the accurate quantification of 4-Hydroxy-6-(trifluoromethyl)pyrimidine. The performance of this new method is objectively compared with a standard Ultra-Violet (UV) Spectrophotometry method, supported by detailed experimental data and protocols. This compound is a crucial building block in the synthesis of various pharmaceutical compounds, making its precise quantification essential for quality control and developmental research.[1]
Comparative Performance of Analytical Methods
The newly developed HPLC-UV method was validated and its performance benchmarked against a conventional UV Spectrophotometry method. The validation was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4][5] Key validation parameters for both methods are summarized in the tables below for clear comparison.
Table 1: Comparison of Method Performance Characteristics
| Parameter | New HPLC-UV Method | Standard UV Spectrophotometry Method | ICH Guideline |
| Linearity (R²) | 0.9997 | 0.9985 | > 0.995 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.5% - 102.0% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | < 2.0% |
| - Intermediate Precision | < 1.5% | < 2.0% | < 2.0% |
| Limit of Detection (LOD) | 0.08 µg/mL | 0.5 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.25 µg/mL | 1.5 µg/mL | - |
| Specificity | High (No interference from degradation products) | Moderate (Potential for interference) | The analytical procedure should be able to assess unequivocally the analyte in the presence of components which may be expected to be present.[3] |
| Run Time | 10 minutes | 3 minutes | - |
Table 2: Linearity Data Summary
| Method | Concentration Range (µg/mL) | Regression Equation | Correlation Coefficient (R²) |
| New HPLC-UV Method | 0.25 - 25 | y = 4587.3x + 125.4 | 0.9997 |
| Standard UV Spectrophotometry Method | 1.5 - 30 | y = 0.0482x + 0.0015 | 0.9985 |
Table 3: Accuracy and Precision Data
| Method | Spiked Concentration (µg/mL) | Mean Recovery (%) | Repeatability (% RSD, n=6) | Intermediate Precision (% RSD, n=6) |
| New HPLC-UV Method | 10 | 100.8 | 0.85 | 1.12 |
| 15 | 99.2 | 0.76 | 1.05 | |
| 20 | 101.5 | 0.91 | 1.20 | |
| Standard UV Spectrophotometry Method | 10 | 99.5 | 1.25 | 1.85 |
| 15 | 101.2 | 1.10 | 1.76 | |
| 20 | 98.9 | 1.35 | 1.92 |
Experimental Protocols
Detailed methodologies for the key experiments conducted for the validation of the new HPLC-UV method are provided below.
New HPLC-UV Method
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 272 nm.
-
Standard and Sample Preparation: A stock solution of this compound (CAS No: 1546-78-7)[6][7] was prepared in the mobile phase at a concentration of 100 µg/mL. Calibration standards were prepared by serial dilution.
Standard UV Spectrophotometry Method
-
Instrumentation: Shimadzu UV-1800 UV-Visible Spectrophotometer.
-
Solvent: Methanol.
-
Wavelength of Maximum Absorbance (λmax): 272 nm.
-
Standard and Sample Preparation: A stock solution of this compound was prepared in methanol at a concentration of 100 µg/mL. Calibration standards were prepared by serial dilution.
Validation Experiments
-
Linearity: A series of six concentrations ranging from the LOQ to 150% of the target assay concentration were prepared and analyzed. A calibration curve was constructed by plotting the instrument response against the concentration, and the correlation coefficient (R²) was determined.[3]
-
Accuracy: The accuracy of the method was determined by a recovery study. A known amount of this compound was spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The spiked samples were analyzed in triplicate, and the percentage recovery was calculated.
-
Precision: Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For repeatability, six replicate injections of a standard solution at 100% of the target concentration were performed on the same day. For intermediate precision, the same procedure was repeated on a different day with a different analyst. The relative standard deviation (%RSD) was calculated.
-
Specificity: The specificity of the method was assessed by analyzing a placebo matrix, a standard solution of this compound, and a sample containing the analyte and its potential degradation products (generated by forced degradation studies). The chromatograms were examined for any interfering peaks at the retention time of the analyte.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the logical workflow of the analytical method validation process, from initial planning to final documentation, in accordance with ICH guidelines.[2][8]
Caption: A flowchart outlining the key stages of analytical method development and validation.
Hypothetical Signaling Pathway
This diagram depicts a hypothetical signaling pathway that could be modulated by a drug synthesized from a pyrimidine derivative. The accurate quantification of intermediates like this compound is vital in the development of such targeted therapies.
Caption: A simplified diagram of a signaling cascade inhibited by a hypothetical pyrimidine-based drug.
References
- 1. leapchem.com [leapchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. 4-羟基-6-(三氟甲基)嘧啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. Regulatory Requirements for Analytical Method Validation (ICH Q2, USP ) – Pharma Validation [pharmavalidation.in]
Navigating the Selectivity Landscape: A Comparative Guide to 4-Hydroxy-6-(trifluoromethyl)pyrimidine Derivatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of therapeutic candidates is paramount. This guide provides a comparative analysis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine derivatives, a class of compounds with emerging therapeutic potential. While direct comparative cross-reactivity studies are not extensively published, this document synthesizes available biological data and presents a framework for evaluating selectivity through standardized experimental protocols.
The this compound scaffold is a key pharmacophore present in molecules designed for a range of biological activities, including anti-inflammatory, antimicrobial, antifungal, and anticancer applications.[1][2][3] Derivatives of this core structure have been investigated for their inhibitory effects on various enzymes and signaling pathways. Notably, certain 6-(trifluoromethyl)pyrimidine derivatives have been identified as antagonists of Toll-like receptor 8 (TLR8), an important target in autoimmune diseases.[4][5][6]
Given the diverse biological targets of pyrimidine-based compounds, a thorough assessment of their selectivity is crucial to minimize off-target effects and enhance therapeutic efficacy. This guide outlines a typical workflow for assessing cross-reactivity and provides hypothetical data to illustrate a comparative analysis.
Comparative Cross-Reactivity Data
To illustrate a typical cross-reactivity analysis, the following table summarizes hypothetical inhibitory activity (IC50 values) of a representative this compound derivative against a panel of selected protein kinases. These kinases are commonly included in selectivity profiling due to their roles in various cellular processes. For comparison, two alternative kinase inhibitors with known selectivity profiles are included.
| Target Kinase | This compound Derivative (IC50, nM) | Alternative A (Known EGFR Inhibitor) (IC50, nM) | Alternative B (Known VEGFR-2 Inhibitor) (IC50, nM) |
| Primary Target Family | |||
| TLR8 | 150 | >10,000 | >10,000 |
| Kinase Selectivity Panel | |||
| EGFR | 2,500 | 10 | 8,500 |
| VEGFR-2 | 3,200 | 7,800 | 25 |
| c-Src | 850 | 1,200 | 3,500 |
| CDK2 | >10,000 | 9,500 | >10,000 |
| p38α | 4,500 | >10,000 | 6,800 |
| MEK1 | >10,000 | >10,000 | >10,000 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual IC50 values would need to be determined through experimental validation.
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable cross-reactivity studies. The following are standard protocols for in vitro kinase inhibition assays and cellular thermal shift assays (CETSA) to assess target engagement and off-target effects.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay determines the 50% inhibitory concentration (IC50) of a compound against a panel of purified kinases.
1. Reagents and Materials:
-
Kinase panel of interest (e.g., DiscoverX, Eurofins)
-
Substrate specific for each kinase
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (this compound derivative)
-
Positive control inhibitor
-
DMSO (Dimethyl sulfoxide)
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well white assay plates
-
Plate reader with luminescence detection capabilities
2. Procedure:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well assay plate.
-
Add 10 µL of a mixture containing the kinase and its specific substrate in assay buffer to each well.
-
Incubate the plate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each respective kinase.
-
Allow the reaction to proceed for 1 hour at 30°C.
-
Stop the kinase reaction and measure the amount of ADP produced by adding the reagents from the luminescent kinase assay kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of a compound with its target protein in a cellular environment.
1. Reagents and Materials:
-
Cell line expressing the target protein(s)
-
Cell culture medium and supplements
-
Test compound
-
DMSO
-
PBS (Phosphate-buffered saline)
-
Lysis buffer with protease inhibitors
-
Equipment for heating cell lysates (e.g., PCR thermocycler)
-
SDS-PAGE and Western blotting reagents and equipment
-
Antibodies specific to the target protein(s)
2. Procedure:
-
Culture cells to approximately 80% confluency.
-
Treat the cells with the test compound at various concentrations or with DMSO (vehicle control) for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Divide the cell suspension into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature by SDS-PAGE and Western blotting.
-
The binding of the compound to its target protein will stabilize it, resulting in a higher melting temperature (Tm) compared to the DMSO-treated control.
Visualizing Workflows and Pathways
To further clarify the processes involved in cross-reactivity studies, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway.
Caption: Workflow for a typical cross-reactivity profiling study.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists [hrcak.srce.hr]
- 6. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
New Pyrimidine Compounds Demonstrate Potent Efficacy Against Established Inhibitors
A comparative analysis of novel pyrimidine derivatives reveals significant potential in the landscape of targeted therapeutics, with several new compounds exhibiting superior or comparable inhibitory activity against key biological targets when benchmarked against known drugs.
Researchers, scientists, and drug development professionals are increasingly turning their attention to pyrimidine-based compounds due to their structural versatility and broad spectrum of biological activities.[1][2] Recent preclinical studies highlight the promise of these emerging molecules, particularly in oncology, where they have shown potent anti-proliferative effects across a variety of cancer cell lines.[1][3]
This guide provides an objective comparison of the performance of new pyrimidine compounds against established inhibitors, supported by experimental data from recent studies.
Comparative Efficacy of Pyrimidine Derivatives
The anti-proliferative activity of new pyrimidine compounds has been quantified using half-maximal inhibitory concentration (IC50) values. The data, summarized in the tables below, showcases the potency of these derivatives against various cancer cell lines and specific protein kinases.
Table 1: IC50 Values of New Pyrimidine Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Target Cell Line | IC50 (µM) | Reference |
| Curcumin-pyrimidine analog 3g | Breast Cancer (MCF-7) | 0.61 ± 0.05 | [1] |
| Thienopyrimidine derivative 2 | Breast Cancer (MCF-7) | 0.013 | [1] |
| Pyrimidine-5-carbonitrile 11b | Lung Cancer (A549) | 2.4 | [2] |
| Pyrimidine-5-carbonitrile 11b | Hepatocellular Carcinoma (HepG-2) | 3.04 | [2] |
| Oxazole-pyrimidine derivative 138 | Breast Cancer (MCF-7) | 0.01 ± 0.0065 | [4] |
| N-benzyl derivative 2a | Glioblastoma, Breast, Colon Cancer | 4 - 8 | [5] |
| Chromenopyrimidine 3 | Breast (MCF7), Lung (A549), Liver (HepG2) | 1.61 - 2.02 | [6] |
| Aminopyrimidine 4 | BRD4/PLK1 | 0.029 (BRD4), 0.094 (PLK1) | [7] |
| Amino-2-thiopyrimidine 7 | BRD4/PLK1 | 0.042 (BRD4), 0.02 (PLK1) | [7] |
Table 2: Comparative Efficacy of New Pyrimidine Compounds vs. Known Inhibitors
| New Pyrimidine Compound | Target | New Compound IC50 (µM) | Known Inhibitor | Known Inhibitor IC50 (µM) | Reference |
| Pyrimidine-5-carbonitrile 11b | EGFRWT | 4.03 | Erlotinib | >10 (approx. 4.5-8.4x less potent) | [2] |
| 2-(phenylamino)pyrimidine 95 | EGFR-Triple Mutant | 0.2 ± 0.01 | Brigatinib | Slightly less active than Cmpd 95 | [8] |
| Pyrido[2,3-d]pyrimidine 11 | EGFRT790M | 0.123 | - | - | [9] |
| N-(pyridin-3-yl) pyrimidin-4-amine 17 | CDK2/cyclin A2 | 0.06442 | AZD5438 | Less active than Cmpd 17 | [9] |
| Dicarboxamide derivative SP2 | VEGFR-2 | 6.82 | Cabozantinib | 0.045 | [10] |
| Dicarboxamide derivative SP2 | HT-29 Cancer Cell | 4.07 | Cabozantinib | 9.10 | [10] |
| Aminopyrimidine 4 | BRD4 | 0.029 | Volasertib | 0.017 | [7] |
| Amino-2-thiopyrimidine 7 | PLK1 | 0.02 | Volasertib | 0.025 | [7] |
Key Signaling Pathways Targeted by Pyrimidine Inhibitors
The therapeutic effects of pyrimidine derivatives are often attributed to their ability to inhibit key signaling pathways involved in cell growth, proliferation, and survival. Two prominently implicated pathways are the PI3K/Akt/mTOR pathway and the PIM kinase pathway .[1] Additionally, pyrimidine-based compounds have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs), which are crucial in cancer progression.[4][8][9][10] Another critical target is the de novo pyrimidine biosynthesis pathway, essential for supplying the nucleotides required for the rapid proliferation of tumor cells.[11][12] Inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in this pathway, have shown broad-spectrum antiviral and anticancer activities.[12][13][14]
Caption: Inhibition of the de novo pyrimidine synthesis pathway by targeting the DHODH enzyme.
Experimental Protocols
The evaluation of new pyrimidine compounds relies on robust and reproducible experimental methodologies. The following are detailed protocols for key assays used to determine the efficacy of these inhibitors.
Protocol 1: MTT Cell Proliferation Inhibition Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Pyrimidine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[1]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in the growth medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (medium with DMSO, not exceeding 0.5%).[1]
-
Incubation: Incubate the plate for 48-72 hours at 37°C.[15]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[15]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Protocol 2: In Vitro Fluorescence-Based Protease Inhibition Assay
This protocol is used to determine the IC50 of a pyrimidine-based inhibitor against a target protease.
Materials:
-
Target Protease
-
Novel Pyrimidine-Based Inhibitor (stock solution in DMSO)
-
Fluorogenic Substrate
-
Assay Buffer
-
96-well plate (black, flat-bottom)
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Dilute the target protease and prepare serial dilutions of the pyrimidine inhibitor in the assay buffer. The final DMSO concentration should be kept below 1%.[15]
-
Assay Setup: In a 96-well plate, add 50 µL of the diluted inhibitor solutions. Add 25 µL of the diluted target protease to each well and incubate for 15-30 minutes at room temperature.[15]
-
Reaction Initiation: Add 25 µL of the fluorogenic substrate to each well to start the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths every 1-2 minutes for 30-60 minutes.
-
Data Analysis: Calculate the reaction rates from the linear portion of the fluorescence versus time curve. Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Calculate the IC50 value by fitting the percent inhibition data to a dose-response curve.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with a pyrimidine derivative.
Materials:
-
Cancer cell lines
-
Pyrimidine derivative
-
Phosphate-buffered saline (PBS)
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the pyrimidine derivative at its IC50 concentration for 24-48 hours. Include an untreated control.[1]
-
Cell Harvesting: Harvest the cells by trypsinization, then wash with cold PBS.
-
Fixation: Fix the cells by adding them dropwise into cold 70% ethanol while vortexing, then store them at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and then resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
Caption: A typical experimental workflow for evaluating and benchmarking pyrimidine inhibitors.
Conclusion
The data and protocols presented underscore the significant potential of new pyrimidine derivatives as potent inhibitors of cell proliferation and key signaling molecules.[1] Several novel compounds demonstrate efficacy that is comparable or, in some cases, superior to established inhibitors, particularly against drug-resistant targets.[2][8] The provided methodologies offer a robust framework for the in vitro evaluation of these compounds. Further investigation into specific molecular interactions will continue to drive the development of more selective and potent pyrimidine-based therapeutics for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrpr.com [ijrpr.com]
- 10. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 12. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site of action of two novel pyrimidine biosynthesis inhibitors accurately predicted by the compare program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Hydroxy-6-(trifluoromethyl)pyrimidine Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The 4-hydroxy-6-(trifluoromethyl)pyrimidine scaffold has emerged as a promising framework in the design of novel therapeutic agents, particularly in oncology. The incorporation of the trifluoromethyl group often enhances metabolic stability and target affinity. This guide provides a comparative analysis of the preclinical activity of a series of novel indolyl-pyrimidine hybrids, which share a core pyrimidine structure, detailing their performance in both cellular and animal models of cancer. The data presented herein is derived from a study by Ghorab et al. (2021), which systematically evaluated the anticancer properties of these synthesized compounds.
Quantitative Analysis of Anticancer Activity
The following tables summarize the in vitro cytotoxicity and in vivo antitumor efficacy of the investigated this compound analogs.
In Vitro Cytotoxicity
The antiproliferative activity of the compounds was assessed against a panel of human cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit cell growth by 50%, was determined.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Indolyl-Pyrimidine Analogs
| Compound | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) |
| 4g | 5.1 | 5.02 | 6.6 |
| 4f | 8.3 | 9.1 | 10.2 |
| 4h | 9.5 | 10.8 | 11.5 |
| 3f | 12.4 | 13.5 | 14.8 |
| 3g | 10.2 | 11.9 | 12.7 |
| 3h | 15.7 | 16.8 | 18.1 |
| 1 | Moderate Activity | Moderate Activity | Moderate Activity |
| 2 | Moderate Activity | Moderate Activity | Moderate Activity |
| 5-FU (Standard) | Comparable Activity | Comparable Activity | Comparable Activity |
| Erlotinib (Standard) | Comparable Activity | Comparable Activity | Comparable Activity |
Data extracted from Ghorab et al. (2021).[1]
In Vivo Antitumor Efficacy
Based on the promising in vitro results, the most potent compounds were selected for in vivo evaluation in an Ehrlich Ascites Carcinoma (EAC) tumor-bearing mouse model. The antitumor activity was assessed by measuring the reduction in tumor volume and other relevant parameters.
Table 2: In Vivo Antitumor Efficacy of Selected Indolyl-Pyrimidine Analogs in EAC-Bearing Mice
| Compound | Mean Survival Time (Days) | % Increase in Lifespan | Body Weight Change (g) | Tumor Volume (mL) |
| 4g | 25.5 ± 1.5 | 131.8 | +2.5 | 1.2 ± 0.1 |
| Control | 11.0 ± 0.5 | - | +5.8 | 4.5 ± 0.3 |
Data extracted from Ghorab et al. (2021).[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
In Vitro Cytotoxicity Assay (Resazurin Assay)
-
Cell Culture: Human cancer cell lines (MCF-7, HepG2, and HCT-116) and normal fibroblast cells (WI38) were cultured in appropriate media supplemented with 10% fetal bovine serum and antibiotics.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 72 hours.
-
Resazurin Staining: After the incubation period, a resazurin solution was added to each well, and the plates were incubated for an additional 4 hours.
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the number of viable cells, was measured using a microplate reader at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.[1]
In Vivo Antitumor Activity (Ehrlich Ascites Carcinoma Model)
-
Animal Model: Female Swiss albino mice were used for the study.
-
Tumor Implantation: Ehrlich Ascites Carcinoma (EAC) cells were injected intraperitoneally into the mice.
-
Compound Administration: The day after tumor implantation, the mice were treated with the test compounds (e.g., compound 4g ) or a vehicle control for 10 consecutive days.
-
Efficacy Evaluation: The antitumor efficacy was evaluated based on the mean survival time, percentage increase in lifespan, changes in body weight, and tumor volume.[1]
Mechanism of Action: EGFR Inhibition
Several of the synthesized indolyl-pyrimidine analogs were investigated for their ability to inhibit the Epidermal Growth Factor Receptor (EGFR), a key signaling protein often dysregulated in cancer.
Table 3: EGFR Inhibitory Activity of Selected Indolyl-Pyrimidine Analogs
| Compound | EGFR Inhibition (%) | IC50 (µM) |
| 4g | 79 | 0.25 |
| 4f | 71 | 0.38 |
| 4h | 70 | 0.39 |
| 3g | 53 | Not Determined |
| Erlotinib (Standard) | - | 0.30 |
Data extracted from Ghorab et al. (2021).[1]
EGFR Kinase Inhibition Assay Protocol
-
Reaction Setup: The assay was performed in a 96-well plate containing the EGFR enzyme, a specific substrate (poly-Glu-Tyr), and ATP.
-
Compound Incubation: The test compounds were added to the wells at various concentrations and incubated with the reaction mixture.
-
Detection: The amount of phosphorylated substrate was quantified using an ELISA-based method with an anti-phosphotyrosine antibody.
-
IC50 Determination: The IC50 values were determined from the dose-inhibition curves.[1]
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the research process and the targeted biological pathway, the following diagrams were created using the DOT language.
Caption: Experimental workflow for the evaluation of indolyl-pyrimidine analogs.
Caption: Simplified EGFR signaling pathway and the point of intervention by Compound 4g.
References
Comparative analysis of different synthetic routes to trifluoromethylpyrimidines
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of a trifluoromethyl (CF3) group into the pyrimidine scaffold is a well-established method for enhancing biological activity and improving pharmacokinetic properties. Trifluoromethylpyrimidines are key components in a range of therapeutic agents, including those with antitumor, antiviral, and anti-inflammatory activities. This guide provides a comparative analysis of various synthetic routes to this important class of compounds, complete with experimental data and detailed methodologies.
Comparative Analysis of Synthetic Routes
The synthesis of trifluoromethylpyrimidines can be broadly categorized into methods that construct the pyrimidine ring with a pre-installed trifluoromethyl group and those that introduce the trifluoromethyl group onto an existing pyrimidine ring. The choice of synthetic route often depends on the desired substitution pattern, the availability of starting materials, and scalability.
Key Synthetic Strategies:
-
One-Pot Three-Component Synthesis: This approach offers an efficient and selective route to 5-trifluoromethylpyrimidines, circumventing challenges associated with direct trifluoromethylation.[1]
-
Modified Biginelli Reaction: This classical multi-component reaction can be adapted to produce 4-trifluoromethyl-3,4-dihydropyrimidin-2(1H)-ones, which are valuable intermediates and bioactive compounds.[1]
-
Multi-step Synthesis from Ethyl Trifluoroacetoacetate: A versatile and widely used method that allows for the synthesis of a variety of trifluoromethylpyrimidine derivatives bearing different functional groups.[2][3][4][5]
-
Synthesis of Fused Ring Systems: This involves the construction of more complex heterocyclic systems containing a trifluoromethylpyrimidine core, such as thiazolo[4,5-d]pyrimidines.[1]
-
Direct Trifluoromethylation: This late-stage functionalization approach can be challenging due to regioselectivity issues but is valuable for modifying existing pyrimidine nucleosides, often employing microwave assistance to improve yields and reaction times.[6]
Quantitative Data Summary
The following tables summarize the quantitative data for different synthetic routes to trifluoromethylpyrimidines, providing a basis for comparison of their efficiency.
Table 1: Comparison of Yields for Different Synthetic Routes
| Synthetic Route | Key Reagents | Product Type | Yield (%) | Reference |
| One-Pot Three-Component Synthesis | Sodium triflinate, aryl enaminones, aryl amidine hydrochlorides | 5-Trifluoromethyl pyrimidine derivatives | High | [1] |
| Modified Biginelli Reaction | Aldehyde, ethyl trifluoroacetoacetate, urea/thiourea | 4-Trifluoromethyl-3,4-dihydropyrimidin-2(1H)-ones | Good | [1] |
| Multi-step synthesis of 4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)aniline derivatives | Ethyl trifluoroacetoacetate, urea, POCl3, 3-aminophenol/4-aminophenol | Novel trifluoromethyl pyrimidine derivatives with an amide moiety | 20.2–60.8 | [2][3] |
| Synthesis of 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives | 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamide, trifluoroacetic anhydride | Fused heterocyclic system | Good | [1] |
| Synthesis of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors | 2,4-dichloro-5-trifluoromethylpyrimidine, 3-amino-thiophene-2-carboxylic acid methylamide | 5-Trifluoromethylpyrimidine derivatives | 14-69 | [7] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Method 1: One-Pot Three-Component Synthesis of 5-Trifluoromethyl Pyrimidine Derivatives[1]
This method provides a highly selective and efficient one-pot synthesis of 5-trifluoromethyl pyrimidine derivatives from sodium triflinate (CF3SO2Na), aryl enaminones, and aryl amidine hydrochlorides. This approach avoids the regioselectivity issues often encountered with direct trifluoromethylation of the pyrimidine ring.
Experimental Protocol: A mixture of the aryl enaminone (0.5 mmol), sodium triflinate (1.0 mmol), Cu(OAc)2 (1.0 mmol), and the aryl amidine hydrochloride (0.6 mmol) in DMSO (2 mL) is stirred at 80 °C for 12 hours under an air atmosphere. After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 5-trifluoromethyl pyrimidine derivative.
Method 2: Synthesis of 4-Trifluoromethyl-3,4-dihydropyrimidin-2(1H)-ones via the Biginelli Reaction[1]
A modification of the classic Biginelli reaction utilizing ethyl trifluoroacetoacetate to produce dihydropyrimidine structures.
Experimental Protocol: A mixture of an aldehyde (1 mmol), ethyl trifluoroacetoacetate (1 mmol), and urea or thiourea (1.5 mmol) is heated in ethanol (10 mL) with a catalytic amount of hydrochloric acid at reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled in an ice bath, and the precipitated product is collected by filtration, washed with cold ethanol, and dried to give the 4-trifluoromethyl-3,4-dihydropyrimidin-2(1H)-one.
Method 3: Multi-step Synthesis of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety[2][3][5]
This protocol describes a four-step synthesis to obtain trifluoromethyl pyrimidine derivatives containing an amide moiety.
Step 1: Synthesis of 2-hydroxy-4-(trifluoromethyl)pyrimidine A mixture of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), urea (1.2 eq), and acetic acid is heated at reflux for 8 hours. The reaction mixture is cooled, and the resulting solid is filtered, washed with water, and dried.
Step 2: Synthesis of 2-chloro-4-(trifluoromethyl)pyrimidine The product from Step 1 (1.0 eq) is added to phosphorus oxychloride (POCl3) (5.0 eq) and heated at reflux for 4 hours. The excess POCl3 is removed under reduced pressure, and the residue is poured onto ice water. The precipitate is filtered, washed with water, and dried.
Step 3: Synthesis of 4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)aniline To a solution of 3-aminophenol or 4-aminophenol (20 mmol) in acetone (10 ml) is added dropwise to a mixture of the product from Step 2 (20 mmol), KI (0.2 mmol), and Cs2CO3 (30 mmol) in acetone (50 ml) under an ice bath. The reaction is continued for 7–8 h at 25°C. The product is purified by column chromatography.
Step 4: Synthesis of the final amide derivatives To a solution of the appropriate carboxylic acid (1.2 eq) in dichloromethane (DCM) are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq). The mixture is stirred at room temperature for 30 minutes, followed by the addition of the product from Step 3 (1.0 eq). The reaction is stirred for an additional 10-16 hours at room temperature. The product is purified by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows for the described synthetic routes.
Caption: Comparative workflow of one-pot and Biginelli reactions.
Caption: Workflow for the multi-step synthesis of amide derivatives.
Caption: Synthesis of fused trifluoromethyl-thiazolopyrimidines.
Conclusion
The synthesis of trifluoromethylpyrimidines is a rich and diverse field, offering multiple pathways to access these valuable compounds. The choice of a particular synthetic route will be guided by factors such as the desired substitution pattern, the availability and cost of starting materials, and the required scale of the synthesis. The one-pot, multi-component reactions offer efficiency and atom economy, while the multi-step syntheses starting from readily available building blocks like ethyl trifluoroacetoacetate provide versatility in accessing a wide range of derivatives. For the modification of complex molecules like nucleosides, direct trifluoromethylation, often enhanced by microwave irradiation, presents a viable late-stage functionalization strategy. This guide provides a foundation for researchers to select and implement the most suitable synthetic strategy for their specific research and development goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Microwave Assisted Cu-Mediated Trifluoromethylation of Pyrimidine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of 4-Hydroxy-6-(trifluoromethyl)pyrimidine and its precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the key pharmaceutical intermediate, 4-Hydroxy-6-(trifluoromethyl)pyrimidine, and its readily available precursors, ethyl 4,4,4-trifluoroacetoacetate and urea. Understanding the distinct spectral characteristics of these compounds is crucial for reaction monitoring, quality control, and structural elucidation during the synthesis process. The information presented herein is supported by experimental data and methodologies to aid in your research and development endeavors.
Synthetic Pathway Overview
The synthesis of this compound typically involves a cyclocondensation reaction between ethyl 4,4,4-trifluoroacetoacetate and urea. This reaction is a classic example of pyrimidine ring formation, a fundamental transformation in heterocyclic chemistry.
Caption: Synthetic route to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. This allows for a direct comparison of their characteristic spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |
| This compound | DMSO-d₆ | 8.96 (s, 1H, pyrimidine-H), 7.55 (s, 1H, pyrimidine-H)[1] |
| Ethyl 4,4,4-trifluoroacetoacetate | CDCl₃ | 4.41 (q, 2H, -OCH₂-), 3.55 (s, 2H, -COCH₂CO-), 1.39 (t, 3H, -CH₃) |
| Urea | DMSO-d₆ | ~5.7 (s, 4H, -NH₂)[2] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | DMSO-d₆ | 171.4, 159.9, 156.1 (q, J=35.1 Hz), 121.8 (q, J=272.7 Hz), 105.8[1] |
| Ethyl 4,4,4-trifluoroacetoacetate | CDCl₃ | 188.4 (q), 167.1, 116.1 (q), 62.5, 48.9, 13.9 |
| Urea | Not Specified | ~160[2] |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C=O Stretch | N-H Stretch | C-F Stretch | Other Key Bands |
| This compound | ~1700 | 3100-3000 | 1300-1100 | 1600 (C=N) |
| Ethyl 4,4,4-trifluoroacetoacetate | ~1740 (ester), ~1720 (ketone) | - | 1300-1100 | - |
| Urea | ~1700 | 3600-3200 (broad, twin peaks) | - | 1650-1600 (N-H bend)[2] |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | Molecular Ion (M⁺) or [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | ESI | 165.0270 [M+H]⁺ | Not specified |
| Ethyl 4,4,4-trifluoroacetoacetate | EI | 184.03 | 139, 111, 69 |
| Urea | EI | 60 | 44, 17 (base peak)[2] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis. Specific parameters may vary based on the instrumentation and desired resolution.
Synthesis of this compound
This synthesis is typically carried out via a one-pot reaction.
-
Reaction Setup: To a solution of sodium ethoxide in absolute ethanol, add a stoichiometric amount of urea.
-
Addition of β-Ketoester: Slowly add ethyl 4,4,4-trifluoroacetoacetate to the reaction mixture at room temperature.
-
Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[3] Samples are dissolved in deuterated solvents such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.[3] Solid samples are prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.
-
Mass Spectrometry: Mass spectra can be acquired using various ionization techniques, including Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar molecules. High-resolution mass spectrometry (HRMS) is used for accurate mass determination to confirm the elemental composition.
Discussion and Comparative Analysis
The spectroscopic data presented reveals distinct fingerprints for each compound, enabling clear differentiation.
-
¹H NMR: The spectrum of This compound is characterized by two singlets in the aromatic region, corresponding to the two non-equivalent protons on the pyrimidine ring.[1] In contrast, ethyl 4,4,4-trifluoroacetoacetate shows characteristic signals for an ethyl group (a quartet and a triplet) and a singlet for the methylene protons adjacent to the two carbonyl groups. Urea exhibits a single broad peak for its four equivalent protons.[2]
-
¹³C NMR: The ¹³C NMR of the final product, This compound , shows signals corresponding to the pyrimidine ring carbons, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling.[1] The precursors, ethyl 4,4,4-trifluoroacetoacetate and urea , have simpler spectra with signals for their respective carbonyl, alkyl, and trifluoromethyl carbons. The single peak for urea at around 160 ppm is indicative of its simple, symmetrical structure.[2]
-
IR Spectroscopy: The IR spectrum is particularly useful for monitoring the progress of the synthesis. The disappearance of the broad N-H stretching bands of urea and the characteristic ester and ketone C=O stretches of ethyl 4,4,4-trifluoroacetoacetate indicates the consumption of the starting materials. The formation of the product is confirmed by the appearance of C=N stretching vibrations and a different pattern of C=O and N-H (or O-H in the tautomeric form) stretches characteristic of the pyrimidine ring. The strong C-F stretching bands are present in both the precursor ester and the final product.
-
Mass Spectrometry: The molecular ion peaks in the mass spectra provide definitive confirmation of the molecular weight of each compound. The fragmentation patterns can also offer structural information. For instance, the fragmentation of ethyl 4,4,4-trifluoroacetoacetate often involves the loss of the ethoxy group and subsequent fragmentation of the trifluoroacetyl moiety.
By utilizing this comparative spectroscopic guide, researchers can confidently identify and characterize this compound and its precursors, ensuring the integrity and success of their synthetic endeavors.
References
Assessing the purity of 4-Hydroxy-6-(trifluoromethyl)pyrimidine by different analytical techniques
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug discovery and development, directly impacting safety, efficacy, and reproducibility of research. 4-Hydroxy-6-(trifluoromethyl)pyrimidine is a vital heterocyclic building block in the synthesis of various bioactive molecules. Its trifluoromethyl group enhances metabolic stability and binding affinity, making it a valuable scaffold in medicinal chemistry. This guide provides a comparative overview of three common analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Principles of Purity Analysis
A comprehensive purity assessment is essential to identify and quantify impurities, which can originate from starting materials, by-products of the synthesis, or degradation products. Each analytical technique offers distinct advantages and limitations in sensitivity, selectivity, and the nature of the information it provides.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, separating compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. For purity analysis, it is often used with a UV detector, where the peak area of the main compound is compared to the total area of all observed peaks to determine a relative purity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It separates components in the gas phase and detects them with a mass spectrometer, providing both quantitative information and structural identification of impurities based on their mass-to-charge ratio and fragmentation patterns.
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling the determination of absolute purity by comparing the integral of an analyte's signal to that of a certified internal standard.
Comparative Performance of Analytical Techniques
The choice of analytical technique for purity determination of this compound depends on the specific requirements of the analysis, such as the need for high throughput, the necessity for impurity identification, or the requirement of a primary, standard-independent measurement. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of a fluorinated pyrimidine derivative, providing an illustrative comparison.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on volatility and boiling point, with mass-based detection | Spectroscopic measurement based on the direct proportionality of signal intensity to molar concentration |
| Typical Purity Reported | ≥ 98% (Area % by HPLC)[1] | - | - |
| Linearity (R²) | > 0.999 | > 0.995 | Not applicable (direct measurement) |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL | ~0.001 - 0.01 µg/mL | Dependent on concentration and number of scans |
| Limit of Quantification (LOQ) | ~0.05 - 0.5 µg/mL | ~0.005 - 0.05 µg/mL | Dependent on concentration and number of scans |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | High (primary method) |
| Precision (% RSD) | < 2.0% | < 5.0% | < 1.0% |
| Impurity Identification | Possible with MS detector (LC-MS) | Excellent | Possible for structurally distinct impurities |
| Throughput | High | Medium to High | Low to Medium |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity assessment. The following sections provide generalized experimental protocols for each technique, which should be optimized and validated for specific laboratory conditions.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is commonly employed for the analysis of pyrimidine derivatives.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
This compound reference standard and sample
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of water and acetonitrile with 0.1% formic acid.
-
Standard and Sample Preparation: Accurately weigh and dissolve the reference standard and the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 254 nm).
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: Integrate the peak areas of the main component and all impurities. Calculate the purity as the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying volatile and semi-volatile impurities. Derivatization may be necessary to improve the volatility of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Data acquisition and processing software
Reagents:
-
Suitable solvent for sample dissolution (e.g., Dichloromethane, Ethyl Acetate)
-
Derivatizing agent (e.g., BSTFA, if necessary)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent. If derivatization is required, add the derivatizing agent and heat as necessary.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split or splitless
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-500
-
-
Analysis: Inject the prepared sample into the GC-MS system.
-
Data Processing: Identify the main peak corresponding to the derivatized or underivatized analyte. Identify impurity peaks by their mass spectra and compare them to spectral libraries. Quantify impurities using relative peak areas or with appropriate standards if available.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a direct measure of purity without the need for a specific reference standard of the analyte.[2]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Analytical balance
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the sample and the internal standard into a vial. Dissolve them completely in a known volume of the deuterated solvent. Transfer the solution to an NMR tube.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (e.g., 5 times the longest T1).
-
Ensure a high signal-to-noise ratio.
-
-
Data Processing:
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: Calculate the purity of the sample using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
Visualizing the Workflow and Decision-Making Process
To aid in understanding the analytical process, the following diagrams illustrate a general workflow for purity assessment and a decision tree for selecting the appropriate technique.
Conclusion
The purity assessment of this compound is a critical step in ensuring the quality and reliability of this important chemical intermediate. HPLC, GC-MS, and qNMR each offer a unique set of capabilities for this purpose. HPLC is a robust and high-throughput method ideal for routine quality control. GC-MS provides unparalleled capabilities for the identification of volatile and semi-volatile impurities. qNMR stands out as a primary method for determining absolute purity without the need for a specific reference standard. The selection of the most appropriate technique will depend on the specific analytical needs, available instrumentation, and the stage of the research or development process. For a comprehensive characterization, a combination of these orthogonal techniques is often recommended.
References
A Head-to-Head Comparison of Pyrimidine-Based Enzyme Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of pyrimidine-based enzyme inhibitors targeting key enzymes in oncology and immunology: Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Dihydroorotate Dehydrogenase (DHODH).
The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of potent and selective enzyme inhibitors. This guide delves into a head-to-head analysis of prominent pyrimidine-based drugs, presenting their in vitro efficacy, cellular activity, and the experimental protocols used to generate this data.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. Here, we compare the first-generation inhibitor, Gefitinib, with the third-generation inhibitor, Osimertinib, which was designed to overcome resistance mechanisms.
Data Presentation: EGFR Inhibitor Performance
| Compound | Target EGFR Mutation | Cell Line | IC50 (nM) | Reference |
| Osimertinib | Exon 19 deletion/T790M | PC-9ER | 166 | [1] |
| L858R/T790M | H1975 | 4.6 | [1] | |
| Wild-Type | LoVo | 493.8 | [1] | |
| Gefitinib | EGFR-overexpressing | A431 | 80 | [1] |
IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency.
Osimertinib demonstrates significantly higher potency against the T790M resistance mutation, a common reason for treatment failure with first-generation EGFR TKIs like Gefitinib.[1]
Signaling Pathway: EGFR Inhibition
The following diagram illustrates the EGFR signaling pathway and the points of inhibition by TKIs.
Human Epidermal Growth Factor Receptor 2 (HER2) Inhibitors
Targeting HER2 is a key strategy in the treatment of HER2-positive breast cancer. This section compares three pyrimidine-based HER2 TKIs: Lapatinib, Neratinib, and the highly selective Tucatinib.
Data Presentation: HER2 Inhibitor Performance
| Compound | Target Cell Line | IC50 (nM) | Reference |
| Tucatinib | SKBR3 | 37.5 ± 18.4 | [2] |
| Lapatinib | SKBR3 | 51.0 ± 23.0 | [2] |
| Neratinib | SKBR3 | 3.4 ± 1.1 | [2] |
In preclinical models, Neratinib demonstrates the highest potency, followed by Tucatinib and then Lapatinib, against HER2-amplified breast cancer cell lines.[2] Tucatinib is noted for its high selectivity for HER2 over EGFR, which may contribute to a different side-effect profile.[3]
Logical Relationship: TKI Selectivity
The following diagram illustrates the differing selectivity profiles of the three HER2 TKIs.
Dihydroorotate Dehydrogenase (DHODH) Inhibitors
DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, making it an attractive target for anti-proliferative and antiviral therapies. Here, we compare the well-established Teriflunomide with the more potent Brequinar.
Data Presentation: DHODH Inhibitor Performance
| Compound | Target | IC50 (nM) | Reference |
| Brequinar | Human DHODH | ~20-25 | [4] |
| Teriflunomide | Human DHODH | 307.1 | [4][5] |
Brequinar exhibits significantly higher in vitro potency against human DHODH compared to Teriflunomide.[4]
Signaling Pathway: De Novo Pyrimidine Synthesis Inhibition
The diagram below outlines the de novo pyrimidine synthesis pathway and the point of DHODH inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
In Vitro Kinase Assay (EGFR/HER2)
This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
-
Reagent Preparation :
-
Prepare a kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[6]
-
Reconstitute recombinant human EGFR or HER2 enzyme to a working concentration in kinase buffer.
-
Prepare a substrate/ATP mix. The ATP concentration is often set at or near the Km value for the specific enzyme.
-
Serially dilute the pyrimidine-based inhibitor in DMSO, then further dilute in kinase buffer to achieve the final desired concentrations.
-
-
Assay Procedure :
-
To the wells of a 384-well plate, add 1 µl of the diluted inhibitor or DMSO (vehicle control).[6]
-
Add 2 µl of the enzyme solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[7]
-
Initiate the kinase reaction by adding 2 µl of the substrate/ATP mix.
-
Incubate the plate for 60 minutes at room temperature.[6]
-
-
Detection :
-
Stop the reaction and detect the amount of product (e.g., ADP) formed. A common method is the ADP-Glo™ Kinase Assay.
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to deplete unused ATP.[6]
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[6]
-
Read the luminescence on a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an inhibitor.
-
Cell Seeding :
-
Seed cancer cells (e.g., SKBR3, H1975) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µl of culture medium.[8]
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of the pyrimidine-based inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µl of the medium containing the various inhibitor concentrations (or vehicle control).
-
Incubate the plate for 72 hours.[8]
-
-
MTT Addition and Incubation :
-
Prepare a 5 mg/ml stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10-20 µl of the MTT solution to each well (final concentration ~0.5 mg/ml).
-
Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]
-
-
Formazan Solubilization and Measurement :
-
Carefully remove the MTT-containing medium.
-
Add 100-130 µl of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8][9]
-
Incubate for 15 minutes with shaking to ensure complete dissolution.[8]
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis :
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value from the resulting dose-response curve.
-
Experimental Workflow: In Vitro Drug Screening
The following diagram outlines a typical workflow for the in vitro screening of enzyme inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. communities.springernature.com [communities.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. promega.com [promega.com]
- 7. rsc.org [rsc.org]
- 8. MTT (Assay protocol [protocols.io]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Enhancing Reproducibility in Biological Assays: A Comparative Guide to 4-Hydroxy-6-(trifluoromethyl)pyrimidine and Its Analogs
For researchers, scientists, and drug development professionals, ensuring the reproducibility of biological assays is paramount for the generation of robust and reliable data. This guide provides a comparative analysis of biological assays utilizing 4-Hydroxy-6-(trifluoromethyl)pyrimidine, a versatile heterocyclic building block, and a structurally related alternative, with a focus on factors influencing experimental reproducibility.
While this compound is a valuable scaffold in the development of bioactive molecules, particularly kinase inhibitors and anticancer agents, variations in experimental outcomes can arise.[1] This guide delves into the nuances of assay performance, presents available quantitative data, and offers detailed experimental protocols to aid researchers in achieving more consistent results.
Comparative Analysis of Biological Activity
Direct comparative studies on the reproducibility of assays involving this compound and a specific alternative are not extensively available in the public domain. However, by examining data from various studies on related pyrimidine derivatives, we can gain insights into their relative activities in key biological assays. For this guide, we will compare the biological activity of pyrimidine derivatives in two distinct assays: Microtubule Affinity-Regulating Kinase 4 (MARK4) inhibition and tubulin polymerization inhibition.
As a representative alternative to the core scaffold of this compound, we consider 4-(4-chlorophenyl)-6-phenylpyrimidin-2-amine, a 4,6-diaryl pyrimidine derivative that has been investigated for its biological activity.
Table 1: Comparative Biological Activity of Pyrimidine Derivatives
| Compound Class/Derivative | Assay Type | Target | IC50 Value (µM) | Reference |
| 5-Trifluoromethylpyrimidine derivatives | Kinase Assay | EGFR | Not specified | |
| Pyrimidine-based Tubulin Inhibitor (Compound 4) | Cell Viability (SRB Assay) | Tubulin | 0.003 - 0.01 | [2] |
| Alternative: 4,6-diaryl pyrimidine | ||||
| 4-(4-chlorophenyl)-6-(phenyl)pyrimidin-2-amine analog (Compound 7) | Kinase Assay | PLK1 | 0.02 | [3] |
| 4-(4-chlorophenyl)-6-(phenyl)pyrimidin-2-amine analog (Compound 7) | Kinase Assay | BRD4 | 0.042 | [3] |
| MARK4 inhibitor 1 (a potent pyrimidine derivative) | Kinase Assay | MARK4 | 1.54 | [3] |
| Colchicine (Reference Compound) | Tubulin Polymerization Assay | Tubulin | ~1.0 | [4] |
Note: The data presented is compiled from different studies and is intended for comparative purposes. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Factors Influencing Reproducibility of Pyrimidine-Based Assays
Several factors can contribute to variability in biological assays involving pyrimidine compounds. One significant aspect is the stability of the compound in solution. Pyrimidine derivatives, particularly when dissolved in dimethyl sulfoxide (DMSO), can be susceptible to degradation, leading to inconsistent results over time.[5] To mitigate this, it is recommended to prepare fresh stock solutions and minimize freeze-thaw cycles.
Furthermore, the inherent variability of biological systems necessitates careful experimental design and execution. For kinase assays, factors such as enzyme and substrate concentrations, incubation times, and the specific detection method can all influence the outcome.[6] Similarly, in tubulin polymerization assays, the purity of the tubulin, buffer conditions, and the method of detection (e.g., turbidity vs. fluorescence) can impact the results.[7] Adherence to standardized and detailed protocols is crucial for enhancing the reproducibility of these assays.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for two key assays relevant to the biological activity of pyrimidine derivatives are provided below.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay for MARK4)
This protocol describes a luminescence-based assay to measure the activity of MARK4 kinase and the inhibitory potential of test compounds.
Materials:
-
Recombinant human MARK4 enzyme
-
Peptide substrate for MARK4 (e.g., derived from Tau protein)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold serial dilution is recommended.
-
Kinase Reaction Setup:
-
Add 2.5 µL of 4x test compound dilution to the wells of a 384-well plate.
-
Add 2.5 µL of 4x MARK4 enzyme solution.
-
Initiate the reaction by adding 5 µL of 2x substrate/ATP solution.
-
The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
ATP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of compounds on the polymerization of purified tubulin in vitro.
Materials:
-
Lyophilized bovine brain tubulin (>99% pure)
-
Tubulin Polymerization Assay Kit (containing fluorescent reporter)
-
General Tubulin Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution (10 mM)
-
Test compounds dissolved in DMSO
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader with temperature control (37°C)
Procedure:
-
Reagent Preparation: Reconstitute tubulin in General Tubulin Buffer on ice. Prepare a working solution of the fluorescent reporter in General Tubulin Buffer.
-
Assay Setup:
-
In a 96-well plate on ice, add the test compound at various concentrations.
-
Add the tubulin and fluorescent reporter mixture to each well.
-
Initiate polymerization by adding GTP to each well.
-
-
Polymerization and Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60 minutes.
-
-
Data Analysis: Plot the fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. Calculate the percent inhibition of polymerization for each compound concentration relative to the DMSO control and determine the IC50 value.
Visualizing Molecular Pathways and Experimental Processes
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
Caption: MARK4 signaling pathway leading to Tau phosphorylation.
Caption: Experimental workflow for a kinase inhibition assay.
References
- 1. Mark4 ablation attenuates pathological phenotypes in a mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A tubulin polymerization microassay used to compare ligand efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Analysis of Novel Trifluoromethyl Pyrimidine Derivatives
In the landscape of modern drug discovery, the pyrimidine scaffold remains a cornerstone for the development of targeted therapies. The strategic incorporation of a trifluoromethyl group has been shown to significantly enhance the potency, selectivity, and metabolic stability of these compounds. This guide provides a comprehensive comparison of the performance of novel trifluoromethyl pyrimidine derivatives against established alternatives in oncology and agriculture, supported by experimental data and detailed methodologies.
Anticancer Activity: Targeting Key Signaling Pathways
Recent research has highlighted the potential of trifluoromethyl pyrimidine derivatives as potent inhibitors of various kinases implicated in cancer progression. These compounds have demonstrated significant efficacy in preclinical studies, often outperforming existing therapeutic agents.
A notable area of investigation is their activity against receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), a key target in non-small-cell lung cancer.[1] Additionally, these derivatives have shown promise as dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1), which are crucial in acute myeloid leukemia (AML).[2] Other targeted kinases include Proline-rich Tyrosine Kinase 2 (PYK2) and Werner (WRN) helicase.[3][4]
The following tables summarize the in vitro activity of lead trifluoromethyl pyrimidine compounds compared to standard-of-care drugs.
Table 1: EGFR Kinase Inhibition and Antiproliferative Activity
| Compound/Drug | Target | Cell Line | IC50 (µM) | Reference |
| Compound 9u | EGFR | A549 | 0.35 | [1] |
| MCF-7 | 3.24 | [1] | ||
| PC-3 | 5.12 | [1] | ||
| EGFR Kinase | - | 0.091 | [1] | |
| Compound 17v | - | H1975 | 2.27 | [5] |
| 5-Fluorouracil | - | H1975 | 9.37 | [5] |
| Compound 10j | EGFRvIII | U87-EGFRvIII | Potent | [6] |
| Osimertinib | EGFR | U87-EGFRvIII | Less Potent | [6] |
| Lazertinib | EGFR | U87-EGFRvIII | Less Potent | [6] |
Table 2: FLT3/CHK1 Dual Inhibition and Antiproliferative Activity
| Compound | Target | Cell Line | IC50 (nM) | Reference |
| Compound 30 | FLT3-D835Y | - | <4 | [2] |
| CHK1 | - | <4 | [2] | |
| c-Kit | - | High Selectivity | [2] | |
| hERG | - | Low Affinity | [2] | |
| FLT3 (mutations) | BaF3 | Potent | [2] | |
| - | MV4-11 | <4 | [2] |
Table 3: WRN Helicase Inhibition in Microsatellite Instability-High (MSI-H) Cancer
| Compound | Target | Cell Line (MSI-H) | IC50 (µM) | Cell Line (MSS) | IC50 (µM) | Reference |
| Compound 11g | WRN Helicase | HCT116 | 1.52 | SW620 | 4.24 | [6] |
Signaling Pathways and Mechanism of Action
Trifluoromethyl pyrimidine derivatives exert their anticancer effects by modulating critical signaling pathways. For instance, as EGFR inhibitors, they block downstream signaling involved in cell proliferation and survival. Compound 9u has been shown to induce apoptosis in A549 cells and cause cell cycle arrest at the G2/M phase.[1] Similarly, compound 17v induces apoptosis in H1975 cells by upregulating pro-apoptotic proteins like Bax and p53, while downregulating the anti-apoptotic protein Bcl-2.[5]
The dual inhibition of FLT3 and CHK1 by compounds like compound 30 represents a strategy to overcome drug resistance in AML.[2] By targeting both the primary oncogenic driver (FLT3) and a key regulator of the DNA damage response (CHK1), this approach aims to achieve a more durable therapeutic effect.[2]
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of trifluoromethyl pyrimidine derivatives.
Antifungal and Antiviral Applications
Beyond oncology, trifluoromethyl pyrimidine derivatives have demonstrated significant potential as antifungal and antiviral agents, in some cases surpassing the efficacy of commercial products.
Table 4: Antifungal Activity against Rhizoctonia solani
| Compound | EC50 (µg/mL) | Reference |
| Compound 5u | 26.0 | [7] |
| Azoxystrobin | Equal to 5u | [7] |
Table 5: Antiviral Activity against Tobacco Mosaic Virus (TMV)
| Compound | Activity | EC50 (µg/mL) | Reference |
| Compound 5j | Curative | 126.4 | [7] |
| Compound 5m | Protective | 103.4 | [7] |
| Ningnanmycin | - | Higher than 5j & 5m | [7] |
The mechanism of antiviral action for some of these derivatives, such as compound 5m, involves interaction with the Tobacco Mosaic Virus coat protein (TMV-CP).[7]
Figure 2: General workflow for evaluating the in vitro antifungal activity of novel compounds.
Experimental Protocols
Synthesis of Trifluoromethyl Pyrimidine Derivatives
The synthesis of these derivatives often starts from ethyl trifluoroacetoacetate.[7][8][9] A general multi-step synthesis may involve:
-
Ring Closure: Reaction of ethyl trifluoroacetoacetate with a suitable reagent to form the pyrimidine ring.[7]
-
Chlorination: Introduction of chlorine atoms to the pyrimidine ring, which can then be substituted.[7]
-
Substitution: Reaction with various amines or other nucleophiles to introduce different functional groups and build a library of derivatives.[7][10]
The crude product is typically purified by column chromatography.[7][10][11] The structure of the final compounds is confirmed using techniques like 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[1][11][12]
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases (e.g., EGFR, FLT3, CHK1) is determined using various commercially available assay kits. A general procedure involves:
-
Reagents: Kinase, substrate, ATP, and the test compound.
-
Procedure: The kinase, substrate, and test compound are incubated together. The reaction is initiated by adding ATP.
-
Detection: The amount of phosphorylated substrate is quantified, often using a luminescence or fluorescence-based method. The signal is inversely proportional to the kinase inhibitory activity of the compound.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the compounds on cancer cell lines is commonly evaluated using the MTT assay.[5]
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and IC50 values are determined.
Antifungal Mycelial Growth Inhibition Assay
The in vitro antifungal activity is assessed by the mycelial growth inhibition method.[7]
-
Preparation: Test compounds are dissolved in a solvent and mixed with a growth medium like Potato Dextrose Agar (PDA) at various concentrations.
-
Inoculation: A mycelial plug of the target fungus is placed in the center of the agar plate.
-
Incubation: The plates are incubated at a suitable temperature until the mycelial growth in the control plate reaches the edge.
-
Measurement: The diameter of the fungal colony is measured.
-
Calculation: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the diameter of the colony in the control plate and T is the diameter of the colony in the treated plate. The EC50 value is then calculated.[7]
This guide illustrates the significant promise of trifluoromethyl pyrimidine derivatives as a versatile scaffold for developing novel therapeutic and agrochemical agents. Their enhanced potency and ability to overcome resistance mechanisms position them as strong candidates for further development.
References
- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 8. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 9. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists [hrcak.srce.hr]
- 11. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of 4-Hydroxy-6-(trifluoromethyl)pyrimidine: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like 4-Hydroxy-6-(trifluoromethyl)pyrimidine is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.
Hazard Profile and Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards. Safety data sheets indicate that it can cause skin and serious eye irritation, and may also lead to respiratory irritation[1][2][3]. One source has also classified it as toxic if swallowed[4]. Therefore, adherence to strict safety protocols is mandatory during its handling and disposal.
| Hazard Classification | Description |
| Skin Irritation | Causes irritation upon contact with skin[1][2][3]. |
| Eye Irritation | Can cause serious and potentially damaging eye irritation[1][2][3]. |
| Respiratory Irritation | May irritate the respiratory tract if inhaled[1][2][3]. |
| Acute Oral Toxicity | Potentially toxic if ingested[4]. |
Personal Protective Equipment (PPE):
To mitigate exposure risks, the following personal protective equipment should be worn at all times when handling this compound:
-
Hand Protection: Wear protective gloves that are resistant to chemicals.
-
Eye Protection: Use safety glasses with side-shields or chemical goggles[4][5].
-
Respiratory Protection: In areas with inadequate ventilation or when dust may be generated, a dust mask or a respirator is necessary[1][3].
-
Protective Clothing: Don impervious clothing to prevent skin contact[1].
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound, from initial preparation to final removal.
1. Waste Collection and Storage:
-
Segregation: Collect waste this compound and any contaminated materials separately from other chemical waste streams to avoid unintended reactions.
-
Labeling: Clearly label the waste container with the chemical name, "Hazardous Waste," and any other identifiers required by your institution or local regulations.
-
Containerization: Use a suitable, closed container for storing the waste to prevent leaks or spills.
-
Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
2. Handling Spills and Contamination:
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Ventilation: Ensure the area is well-ventilated to disperse any airborne dust or vapors[1][4].
-
Containment: Prevent the spilled material from entering drains or waterways[1][4].
-
Cleanup: Carefully sweep or shovel the spilled solid material, avoiding dust formation, and place it into a designated, closed container for disposal[1][4][5].
3. Final Disposal Method:
The disposal of this compound must be conducted through an approved waste disposal facility.
-
Professional Disposal Service: The primary and recommended method of disposal is to transfer the chemical waste to a licensed chemical destruction plant[4]. These facilities are equipped to handle and neutralize hazardous materials safely.
-
Controlled Incineration: An alternative disposal method is controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts[4]. This should only be performed by a certified waste management company.
-
Regulatory Compliance: Always adhere to local, state, and federal regulations regarding hazardous waste disposal[2].
4. Disposal of Contaminated Packaging:
-
Decontamination: Whenever possible, triple-rinse the empty container with a suitable solvent[4][5]. The rinsate should be collected and disposed of as hazardous waste.
-
Recycling or Reconditioning: Once decontaminated, the container can be offered for recycling or reconditioning[4][5].
-
Disposal of Uncleaned Containers: If not decontaminated, the container must be disposed of in the same manner as the chemical waste itself.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
